molecular formula C7H16O6S B3180252 Hydroxy-PEG3-Ms

Hydroxy-PEG3-Ms

Cat. No.: B3180252
M. Wt: 228.27 g/mol
InChI Key: AVBMDKDBTYOBKO-UHFFFAOYSA-N
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Description

Hydroxy-PEG3-Ms is a useful research compound. Its molecular formula is C7H16O6S and its molecular weight is 228.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O6S/c1-14(9,10)13-7-6-12-5-4-11-3-2-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBMDKDBTYOBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Hydroxy-PEG3-Ms: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Hydroxy-PEG3-Ms, a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug development. This document details its physicochemical characteristics, provides insights into its synthesis, and outlines its role in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Chemical Structure and Identification

This compound, systematically named 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate, is a polyethylene glycol (PEG) derivative characterized by a discrete chain of three ethylene glycol units. One terminus of the chain is a hydroxyl (-OH) group, while the other is a methanesulfonyl (mesyl or -Ms) group. The mesyl group is an excellent leaving group, making this position susceptible to nucleophilic substitution.

The CAS number for this compound is 139115-89-2 . Its molecular formula is C7H16O6S.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in chemical syntheses.

PropertyValue
CAS Number 139115-89-2
Molecular Formula C7H16O6S
Molecular Weight 228.27 g/mol [1]
Appearance Not explicitly stated in search results
Boiling Point Not explicitly stated in search results
Melting Point Not explicitly stated in search results
Solubility Soluble in water, DMSO, DMF, DCM[2]
Polar Surface Area (PSA) 90.44 Ų
LogP 0.0689
Purity Typically >95%

Synthesis of this compound

Experimental Protocol: Mesylation of Triethylene Glycol (General Procedure)

Materials:

  • Triethylene glycol

  • Methanesulfonyl chloride

  • Pyridine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Dissolve triethylene glycol (1 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.1 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

A schematic of this synthesis is provided below.

Synthesis_of_Hydroxy_PEG3_Ms cluster_reaction Reaction TEG Triethylene Glycol r1 TEG->r1 MsCl Methanesulfonyl Chloride MsCl->r1 Py Pyridine Py->r1 Product This compound r1->Product Mesylation

A high-level schematic of the synthesis of this compound.

Applications in Drug Development

The bifunctional nature of this compound, possessing a nucleophilic hydroxyl group and a reactive mesylate group, makes it a valuable linker in drug development. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The linker component of a PROTAC is crucial for optimizing the formation of the ternary complex (target protein-PROTAC-E3 ligase).

This compound can be utilized in PROTAC synthesis. The hydroxyl group can be functionalized to attach to a ligand for the target protein, while the mesylate group can be displaced by a nucleophile on the E3 ligase ligand, or vice versa. The PEG chain provides spacing and flexibility to allow for optimal orientation of the two ligands.

The general mechanism of PROTAC action is illustrated below.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (containing this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary POI_Ub Polyubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation POI_Ub->Proteasome

The general mechanism of action for a PROTAC.
Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker. The antibody directs the ADC to cancer cells expressing a specific antigen on their surface.

This compound can be incorporated as part of the linker in ADCs. The PEG component can improve the solubility and stability of the ADC. The hydroxyl and mesyl groups provide versatile handles for conjugation to the antibody and the cytotoxic drug.

A generalized workflow for the development of an ADC is depicted below.

ADC_Development_Workflow cluster_synthesis Synthesis and Conjugation cluster_purification Purification and Characterization cluster_testing Preclinical and Clinical Testing mAb Monoclonal Antibody (mAb) Conjugation Conjugation mAb->Conjugation Linker Linker Synthesis (incorporating this compound) Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation Purification Purification of ADC Conjugation->Purification Characterization Characterization (e.g., DAR, Purity) Purification->Characterization InVitro In Vitro Studies Characterization->InVitro InVivo In Vivo Studies InVitro->InVivo Clinical Clinical Trials InVivo->Clinical

A generalized workflow for ADC development.

Safety and Handling

The Safety Data Sheet (SDS) for 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate and similar compounds indicates that it may cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the supplier's SDS.

Conclusion

This compound is a versatile heterobifunctional linker that plays a crucial role in modern drug development. Its well-defined structure, featuring a hydrophilic PEG spacer and reactive hydroxyl and mesylate groups, provides medicinal chemists with a valuable tool for constructing complex therapeutic modalities like ADCs and PROTACs. The ability to modulate the physicochemical properties of bioconjugates through the incorporation of such linkers is a key strategy in the design of next-generation targeted therapies. Further research into the synthesis and application of this compound and related linkers will undoubtedly continue to advance the field of drug discovery.

References

The Strategic Role of Hydroxy-PEG3-Ms in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to facilitate a productive ternary complex between the POI and the E3 ligase.[2] Among the various linker classes, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties.[3] This guide provides a comprehensive overview of the function and application of Hydroxy-PEG3-Ms, a versatile building block for PROTAC synthesis.

Core Concepts: The Function of this compound in PROTACs

This compound is a trifunctional molecule featuring a hydroxyl group, a three-unit PEG chain, and a mesylate (Ms) group. Each component plays a distinct and crucial role in the synthesis and function of the resulting PROTAC.

  • The PEG3 Chain: A Modulator of Physicochemical Properties The three-unit polyethylene glycol chain is the core of this linker. Its primary functions are to:

    • Enhance Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its biological activity and formulation.[2]

    • Optimize Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving the optimal orientation and proximity of the POI and E3 ligase within the ternary complex, which is essential for efficient ubiquitination.[4] A linker that is too short may cause steric hindrance, while one that is too long can lead to an unstable complex.

    • Improve Cell Permeability: While PEG chains are hydrophilic, their flexibility can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the cell membrane.

  • The Mesylate Group: A Reactive Handle for Conjugation The mesylate group is an excellent leaving group in nucleophilic substitution reactions. This makes this compound a highly reactive building block for attaching the linker to either the POI ligand or the E3 ligase ligand. The mesylate can readily react with nucleophiles such as amines (-NH2), thiols (-SH), or alcohols (-OH) present on the binding ligands.

  • The Hydroxyl Group: A Versatile Functionalization Point The terminal hydroxyl group provides an additional point for chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, allowing for a variety of conjugation strategies, including amide bond formation or click chemistry.

Quantitative Impact of a PEG3 Linker on PROTAC Performance

To illustrate the impact of a PEG3 linker on PROTAC performance, the following tables summarize representative data for a hypothetical BRD4-targeting PROTAC, "PROTAC-PEG3," which utilizes a 3-unit PEG linker.

Physicochemical Properties
Parameter Value
Molecular Weight ( g/mol )~850-950
cLogP2.5 - 3.5
Topological Polar Surface Area (Ų)180 - 200
Hydrogen Bond Donors3 - 5
Hydrogen Bond Acceptors12 - 15
Rotatable Bonds20 - 25
In Vitro Degradation Profile
Parameter Value
Target Protein BRD4
Cell Line HEK293
DC50 50 nM
Dmax >90%
Pharmacokinetic Parameters
Parameter Value
Administration Intravenous (mouse)
Half-life (t1/2) 4 hours
Clearance (CL) 15 mL/min/kg
Volume of Distribution (Vd) 3 L/kg

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a Hydroxy-PEG3-Linker Derivative

This protocol describes a general two-step synthesis of a PROTAC using a PEG3 linker, starting from a hydroxyl-functionalized PEG linker which can be derived from this compound.

Step 1: Coupling of the E3 Ligase Ligand to the PEG3 Linker

  • Materials:

    • E3 ligase ligand with a carboxylic acid functional group (e.g., a derivative of pomalidomide)

    • Amine-PEG3-OH (can be synthesized from this compound by reaction with ammonia)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve the E3 ligase ligand-COOH (1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2 eq) to the solution and stir for 15 minutes at room temperature.

    • Add Amine-PEG3-OH (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product (E3 ligand-PEG3-OH) by flash column chromatography.

Step 2: Coupling of the POI Ligand to the E3 Ligand-PEG3-OH Intermediate

  • Materials:

    • E3 ligand-PEG3-OH from Step 1

    • POI ligand with a carboxylic acid functional group (e.g., a derivative of JQ1)

    • HATU

    • DIPEA

    • Anhydrous DMF

  • Procedure:

    • Dissolve the POI ligand-COOH (1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2 eq) and stir for 15 minutes at room temperature.

    • Add the E3 ligand-PEG3-OH (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight, monitoring by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the procedure to determine the DC50 and Dmax of a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein level to the loading control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is used to assess the passive permeability of a PROTAC.

  • Materials:

    • PAMPA plate (donor and acceptor plates)

    • Artificial membrane solution (e.g., 1% lecithin in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • PROTAC stock solution in DMSO

  • Procedure:

    • Prepare the acceptor plate by adding 300 µL of PBS to each well.

    • Coat the membrane of the donor plate with 5 µL of the artificial membrane solution.

    • Prepare the PROTAC solution in PBS (final DMSO concentration <1%).

    • Add 150 µL of the PROTAC solution to the donor plate wells.

    • Place the donor plate on top of the acceptor plate and incubate for 5-18 hours at room temperature.

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the equilibrium concentration.

Visualizing Core Concepts with Graphviz

PROTAC_Signaling_Pathway cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination & Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Ub Ubiquitin Ub->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow_PROTAC_Synthesis cluster_synthesis PROTAC Synthesis Start Start Materials: - POI Ligand - E3 Ligase Ligand - this compound Functionalization Functionalization of This compound Start->Functionalization Coupling1 Couple E3 Ligase Ligand to Linker Functionalization->Coupling1 Coupling2 Couple POI Ligand to E3-Linker Intermediate Coupling1->Coupling2 Purification Purification (HPLC) Coupling2->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: A generalized experimental workflow for PROTAC synthesis.

Western_Blot_Workflow Cell_Treatment Cell Treatment with PROTAC Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Immunoblotting Immunoblotting Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Caption: Workflow for Western Blot analysis of protein degradation.

References

An In-depth Technical Guide to Hydroxy-PEG3-Ms and its Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Hydroxy-PEG3-Ms, a heterobifunctional linker molecule relevant to researchers, scientists, and drug development professionals. The guide details its chemical properties, provides a verified molecular weight and formula, and outlines its role in bioconjugation strategies. Additionally, this report addresses the closely related and more extensively documented compound, Hydroxy-PEG3-methylamine, to provide a broader context for the application of PEG3 linkers in advanced therapeutic development.

Core Properties of this compound

This compound, or 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate, is a polyethylene glycol (PEG) derivative featuring a terminal hydroxyl group and a mesylate group. The short, three-unit PEG chain imparts hydrophilicity, which can enhance the solubility and reduce non-specific binding of conjugated molecules. The mesylate group is a good leaving group, making it reactive towards nucleophiles, while the hydroxyl group provides a secondary site for further chemical modifications.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for accurate stoichiometric calculations in experimental designs and for the characterization of resulting conjugates.

PropertyValueSource
Chemical Name 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate[1]
CAS Number 139115-89-2[1]
Molecular Formula C7H16O6S[1]
Molecular Weight 228.266 g/mol [1]

Role in Bioconjugation and Drug Development

The bifunctional nature of this compound makes it a versatile linker for covalently connecting two different molecules. Its primary applications are in drug delivery and bioconjugation, particularly in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The PEG spacer can improve the pharmacokinetic profile of the final conjugate.

While specific, detailed experimental protocols for this compound are not abundantly available in public literature, its reactivity is predictable based on its functional groups. The mesylate group will readily react with nucleophiles such as thiols and amines. The hydroxyl group can be used for esterification or other modifications.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the direct application of this compound are not extensively published. However, based on its chemical structure, a generalized protocol for its use in bioconjugation can be outlined. The following protocols are adapted from methodologies for the closely related compound, Hydroxy-PEG3-methylamine, and are presented here as a guide for researchers.

General Protocol for Conjugation to a Thiol-Containing Molecule

Objective: To conjugate this compound to a molecule containing a thiol group (R-SH).

Materials:

  • Thiol-containing molecule (e.g., a cysteine-containing peptide or protein)

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) with EDTA, pH 7.0-7.5)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC))

Methodology:

  • Preparation: Dissolve the thiol-containing molecule in the reaction buffer.

  • Reaction: Add a molar excess of this compound to the solution of the thiol-containing molecule. The reaction should be allowed to proceed at room temperature for several hours or overnight at 4°C with gentle mixing.

  • Purification: Purify the resulting conjugate using an appropriate chromatographic technique to remove unreacted starting materials.

  • Characterization: Confirm the identity and purity of the final conjugate using techniques like LC-MS to verify the molecular weight and SDS-PAGE for protein conjugates.

Visualization of a Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for a bioconjugation reaction using a heterobifunctional PEG linker.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Molecule_A Molecule A (e.g., Antibody) Conjugation Conjugation Reaction Molecule_A->Conjugation Linker This compound Linker->Conjugation Purification Purification (e.g., HPLC) Conjugation->Purification Analysis Characterization (e.g., LC-MS) Purification->Analysis

Caption: A generalized workflow for bioconjugation.

A Note on Hydroxy-PEG3-methylamine

During the literature review for this guide, it became apparent that Hydroxy-PEG3-methylamine is a more commonly cited and utilized PEG3 linker in the context of ADCs and PROTACs.[1] This compound features a terminal methylamine group instead of a mesylate group. The methylamine is typically reacted with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds. Researchers working with PEG3 linkers should be aware of this alternative and its extensive documentation.

PROTAC Synthesis Workflow

Hydroxy-PEG3 linkers are integral to the synthesis of PROTACs, where they serve as a bridge between a target protein-binding ligand and an E3 ligase-binding ligand.

G cluster_0 Components cluster_1 Synthesis cluster_2 Final Product Target_Ligand Target Protein Ligand Coupling1 Couple Target Ligand to Linker Target_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand Coupling2 Couple E3 Ligand to Linker-Target E3_Ligand->Coupling2 PEG_Linker Hydroxy-PEG3-Linker PEG_Linker->Coupling1 Coupling1->Coupling2 PROTAC PROTAC Molecule Coupling2->PROTAC

References

An In-depth Technical Guide to the Core Synthesis of Hydroxy-PEG3-Ms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental synthesis route for Hydroxy-PEG3-Ms, also known as 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate. The synthesis involves the selective mono-mesylation of triethylene glycol. This process is critical for the production of a key building block used in various applications, including as a hydrophilic linker in proteomics and for the development of antibody-drug conjugates (ADCs) and PROTACs.

Core Synthesis Pathway

The primary route for synthesizing this compound involves the reaction of triethylene glycol with methanesulfonyl chloride in the presence of a base. A key challenge in this synthesis is achieving selective mono-mesylation, as the diol starting material can easily undergo di-mesylation. The following reaction scheme illustrates the core transformation:

Reaction Scheme:

  • Starting Material: Triethylene glycol

  • Reagent: Methanesulfonyl chloride (MsCl)

  • Product: this compound (Triethylene glycol monomesylate)

  • Byproduct: Di-mesylated triethylene glycol

To favor the formation of the mono-mesylated product, the reaction is typically carried out at a low temperature, and the methanesulfonyl chloride is added dropwise to a solution of excess triethylene glycol.

Experimental Protocol: Selective Mono-mesylation of Triethylene Glycol

This protocol is adapted from a similar, well-documented procedure for the selective mono-tosylation of triethylene glycol, a reaction with very similar mechanistic principles[1].

Materials:

  • Triethylene glycol (C₆H₁₄O₄)

  • Methanesulfonyl chloride (CH₃SO₂Cl)

  • Triethylamine (TEA, (C₂H₅)₃N) or Pyridine

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), 0.1 M solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: A solution of triethylene glycol (4 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.

  • Addition of Base: Triethylamine or pyridine (1.1 equivalents) is added to the stirred solution.

  • Addition of Mesyl Chloride: A solution of methanesulfonyl chloride (1 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction Progression: The reaction is allowed to slowly warm to room temperature and is stirred for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • The reaction mixture is quenched by the addition of cold water.

    • The aqueous layer is acidified to a pH of 2-3 with 0.1 M HCl.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed sequentially with water and brine.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound and its tosylate analog. The yield for the mesylation is expected to be comparable to the reported yield for the analogous tosylation reaction.

ParameterValueReference
Synthesis
Reactant Ratio (Triethylene glycol : MsCl)4 : 1 (mol/mol)Adapted from[1]
Yield (of analogous monotosylate)79%[1]
Product Characterization (this compound)
Molecular FormulaC₇H₁₆O₆S
Molecular Weight228.27 g/mol
Product Characterization (Triethylene Glycol Monotosylate)
¹H NMR (400 MHz, CDCl₃) [1]
δ 7.80 (d, J = 8.3 Hz, 2H)Aromatic protons of tosyl group
δ 7.34 (d, J = 8.1 Hz, 2H)Aromatic protons of tosyl group
δ 4.19 – 4.14 (m, 2H)-CH₂-OTs
δ 3.71 (dd, J = 8.6, 3.8 Hz, 4H)PEG chain protons
δ 3.63 – 3.55 (m, 6H)PEG chain protons
δ 2.45 (s, 3H)Methyl protons of tosyl group

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis and the key relationships between the components.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Triethylene Glycol Triethylene Glycol Mono-mesylation Mono-mesylation Triethylene Glycol->Mono-mesylation Methanesulfonyl Chloride Methanesulfonyl Chloride Methanesulfonyl Chloride->Mono-mesylation Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Mono-mesylation Work-up Work-up Mono-mesylation->Work-up Column Chromatography Column Chromatography Work-up->Column Chromatography This compound This compound Column Chromatography->this compound

Core synthesis workflow for this compound.

Signaling_Pathway Triethylene Glycol Triethylene Glycol Selective Mono-mesylation Selective Mono-mesylation Triethylene Glycol->Selective Mono-mesylation Methanesulfonyl Chloride Methanesulfonyl Chloride Methanesulfonyl Chloride->Selective Mono-mesylation This compound This compound Di-mesylated Byproduct Di-mesylated Byproduct Selective Mono-mesylation->this compound Desired Product Selective Mono-mesylation->Di-mesylated Byproduct Side Product

Reaction pathway showing product and byproduct formation.

References

Hydroxy-PEG3-Ms material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the material safety data for Hydroxy-PEG3-Ms (CAS No. 139115-89-2), a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document compiles and extrapolates information from closely related PEG-mesylate analogs and general principles of handling reactive polyethylene glycol (PEG) derivatives. All data derived from analogous compounds are clearly indicated.

Chemical and Physical Properties

This compound, chemically known as 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate, possesses a terminal hydroxyl group for further functionalization and a reactive mesylate group. The polyethylene glycol (PEG) linker enhances its hydrophilicity.

PropertyValueSource
Chemical Name 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonateLookChem[1]
CAS Number 139115-89-2LookChem[1]
Molecular Formula C7H16O6SLookChem[1]
Molecular Weight 228.27 g/mol LookChem[1]
Polar Surface Area (PSA) 90.44 ŲLookChem[1]
LogP 0.0689LookChem

Hazard Identification and Safety Precautions

GHS Hazard Classification (extrapolated)

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Precautionary Statements (extrapolated)

TypeCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash hands thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
ResponseP302 + P352IF ON SKIN: Wash with plenty of water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor if you feel unwell.
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
DisposalP501Dispose of contents/container in accordance with local/regional/national/international regulations.

Toxicological Information

Specific quantitative toxicological data, such as LD50 values for this compound, are not currently available in the public domain. Polyethylene glycols, in general, are known for their low toxicity, with toxicity decreasing as the molecular weight increases. However, the presence of the reactive mesylate group may alter the toxicological profile. Mesylates are alkylating agents and can be mutagenic.

EndpointResultSpeciesNotes
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation Expected to be irritatingBased on data from analogous compounds.
Serious Eye Damage/Irritation Expected to be irritatingBased on data from analogous compounds.
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity Potential for mutagenicityMesylate group is a known alkylating agent.
Carcinogenicity No data available
Reproductive Toxicity No data available

Experimental Protocols: Safe Handling and Storage

Given the reactive nature of this compound, adherence to strict laboratory protocols is essential to ensure personnel safety and maintain the integrity of the compound.

General Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing.

  • Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Protocol:

  • Temperature: Store in a cool, dry place. For long-term storage, a temperature of -20°C is recommended.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation.

  • Light Protection: Protect from light.

  • Container: Keep the container tightly sealed.

First-Aid Measures

In the event of exposure, follow these first-aid measures and seek medical attention.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. As a sulfonate ester, it should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

Visualizations

G cluster_handling Safe Handling Workflow for this compound cluster_prep cluster_handling_steps cluster_cleanup_steps cluster_disposal_steps prep Preparation handling Handling prep->handling Proceed with caution ppe Wear appropriate PPE: - Gloves - Lab Coat - Safety Glasses fume_hood Work in a chemical fume hood cleanup Post-Handling handling->cleanup After use avoid_contact Avoid skin and eye contact avoid_inhalation Avoid inhalation of vapors/mist disposal Disposal cleanup->disposal Segregate waste wash_hands Wash hands thoroughly decontaminate Decontaminate work surfaces waste_container Collect in a labeled, sealed hazardous waste container

Caption: Workflow for the safe handling of this compound in a laboratory setting.

G cluster_storage Recommended Storage Conditions compound This compound storage_conditions Store under the following conditions: cool_dry Cool, Dry Place (-20°C for long-term) storage_conditions->cool_dry inert_gas Inert Atmosphere (Argon or Nitrogen) storage_conditions->inert_gas light_protection Protect from Light storage_conditions->light_protection sealed Tightly Sealed Container storage_conditions->sealed

Caption: Key storage requirements for maintaining the stability of this compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is crucial to consult the SDS provided by the supplier and to conduct a thorough risk assessment before handling this chemical. The information provided for analogous compounds should be used as a guideline and may not fully represent the hazards of this compound.

References

An In-depth Technical Guide to Using Hydroxy-PEG3-Ms for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Hydroxy-PEG3-Ms (Mesylate), a heterobifunctional linker increasingly utilized in the field of bioconjugation. We will explore its chemical properties, mechanism of action, and applications, with a focus on creating advanced therapeutics like antibody-drug conjugates (ADCs). Detailed experimental protocols, quantitative data, and workflow visualizations are included to facilitate its practical implementation in the laboratory.

Introduction to PEG Linkers and this compound

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation.[1] The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly improve the therapeutic properties of proteins, peptides, and small molecule drugs.[2][3] Key advantages conferred by PEGylation include enhanced water solubility, prolonged circulation half-life, increased stability against proteolytic degradation, and reduced immunogenicity.[4][5]

This compound is a discrete (monodisperse) PEG linker, meaning it has a precisely defined length of three ethylene glycol units. It is a heterobifunctional molecule, featuring a terminal hydroxyl (-OH) group and a terminal mesylate (-OMs) group. This structure allows for a two-step, controlled conjugation process. The mesylate group is a highly efficient leaving group, making it reactive toward nucleophiles, while the hydroxyl group offers a secondary site for subsequent modification or can be used to improve the overall hydrophilicity of the conjugate.

Key Benefits of Using PEG Linkers:

  • Improved Pharmacokinetics : PEGylation increases the hydrodynamic size of a molecule, reducing renal clearance and extending its circulation time in the bloodstream.

  • Enhanced Solubility : The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs, making them more suitable for intravenous administration.

  • Reduced Immunogenicity : The PEG chain can mask epitopes on a protein's surface, reducing the likelihood of an immune response.

  • Increased Stability : PEG linkers can protect conjugated molecules from enzymatic degradation.

Core Properties and Mechanism of Action

The utility of this compound stems from its distinct chemical features. The mesylate group serves as the primary site for initial bioconjugation.

Physicochemical Properties

The fundamental properties of this compound are essential for stoichiometric calculations and designing reaction conditions.

PropertyValueSource(s)
Chemical Name 2-(2-(2-((Methylsulfonyl)oxy)ethoxy)ethoxy)ethanol
CAS Number 139115-89-2
Molecular Formula C₇H₁₆O₆S
Molecular Weight 228.26 g/mol
Solubility Soluble in Water, DMSO, DMF, DCM
Storage Condition -20°C
Chemical Structure

The structure of this compound consists of a short, hydrophilic PEG chain flanked by two different functional groups.

Figure 1. Chemical structure of this compound.
Mechanism of Action: Nucleophilic Substitution

Bioconjugation with this compound occurs via a nucleophilic substitution reaction. The mesylate group is an excellent leaving group, readily displaced by a nucleophile present on a biomolecule, such as the amine group of a lysine residue or the thiol group of a cysteine residue. This reaction forms a stable, covalent bond. The reaction with amines is most efficient at a pH between 8 and 9.5, where the amine is deprotonated and thus more nucleophilic.

cluster_products biomolecule Biomolecule-NH₂ (e.g., Protein Lysine) dummy1 transition Nucleophilic Attack biomolecule->transition pH 8.0-9.5 linker HO-(PEG)₃-OMs (this compound) linker->transition plus1 + dummy1->transition conjugate Biomolecule-NH-(PEG)₃-OH (Stable Conjugate) transition->conjugate leaving_group MsO⁻ (Mesylate Leaving Group) transition->leaving_group plus2 +

Figure 2. Reaction mechanism of this compound with a primary amine.

Applications in Bioconjugation

The heterobifunctional nature of this compound makes it a versatile tool for various bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug. The linker connecting these two components is critical to the ADC's success, influencing its stability, solubility, and pharmacokinetic profile.

PEG linkers are widely used in ADCs to improve the water solubility and stability of the conjugate, prolong its half-life, and reduce immunogenicity. This compound can be used to first conjugate to a drug payload containing a nucleophilic handle. The remaining hydroxyl group on the PEG linker can then be activated (e.g., converted to an NHS ester) to react with lysine residues on the antibody, completing the ADC construct.

Peptide and Protein Modification

PEGylation is a well-established strategy for improving the therapeutic properties of peptides and proteins. Attaching this compound can increase a peptide's hydrodynamic size, which helps to:

  • Extend its in-vivo half-life by reducing renal clearance.

  • Improve its stability and solubility.

  • Mask epitopes to decrease immunogenicity.

PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. PEG-based linkers like this compound are valuable in PROTAC design to provide a hydrophilic spacer that can improve the solubility and cell permeability of the final molecule.

Experimental Protocols

This section provides a generalized protocol for the conjugation of this compound to a protein via lysine residues. Optimization of buffer conditions, pH, stoichiometry, and incubation time is critical and will depend on the specific protein and linker.

General Protocol: Protein Conjugation with this compound

Objective: To covalently attach this compound to surface-accessible lysine residues on a target protein.

Materials and Reagents:

  • Target protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Conjugation Buffer: 100 mM sodium phosphate or sodium borate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

  • Analytical Instruments: UV-Vis Spectrophotometer, SDS-PAGE, Mass Spectrometry (MS), HPLC

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10-20 mM) in an anhydrous organic solvent like DMSO or DMF immediately before use.

    • Buffer exchange the target protein into the Conjugation Buffer (pH 8.5) to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess of linker to protein.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. Reaction progress can be monitored by taking aliquots at different time points.

  • Quenching:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature. The excess Tris will react with any remaining active mesylate groups.

  • Purification:

    • Remove unreacted linker and byproducts by purifying the conjugate using Size-Exclusion Chromatography (SEC).

    • Elute with a suitable buffer (e.g., PBS, pH 7.4). The PEGylated protein will elute earlier than the smaller, unreacted linker molecules.

    • Collect fractions corresponding to the monomeric protein conjugate.

  • Characterization:

    • Purity and Aggregation: Assess the purity and check for aggregation of the final conjugate using SEC-HPLC.

    • Confirmation of Conjugation: Confirm successful conjugation using SDS-PAGE (which will show a shift in molecular weight) and Mass Spectrometry (which will show an increase in mass corresponding to the number of attached PEG linkers).

    • Linker-to-Protein Ratio: Determine the average number of linkers attached per protein (similar to a drug-to-antibody ratio or DAR) using methods like UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

Experimental Workflow Diagram

prep 1. Reagent Preparation - Dissolve this compound - Buffer exchange protein to pH 8.5 react 2. Conjugation Reaction - Add linker to protein (10-20x excess) - Incubate 2-4h at RT prep->react quench 3. Quench Reaction - Add Tris buffer to stop reaction react->quench purify 4. Purification - Remove excess linker via SEC-HPLC quench->purify char 5. Characterization - Purity (SEC) - Identity (Mass Spec) - Linker Ratio (HIC) purify->char

Figure 3. General experimental workflow for protein PEGylation.

Quantitative Data Summary

The efficiency of a PEGylation reaction depends on multiple factors. The tables below provide representative data from related PEGylation experiments to serve as a guide for optimization.

Table 1: Representative Peptide Conjugation Parameters

This table shows typical starting conditions for the conjugation of a PEG-amine linker to a peptide's carboxylic acid groups using EDC/NHS chemistry. While the chemistry differs, the molar ratios and expected outcomes are relevant for planning a mesylate-based conjugation.

ParameterRepresentative ValueNotesSource
Peptide Concentration1-5 mg/mLDependent on peptide solubility.
Molar Ratio (Peptide:Linker)1:20Molar excess of linker helps drive the reaction to completion.
Conjugation pH / TimepH 7.2 / 4 hoursReaction performed at room temperature.
Post-Purification Yield40-70%Highly dependent on the peptide sequence, scale, and purification.
Post-Purification Purity>95%Determined by analytical RP-HPLC.
Table 2: Impact of PEG Molecular Weight on Pharmacokinetics and Efficacy

This table summarizes findings on how the molecular weight (MW) of a PEG linker can impact the half-life and in-vitro cytotoxicity of an affibody-drug conjugate. This illustrates the critical role the PEG component plays in the overall performance of a bioconjugate.

ConjugatePEG MW (kDa)Half-Life Extension (vs. no PEG)Cytotoxicity Reduction (vs. no PEG)Source
ZHER2-SMCC-MMAE (HM)01.0x (baseline)1.0x (baseline)
ZHER2-PEG4K-MMAE (HP4KM)42.5x4.5-6.5x
ZHER2-PEG10K-MMAE (HP10KM)1011.2x22-22.5x

These data highlight a common trade-off in linker design: increasing PEG length significantly improves circulation half-life but can also reduce in-vitro potency, likely due to steric hindrance. The optimal PEG length must be determined empirically to balance these effects for maximum therapeutic efficacy.

References

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linker Chemistry and Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to inducing the selective degradation of disease-causing proteins. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects these two moieties.[1] While the ligands provide specificity, the linker is far from a passive spacer; it is a crucial determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[2] This technical guide provides a comprehensive overview of PROTAC linker chemistry, design principles, and the experimental methodologies used to evaluate their performance.

The Pivotal Role of the Linker in PROTAC Function

The primary function of the PROTAC linker is to bridge the POI-binding and E3 ligase-binding ligands, thereby facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3] The linker's length, composition, and attachment points dictate the geometry and stability of this complex, which in turn governs the efficiency of ubiquitin transfer to the POI and its subsequent degradation by the proteasome.[3][] An optimally designed linker can lead to positive cooperativity in ternary complex formation, significantly enhancing degradation potency. Conversely, a poorly designed linker can result in steric hindrance or unproductive binding modes, abrogating the PROTAC's activity.

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The choice of linker type profoundly impacts the physicochemical properties of the resulting PROTAC, including its solubility, cell permeability, and metabolic stability.

Flexible Linkers

Flexible linkers are the most commonly employed type in early-stage PROTAC development due to their synthetic accessibility and the ease with which their length can be modified.

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational freedom. While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the PROTAC.

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains and can significantly improve the solubility and cell permeability of PROTACs. Approximately 54% of reported PROTACs utilize PEG linkers.

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures, impose conformational constraints on the PROTAC molecule. This can be advantageous in pre-organizing the PROTAC into a bioactive conformation, potentially leading to enhanced potency and metabolic stability.

  • Cycloalkanes: Structures such as piperidine and piperazine are frequently incorporated into linkers to increase rigidity and improve water solubility.

  • Triazoles: Often introduced via "click chemistry," the triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.

"Smart" and Functional Linkers

More advanced linker designs incorporate functionalities that respond to specific stimuli or perform additional roles beyond simple conjugation.

  • Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can undergo reversible cis-trans isomerization upon irradiation with specific wavelengths of light, allowing for spatiotemporal control of PROTAC activity.

  • Clickable Linkers: The use of bioorthogonal "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitates the rapid and efficient synthesis of PROTAC libraries with diverse linkers.

Rational Design Principles for PROTAC Linkers

The optimization of a PROTAC's activity is an empirical process that involves a multi-parameter optimization of the linker.

Linker Length

The length of the linker is a critical parameter that must be optimized for each specific POI-E3 ligase pair. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in unproductive binding geometries where the lysine residues on the POI are not accessible for ubiquitination.

Linker Composition

The chemical makeup of the linker influences the PROTAC's physicochemical properties. The incorporation of polar groups like ethers and amides can enhance solubility, while more lipophilic moieties can improve cell permeability. The "chameleon effect" has been described for some flexible linkers, where they can adopt different conformations in different environments, being more compact and less polar in the hydrophobic cell membrane and more extended and polar in the aqueous cytoplasm.

Attachment Points

The points at which the linker is connected to the POI and E3 ligase ligands, known as "exit vectors," are crucial. The linker should be attached at a position that does not disrupt the key binding interactions of the ligands with their respective proteins. Ideally, the attachment point is a solvent-exposed region of the ligand.

Quantitative Analysis of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted Cyclohexane)PROTAC 55More potent degradation

Table 4: Impact of Linker Composition on CRBN Degradation in HEK293T cells

Linker CompositionCRBN Degradation in HEK293T cells
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

Table 5: Impact of Linker Composition on VHL PROTAC Cell Permeability

PROTACLinker CompositionPermeability Classification (in cellulo/in vitro ratio)PAMPA Permeability (10⁻⁶ cm/s)
1Flexible, non-polarLow0.02 ± 0.01
2Flexible, polarHigh15.8 ± 2.4
3Semi-rigid, amideMedium-High3.2 ± 0.5
6Rigid, cyclicMedium-Low0.4 ± 0.1
7Flexible, basic amineMedium-High1.1 ± 0.2
8Rigid, piperidineMedium-High1.0 ± 0.2

Visualizing PROTAC Mechanisms and Workflows

PROTAC Signaling Pathway

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruited Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization A Identify POI and E3 Ligase B Select/Design Ligands A->B C Design Linker Library (Vary Length & Composition) B->C D Synthesize PROTAC Library C->D E Biochemical Binding Assays (SPR, ITC, FP) D->E F Cellular Degradation Assays (Western Blot, In-Cell Western) D->F H Cell Permeability Assays (PAMPA, Caco-2) D->H I Ternary Complex Formation Assays E->I G Determine DC50 & Dmax F->G K Structure-Activity Relationship (SAR) Analysis G->K H->K I->K J Lead PROTAC Candidate K->C Iterative Optimization K->J

References

Physical and chemical characteristics of Hydroxy-PEG3-Ms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Hydroxy-PEG3-Ms (Mesylate) and its Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound (2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate), a heterobifunctional linker molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation. We will delve into its properties, synthesis, and applications, with a focus on its utility in creating advanced therapeutics.

Core Properties and Structure

This compound is characterized by a discrete three-unit polyethylene glycol (PEG) chain, which is flanked by a terminal hydroxyl (-OH) group and a methanesulfonyl (-OMs) group. The mesylate group is an excellent leaving group in nucleophilic substitution reactions, making this molecule a valuable tool for conjugation.

Physical and Chemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.

PropertyValueSource
Chemical Name 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate[1]
Synonyms Hydroxy-PEG3-Mes, triethylene glycol monomesylate[1]
CAS Number 139115-89-2[1]
Molecular Formula C7H16O6S[1]
Molecular Weight 228.266 g/mol [1]
Appearance Colorless liquid
Solubility Soluble in water and many organic solvents
Polar Surface Area (PSA) 90.44 Ų
LogP 0.06890
Storage Conditions -20°C

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the mesylation of triethylene glycol.

Objective: To synthesize 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate from triethylene glycol.

Materials:

  • Triethylene glycol (2,2'-[1,2-ethanediylbis(oxy)]bisethanol)

  • Methanesulfonyl chloride

  • Dichloromethane (DCM)

  • Silver(I) oxide (optional, as a base)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve triethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methanesulfonyl chloride (1 equivalent) to the stirred solution. If required, a non-nucleophilic base like triethylamine or silver(I) oxide can be used to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer and wash it with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

A general workflow for the synthesis is depicted below.

G Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification start Dissolve Triethylene Glycol in DCM cool Cool to 0°C start->cool add_mesyl Add Methanesulfonyl Chloride cool->add_mesyl react Stir at Room Temperature add_mesyl->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Pure this compound

Caption: General workflow for the synthesis of this compound.

Characterization Protocols

Standard analytical techniques are employed to confirm the identity and purity of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Methodology:

    • ¹H NMR (Proton NMR): A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) and analyzed. The chemical shifts, integration, and splitting patterns of the proton signals are used to confirm the presence and connectivity of the various CH₂, OH, and CH₃S protons.

    • ¹³C NMR (Carbon NMR): This analysis provides information about the carbon skeleton of the molecule, further confirming its structure.

2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of this compound.

  • Methodology: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact mass of the molecule, which should correspond to its calculated molecular weight.

3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of a sample of this compound.

  • Methodology: A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient of solvents (e.g., water and acetonitrile) is used to elute the compound. The purity is determined by the percentage of the main peak area relative to the total peak area.

The general workflow for the characterization of this compound is illustrated below.

G Characterization Workflow sample This compound Sample hplc HPLC Analysis sample->hplc nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (ESI-MS) sample->ms purity Purity Assessment hplc->purity structure Structural Elucidation nmr->structure mw Molecular Weight Confirmation ms->mw

Caption: Workflow for the characterization of this compound.

Applications in Drug Development

The bifunctional nature of this compound, with a hydroxyl group for further modification and a mesylate group for conjugation, makes it a versatile linker in drug development. Its primary applications are in bioconjugation, particularly for the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The hydrophilic PEG spacer enhances the aqueous solubility of the conjugated molecules.

Role in Bioconjugation

This compound can be used to covalently link two different molecules. For instance, the mesylate group can be displaced by a nucleophile (e.g., an amine or thiol) on a drug molecule, while the hydroxyl group can be derivatized to react with a biomolecule, such as an antibody.

Below is a diagram illustrating the general principle of using a PEG linker in the formation of an Antibody-Drug Conjugate.

G General Principle of ADC Formation cluster_reactants Components cluster_product Final Conjugate antibody Antibody adc Antibody-Drug Conjugate antibody->adc linker Hydroxy-PEG3-Linker linker->adc drug Cytotoxic Drug drug->adc

Caption: Use of a PEG linker in Antibody-Drug Conjugate (ADC) formation.

Conclusion

This compound is a valuable heterobifunctional linker for applications in drug development and bioconjugation. Its well-defined structure, conferred hydrophilicity, and reactive mesylate group provide a versatile platform for the synthesis of complex biomolecules like ADCs and PROTACs. The experimental protocols outlined in this guide offer a starting point for the synthesis and characterization of this important chemical tool. As the field of targeted therapeutics continues to grow, the utility of precisely engineered linkers like this compound is expected to increase.

References

Navigating the Stability of Hydroxy-PEG3-Ms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability and proper storage of reagents are paramount in scientific research and drug development to ensure the reliability and reproducibility of experimental outcomes. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Hydroxy-PEG3-Ms (2-[2-[2-(Methanesulfonyl)oxy]ethoxy]ethoxy]ethanol), a bifunctional linker increasingly utilized in bioconjugation and as a component of Proteolysis Targeting Chimeras (PROTACs). This document outlines the principal degradation pathways, provides detailed experimental protocols for stability assessment, and offers clear recommendations for storage to maintain the integrity of this critical reagent.

Core Concepts: Understanding the Stability Profile

The stability of this compound is primarily influenced by two key structural features: the polyethylene glycol (PEG) backbone and the terminal mesylate (methanesulfonyl) group. Each is susceptible to distinct degradation pathways.

1. Hydrolysis of the Mesylate Group: The methanesulfonyl group is an excellent leaving group, making it susceptible to nucleophilic substitution, with hydrolysis being a primary concern in aqueous environments. This reaction, depicted in Figure 1, results in the formation of the corresponding alcohol (Hydroxy-PEG3-OH) and methanesulfonic acid, rendering the molecule incapable of its intended conjugation reactions. The rate of hydrolysis is significantly influenced by pH and temperature, with basic conditions markedly accelerating the degradation.

2. Oxidation of the PEG Backbone: The ether linkages within the polyethylene glycol chain are vulnerable to oxidative degradation, particularly at elevated temperatures and in the presence of oxygen or oxidizing agents. This process can proceed via a radical-mediated mechanism, leading to chain scission and the formation of various byproducts, including aldehydes and carboxylic acids. This degradation pathway can alter the physical and chemical properties of the PEG linker, potentially impacting its solubility and reactivity.

Quantitative Stability Data

ConditionParameterExpected Stability of Mesylate GroupImpact on PEG Backbone
pH Acidic (pH < 4)Relatively StableStable
Neutral (pH 6-8)Moderate HydrolysisStable
Basic (pH > 8)Rapid HydrolysisStable
Temperature -20°C to 4°CHigh StabilityHigh Stability
Room TemperatureGradual DegradationSlow Oxidative Degradation
Elevated (>40°C)Accelerated DegradationAccelerated Oxidative Degradation
Solvent Anhydrous AproticHigh StabilityHigh Stability
Protic (e.g., Water)Susceptible to HydrolysisStable (at room temp)
Atmosphere Inert (N₂, Ar)StableStable
Air (Oxygen)StableSusceptible to Oxidation

Recommended Storage Conditions

To ensure the long-term stability and performance of this compound, the following storage conditions are strongly recommended.[1][2]

ParameterRecommended Condition
Temperature ≤ -15°C (ideally -20°C) for long-term storage.[1][2]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Light Protect from light by storing in a dark container.
Moisture Keep in a tightly sealed container with desiccant.

When handling the reagent, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. For frequent use, it is advisable to aliquot the material into smaller, single-use vials to minimize exposure to air and moisture.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. The following protocols are based on established guidelines for forced degradation studies and can be adapted for this specific molecule.

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC system with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or another suitable anhydrous aprotic solvent at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at room temperature (25°C) for 2 hours.

    • At specified time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a known amount of solid this compound into a vial.

    • Place the vial in an oven at 70°C for 48 hours.

    • At specified time points, dissolve a portion of the solid in the initial solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC at the end of the exposure period.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Detector: Charged Aerosol Detector (CAD) is recommended for its ability to detect non-chromophoric compounds like PEG. A Mass Spectrometer (MS) can also be used for identification of degradation products.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to elute the parent compound and its more polar degradation products (e.g., start with a low percentage of B and gradually increase).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key degradation pathway and the experimental workflow for stability testing.

G cluster_degradation Hydrolysis of Mesylate Group This compound This compound Hydroxy-PEG3-OH Hydroxy-PEG3-OH This compound->Hydroxy-PEG3-OH Nucleophilic Attack H2O H2O Methanesulfonic_Acid Methanesulfonic Acid

Figure 1. Primary Degradation Pathway of this compound.

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Evaluate Degradation Profile & Identify Degradants analysis->data

Figure 2. Experimental Workflow for Forced Degradation Studies.

Conclusion

The integrity of this compound is critical for its successful application in research and development. Understanding its stability profile and adhering to proper storage and handling protocols are essential to prevent degradation. The primary degradation pathways involve hydrolysis of the mesylate group, particularly under basic conditions, and oxidative degradation of the PEG backbone. By implementing the recommended storage conditions of low temperature, inert atmosphere, and protection from light and moisture, the shelf-life of this reagent can be maximized. Furthermore, the provided experimental protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a robust framework for researchers to assess the stability of this compound in their specific applications and formulations. This comprehensive approach will ensure the generation of reliable and reproducible data, ultimately contributing to the advancement of scientific discovery and drug development.

References

The Hydrophilic Nature of PEG3 Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the core principles of hydrophilicity as it pertains to polyethylene glycol (PEG) linkers, with a specific focus on triethylene glycol (PEG3) linkers. PEG3 linkers are fundamental tools in drug development, particularly in the design of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where their hydrophilic properties are leveraged to improve the overall physicochemical profile and therapeutic efficacy of the conjugates.

Understanding the Hydrophilicity of PEG3 Linkers

The hydrophilicity of PEG linkers is a direct result of their chemical structure, which consists of repeating ethylene oxide units (-CH2-CH2-O-). The ether oxygen atoms in this backbone can form hydrogen bonds with water molecules, leading to high aqueous solubility.[1] This property is crucial for overcoming the hydrophobicity of many potent cytotoxic drugs used in ADCs and the large, often greasy molecules that constitute PROTACs.[2][3] By incorporating a PEG3 linker, the resulting conjugate gains improved solubility and reduced aggregation potential.[2]

Quantitative Measures of Hydrophilicity

The hydrophilicity of a molecule can be quantified using several parameters. Two key indicators are the partition coefficient (LogP) and the water contact angle.

Partition Coefficient (LogP): LogP is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). A negative LogP value indicates a preference for the aqueous phase, signifying hydrophilicity.[4]

Water Contact Angle: This measurement quantifies the wettability of a surface. A lower contact angle (less than 90 degrees) indicates greater hydrophilicity, as the water droplet spreads out over the surface due to favorable interactions.

The following table summarizes key quantitative data related to the hydrophilicity of a PEG3 linker's core structure, triethylene glycol.

ParameterValueInterpretationReference
Calculated LogP (Octanol/Water) -1.24 to -1.9Highly Hydrophilic
Water Solubility Very GoodHigh affinity for aqueous solutions

Experimental Protocols for Assessing Hydrophilicity

Accurate determination of a linker's hydrophilicity is critical for rational drug design. Below are detailed protocols for measuring the aqueous solubility and water contact angle of a PEG3 linker or a molecule functionalized with a PEG3 linker.

Determination of Aqueous Solubility

This protocol outlines a method for determining the aqueous solubility of a compound using a shake-flask method, followed by quantification.

Materials:

  • PEG3-functionalized compound of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Thermostatically controlled shaker incubator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a supersaturated solution by adding an excess amount of the PEG3-functionalized compound to a known volume of PBS (pH 7.4) in a sealed vial.

  • Agitate the vial using a vortex mixer for 2 minutes to ensure initial dispersion.

  • Place the vial in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) and shake for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Prepare a series of dilutions of the supernatant with PBS.

  • Quantify the concentration of the dissolved compound in the diluted samples using a validated HPLC or UV-Vis spectroscopy method against a standard curve of the compound.

  • The determined concentration represents the aqueous solubility of the compound.

Measurement of Water Contact Angle

This protocol describes the measurement of the static water contact angle on a surface modified with a PEG3 linker, for example, a self-assembled monolayer (SAM) on a gold or silicon substrate.

Materials:

  • Substrate (e.g., gold-coated silicon wafer)

  • Solution of a thiol-terminated PEG3 linker for SAM formation

  • Contact angle goniometer equipped with a camera and analysis software

  • High-purity deionized water

  • Microsyringe

Procedure:

  • Substrate Preparation: Clean the substrate to remove any organic contaminants. For gold surfaces, this can be done using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV/ozone treatment.

  • SAM Formation: Immerse the cleaned substrate in a dilute solution (e.g., 1 mM) of the thiol-terminated PEG3 linker in ethanol for a sufficient time (e.g., 12-24 hours) to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying: After incubation, rinse the substrate thoroughly with ethanol to remove any non-covalently bound molecules and then dry it under a gentle stream of nitrogen.

  • Contact Angle Measurement: a. Place the PEG3-modified substrate on the sample stage of the contact angle goniometer. b. Using the microsyringe, carefully dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface. c. Allow the droplet to equilibrate for 30-60 seconds. d. Capture a high-resolution image of the droplet at the solid-liquid-vapor interface. e. Use the goniometer's software to measure the angle between the baseline of the droplet and the tangent at the droplet's edge. f. Repeat the measurement at multiple locations on the surface to ensure reproducibility and calculate the average contact angle.

The Role of PEG3 Linkers in Advanced Drug Modalities

The hydrophilicity of PEG3 linkers is a key design element in sophisticated therapeutic platforms like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. Many of these cytotoxic agents are highly hydrophobic, which can lead to aggregation and poor pharmacokinetic properties of the ADC. The incorporation of a hydrophilic PEG3 linker can mitigate these issues.

The following diagram illustrates a generalized workflow for the synthesis of an ADC utilizing a PEG linker.

ADC_Synthesis_Workflow cluster_antibody Antibody Preparation cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction conjugation Conjugation Reaction reduced_mAb->conjugation peg3 PEG3 Linker linker_drug Linker-Drug Conjugate peg3->linker_drug drug Cytotoxic Drug drug->linker_drug linker_drug->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc purified_adc Purified ADC adc->purified_adc Purification (e.g., SEC)

A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a PEG linker.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. The length, flexibility, and hydrophilicity of the linker, often a PEG chain, influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

The diagram below illustrates the crucial role of the PEG3 linker in facilitating the formation of the ternary complex in the PROTAC mechanism of action.

PROTAC_Mechanism cluster_protac PROTAC Molecule cluster_cellular_machinery Cellular Machinery cluster_ternary_complex Ternary Complex Formation poi_ligand Target Protein Ligand peg3_linker PEG3 Linker poi_ligand->peg3_linker poi Target Protein (POI) poi_ligand->poi e3_ligand E3 Ligase Ligand peg3_linker->e3_ligand e3_ligase E3 Ubiquitin Ligase e3_ligand->e3_ligase proteasome Proteasome poi->proteasome Degradation ternary_complex POI-PROTAC-E3 Ligase Ternary Complex poi->ternary_complex Binding e3_ligase->ternary_complex Recruitment ternary_complex->poi Ubiquitination

The role of the PEG3 linker in the formation of the PROTAC-induced ternary complex, leading to target protein degradation.

Conclusion

The hydrophilicity of PEG3 linkers is a cornerstone of their utility in modern drug development. By enhancing aqueous solubility and mitigating the aggregation of hydrophobic drug molecules, these linkers significantly improve the drug-like properties of complex bioconjugates. The ability to quantify this hydrophilicity through experimental methods and to rationally incorporate PEG3 linkers into ADCs and PROTACs allows for the development of more effective and safer therapeutics. As drug design continues to advance, the strategic use of hydrophilic linkers like PEG3 will remain a critical aspect of creating next-generation medicines.

References

Methodological & Application

Application Notes and Protocols: Incorporating Hydroxy-PEG3-Ms into PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery for targeted protein degradation.[1][2] These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] The linker is not merely a spacer; its length, composition, flexibility, and attachment points are critical determinants of the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and cell permeability. This document provides detailed application notes and protocols for the incorporation of a specific short-chain PEG linker, Hydroxy-PEG3-Ms (CAS 139115-89-2) , into PROTACs.

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker featuring a hydroxyl (-OH) group and a mesylate (-OMs) group, separated by a three-unit PEG chain. The mesylate group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines and thiols, facilitating the covalent attachment of the linker to a warhead or E3 ligase ligand. The terminal hydroxyl group can be further functionalized, for example, by converting it to a carboxylic acid or an amine, to enable subsequent conjugation to the other half of the PROTAC molecule.

Physicochemical Properties of this compound and Related Linkers

While specific experimental data for this compound is not extensively published, the physicochemical properties of closely related short-chain PEG linkers provide valuable insights into its expected behavior. Generally, short PEG linkers like this compound are expected to impart a degree of hydrophilicity to the PROTAC molecule, which can improve solubility and potentially modulate cell permeability.

Table 1: Representative Physicochemical Properties of Short PEG Linkers

Linker DerivativeMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)
Hydroxy-PEG3-acid222.24-1.485.2
Hydroxy-PEG3-methyl ester236.26-1.075.9
This compound 228.26 -0.8 (estimated) 90.4

Note: Data for Hydroxy-PEG3-acid and Hydroxy-PEG3-methyl ester are obtained from publicly available databases. The LogP for this compound is an estimation based on related structures.

PROTAC Design and Synthesis Strategy using this compound

The incorporation of this compound into a PROTAC typically involves a multi-step synthesis. The mesylate group's reactivity allows for a nucleophilic substitution reaction, commonly with an amine-containing warhead or E3 ligase ligand. The hydroxyl group can then be activated or converted to another functional group for the final coupling step.

PROTAC_Synthesis_Strategy cluster_synthesis PROTAC Synthesis Workflow Warhead Warhead-NH2 Intermediate_1 Warhead-NH-PEG3-OH Warhead->Intermediate_1 Nucleophilic Substitution E3_Ligand E3 Ligase Ligand-COOH PROTAC Final PROTAC E3_Ligand->PROTAC Hydroxy_PEG3_Ms This compound Hydroxy_PEG3_Ms->Intermediate_1 Intermediate_2 Warhead-NH-PEG3-COOH Intermediate_1->Intermediate_2 Oxidation Intermediate_2->PROTAC Amide Coupling Western_Blot_Workflow cluster_wb Western Blot Workflow Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE & Protein Transfer Cell_Lysis->SDS_PAGE Immunoblotting 4. Immunoblotting SDS_PAGE->Immunoblotting Detection 5. Detection & Quantification Immunoblotting->Detection Data_Analysis 6. Data Analysis (DC50/Dmax) Detection->Data_Analysis PROTAC_Mechanism cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Application Notes and Protocols for the Reaction of Hydroxy-PEG3-Ms with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation and drug development to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] The process of covalently attaching PEG chains, known as PEGylation, can significantly improve the therapeutic properties of peptides, proteins, and small molecules.[2][3]

This document provides detailed protocols and application notes for the conjugation of Hydroxy-PEG3-Mesylate (Hydroxy-PEG3-Ms) to molecules containing a primary amine. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the primary amine acts as the nucleophile, displacing the mesylate, which is an excellent leaving group.[4][5] This forms a stable secondary amine linkage between the target molecule and the PEG linker. Understanding and optimizing the reaction conditions are critical for achieving high yields and purity.

Principle of the Reaction: The reaction involves the backside attack of the primary amine's lone pair of electrons on the carbon atom bearing the mesylate group. The mesylate group departs, taking the bonding electron pair with it. Mesylates (CH₃SO₃⁻) are the conjugate bases of strong acids, making them very stable and therefore excellent leaving groups. This reaction is efficient for creating stable conjugates for various applications, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Reaction_Scheme Amine R-NH₂ (Primary Amine) Product R-NH-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OH (PEGylated Amine) Amine->Product + PEG_Ms Ms-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OH (this compound) PEG_Ms->Product Polar Aprotic Solvent (e.g., DMF, DMSO) + Non-nucleophilic Base (e.g., DIPEA, Et₃N) Heat (40-70°C) Byproduct H-OMs (Methanesulfonic Acid) Product->Byproduct

Caption: Reaction scheme for the nucleophilic substitution of this compound with a primary amine.

Factors Influencing the Reaction

The success of the PEGylation reaction depends on several key parameters. The interplay between these factors determines the reaction rate, yield, and the formation of side products.

Factors main Reaction Outcome (Yield, Purity, Rate) temp Temperature temp->main solvent Solvent solvent->main base Base base->main stoich Stoichiometry stoich->main temp_desc Higher T increases rate but may cause degradation. solvent_desc Polar aprotic (DMF, DMSO) favors SN2 mechanism. base_desc Non-nucleophilic base scavenges acid, prevents amine protonation. stoich_desc Excess of one reagent can drive reaction to completion.

Caption: Key parameters influencing the reaction of this compound with primary amines.

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are recommended as they effectively solvate the reactants without interfering with the nucleophilic attack, thus favoring the SN2 mechanism.

  • Temperature: The reaction can be performed at temperatures ranging from room temperature to elevated temperatures (e.g., 40-70°C). Heating generally increases the reaction rate, but excessive heat may lead to degradation of sensitive substrates.

  • Base: A non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is often included. Its role is to neutralize the methanesulfonic acid byproduct, preventing the protonation of the primary amine nucleophile, which would render it unreactive.

  • Stoichiometry: The molar ratio of the primary amine to this compound can be adjusted. Using a slight excess of the more readily available or less expensive reactant can help drive the reaction to completion.

Experimental Protocol: General Procedure

This protocol provides a general method for the conjugation of a primary amine-containing molecule to this compound. Optimization may be required based on the specific properties of the substrate.

3.1. Materials and Equipment

  • Reagents:

    • Primary amine-containing molecule

    • Hydroxy-PEG3-Mesylate (this compound)

    • Anhydrous DMF or DMSO

    • Triethylamine (Et₃N) or DIPEA

    • Solvents for purification (e.g., HPLC-grade water, acetonitrile, trifluoroacetic acid)

  • Equipment:

    • Reaction vial with a screw cap

    • Magnetic stirrer and stir bar

    • Heating block or oil bath

    • Analytical and preparative HPLC system

    • Mass spectrometer (e.g., ESI-MS or MALDI-TOF) for characterization

    • Lyophilizer

3.2. Reaction Procedure

  • Preparation: Dissolve the primary amine-containing molecule (1.0 equivalent) in anhydrous DMF or DMSO in a clean, dry reaction vial.

  • Reagent Addition: Add this compound (1.0 - 1.5 equivalents) to the solution.

  • Base Addition: Add a non-nucleophilic base such as DIPEA or Et₃N (2.0 - 3.0 equivalents) to the reaction mixture. The base scavenges the methanesulfonic acid formed during the reaction.

  • Incubation: Seal the vial and stir the reaction mixture at a set temperature (e.g., 50°C) for 4-24 hours.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as LC-MS, to observe the consumption of starting materials and the formation of the desired product.

  • Work-up (Optional): Once the reaction is complete, the mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., dichloromethane) if the product is sufficiently hydrophobic. Alternatively, the crude mixture can be directly purified by preparative HPLC.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected outcomes. Actual results will vary depending on the specific amine substrate.

ParameterCondition / ValueRationale & Remarks
Reactant Ratio 1 : 1.2A slight excess of the PEG reagent can help ensure complete consumption of the often more valuable amine substrate.
(Amine : PEG-Ms)
Solvent Anhydrous DMFA polar aprotic solvent that is excellent for SN2 reactions.
Base DIPEA (2.5 eq.)A bulky, non-nucleophilic base to prevent side reactions and neutralize acid byproduct.
Temperature 50 °CBalances reaction rate with the stability of the reactants and products.
Reaction Time 12 hoursTypical duration for mesylate displacement; should be optimized by monitoring.
Expected Yield 60 - 85%Highly dependent on the reactivity and steric hindrance of the primary amine.
Expected Purity >90% (post-HPLC)Purification is crucial to remove unreacted starting materials and byproducts.

Purification and Characterization

Purification of the PEGylated product is essential to remove unreacted starting materials, excess PEG reagent, and byproducts.

5.1. Purification Protocol (Reversed-Phase HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying PEGylated products.

  • Sample Preparation: Dilute the crude reaction mixture with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).

  • Injection: Inject the sample onto a suitable preparative RP-HPLC column (e.g., C18).

  • Elution: Elute the product using a linear gradient of an organic solvent like acetonitrile in water (both containing 0.1% TFA). The more hydrophobic PEGylated product will typically elute later than the unreacted, more polar amine starting material.

  • Fraction Collection: Collect fractions corresponding to the product peak.

  • Solvent Removal: Combine the product-containing fractions and remove the solvent, typically by lyophilization, to obtain the purified product as a solid.

5.2. Characterization

  • Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to confirm the molecular weight of the final conjugate and verify the successful PEGylation.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can be used to confirm the structure of the conjugate and the formation of the new C-N bond.

Experimental Workflow Diagram

Workflow prep 1. Reagent Preparation - Dissolve Amine in DMF - Weigh PEG-Ms & Base react 2. Reaction Setup - Add PEG-Ms & Base - Heat and Stir (e.g., 50°C) prep->react monitor 3. Reaction Monitoring - Take aliquots - Analyze by LC-MS react->monitor monitor->react Continue if incomplete purify 4. Purification - Direct injection - Preparative RP-HPLC monitor->purify Proceed if complete analyze 5. Characterization - Confirm MW by MS - Confirm Structure by NMR purify->analyze final 6. Final Product - Lyophilize pure fractions - Store appropriately analyze->final

Caption: General experimental workflow from reaction setup to final product isolation.

References

Step-by-step experimental protocol for Hydroxy-PEG3-Ms coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

An application note providing a detailed experimental protocol for the coupling of Hydroxy-PEG3-Ms (Hydroxy-triethylene glycol-mesylate) to various nucleophilic molecules. This document is intended for researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a premier strategy in drug development to enhance the therapeutic properties of molecules.[1] It can improve solubility, extend circulation half-life, and reduce immunogenicity.[1][2] this compound is a short, discrete, heterobifunctional linker. It features a terminal hydroxyl (-OH) group for potential further derivatization and a terminal mesylate (-OMs) group.[3]

The mesylate group is an excellent leaving group, making the PEG linker highly susceptible to nucleophilic substitution by moieties such as amines, thiols, or carboxylates.[4] This reaction forms a stable covalent bond, effectively coupling the PEG spacer to a target molecule. This protocol details the procedures for coupling this compound to molecules containing these common nucleophilic functional groups.

Principle of the Reaction

The core reaction is a nucleophilic substitution (typically S_N2) where a nucleophilic group on the target molecule attacks the carbon atom bearing the mesylate group. The mesylate anion, a very stable and weak base, is displaced, resulting in the formation of a new covalent bond between the target molecule and the PEG chain. The reaction's efficiency is dependent on factors like pH, solvent, temperature, and the stoichiometry of the reactants.

cluster_reactants Reactants cluster_products Products R_Nu R-NuH Base + Base PEG_Ms HO-PEG3-OMs Conjugate R-Nu-PEG3-OH PEG_Ms->Conjugate Nucleophilic Substitution Mesylate_ion MsO⁻ + H⁺

Caption: General reaction scheme for this compound coupling.

Experimental Protocols

This section provides step-by-step protocols for coupling this compound with amine, thiol, and carboxylate-containing molecules.

Protocol 1: Coupling to Amine-Containing Molecules

This procedure is suitable for primary and secondary amines found in proteins (e.g., lysine residues, N-terminus), peptides, or small molecules. The reaction forms a stable secondary or tertiary amine linkage.

Methodology

  • Reagent Preparation:

    • Dissolve the amine-containing substrate in an appropriate anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or DMSO). For proteins or peptides, use an amine-free aqueous buffer like PBS at pH 7.5-8.5.

    • Dissolve this compound in the same solvent or a compatible one.

    • Prepare a solution of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), if using an organic solvent. The base is typically not required for reactions with proteins in a buffered aqueous solution.

  • Coupling Reaction:

    • To the solution of the amine-containing molecule, add the base (1.5 - 2.0 molar equivalents relative to the amine).

    • Add the this compound solution (1.2 - 2.0 molar equivalents) to the reaction mixture. For biomolecules, a larger excess (5 to 20-fold) may be necessary to drive the reaction to completion.

    • Stir the reaction mixture at room temperature for 4-12 hours. For sensitive molecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

    • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) for small molecules or HPLC for larger biomolecules.

  • Quenching and Work-up (for small molecules in organic solvent):

    • After completion, dilute the reaction mixture with water and extract with an organic solvent like DCM.

    • Wash the organic layer sequentially with water and brine solution.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product using column chromatography or reverse-phase HPLC (RP-HPLC).

ParameterRecommended ValueReference
Solvent DCM, DMF, DMSO (anhydrous) or PBS Buffer
Base TEA, DIPEA (for organic solvents)
pH (Aqueous) 7.5 - 8.5
Molar Ratio (PEG:Amine) 1.2:1 to 20:1
Temperature 4°C to Room Temperature
Reaction Time 4 - 16 hours
Protocol 2: Coupling to Thiol-Containing Molecules

This protocol targets free thiol groups, such as those in cysteine residues of peptides and proteins, to form a stable thioether linkage. The thiol must be in its deprotonated thiolate form to act as an effective nucleophile.

Methodology

  • Reagent Preparation:

    • Dissolve the thiol-containing substrate in a suitable buffer, typically at a pH around 8.0 to facilitate the formation of the thiolate anion. Common buffers include phosphate or borate buffers. Ensure the buffer is deoxygenated to prevent disulfide bond formation.

    • Dissolve this compound in the same buffer or a compatible solvent.

  • Coupling Reaction:

    • Add the this compound solution (1.5 - 5.0 molar equivalents) to the thiol-containing solution.

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 2-6 hours.

    • Monitor the reaction progress by HPLC.

  • Quenching and Purification:

    • The reaction can often be directly purified without a separate quenching step.

    • Purify the conjugate using size-exclusion chromatography (SEC) for large molecules or RP-HPLC for smaller molecules and peptides.

ParameterRecommended ValueReference
Solvent/Buffer Phosphate, Borate (deoxygenated)
pH ~8.0
Molar Ratio (PEG:Thiol) 1.5:1 to 5:1
Temperature Room Temperature
Reaction Time 2 - 6 hours
Atmosphere Inert (Nitrogen or Argon)

Purification and Characterization

Proper purification and characterization are critical to ensure the quality of the final PEGylated conjugate.

Purification Techniques

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Highly effective for purifying peptides and small molecule conjugates based on hydrophobicity. The PEGylated product typically elutes later than the unreacted starting material.

  • Size-Exclusion Chromatography (SEC): An excellent method for separating the larger PEGylated product from smaller unreacted PEG linkers and other reagents, especially for proteins and large biomolecules.

  • Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated proteins from their un-PEGylated counterparts, as the PEG chain can shield surface charges, altering the molecule's interaction with the IEX resin.

  • Dialysis / Ultrafiltration: Useful for removing excess small molecule reagents from large PEGylated proteins.

Characterization Methods

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF is used to confirm the molecular weight of the final conjugate, verifying the successful addition of the PEG moiety.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the conjugate and separate it from starting materials and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecule conjugates, NMR can be used to confirm the structure and verify the site of PEGylation.

Experimental Workflow Visualization

The logical flow from starting materials to the final, characterized product is outlined below.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare Substrate (Amine, Thiol, etc.) coupling Coupling Reaction (Add Base if needed) prep_substrate->coupling prep_peg Prepare This compound prep_peg->coupling monitoring Monitor Progress (TLC / HPLC) coupling->monitoring purification Purification (HPLC, SEC, IEX) monitoring->purification characterization Characterization (MS, HPLC, NMR) purification->characterization

Caption: General workflow for this compound coupling reactions.

References

Application of Hydroxy-PEG3-Ms in Oncology Research: A Detailed Guide to Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hydroxy-PEG3-Ms, a heterobifunctional linker containing a three-unit polyethylene glycol (PEG) chain, a terminal hydroxyl group, and a reactive mesylate (Ms) group, is a valuable tool in oncology research. The mesylate group serves as a good leaving group, enabling covalent conjugation to nucleophilic residues on biomolecules. The discrete PEG3 spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting bioconjugate. While specific literature on this compound is limited, its structural features make it highly suitable for applications in the development of Antibody-Drug Conjugates (ADCs), a rapidly growing class of targeted cancer therapeutics.

ADCs are designed to selectively deliver potent cytotoxic agents to cancer cells by targeting tumor-associated antigens, thereby minimizing systemic toxicity.[1] The linker connecting the antibody to the cytotoxic payload is a critical component influencing the ADC's stability, efficacy, and safety.[2] Short, hydrophilic PEG linkers, such as the PEG3 moiety in this compound, are incorporated to improve the physicochemical properties of ADCs, particularly when working with hydrophobic payloads.[2]

This document provides detailed application notes and protocols for the use of PEG-based linkers in the synthesis and evaluation of ADCs, using a representative example from the literature to illustrate the practical application of these principles. While the specific example utilizes a different reactive group for conjugation, the underlying principles and experimental workflows are directly applicable to linkers like this compound.

Core Applications in Oncology Research

The primary application of this compound in oncology research is as a linker in the synthesis of ADCs. The incorporation of a short PEG chain can offer several advantages:

  • Improved Solubility and Reduced Aggregation: The hydrophilic PEG spacer can help to counteract the hydrophobicity of many cytotoxic payloads, improving the overall solubility of the ADC and reducing its propensity to aggregate.[3]

  • Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, which can lead to a longer circulation half-life and improved tumor accumulation due to the enhanced permeability and retention (EPR) effect.[4]

  • Controlled Drug-to-Antibody Ratio (DAR): The use of discrete PEG linkers allows for more precise control over the number of drug molecules conjugated to each antibody, leading to a more homogeneous product with predictable properties.

Experimental Data: Impact of PEG Linkers on ADC Properties

The following tables summarize quantitative data from a study investigating the impact of PEG linkers on the properties of an affibody-drug conjugate targeting the HER2 receptor. This data provides a strong rationale for the use of PEG linkers in ADC development.

Table 1: In Vitro Cytotoxicity of HER2-Targeted Affibody-Drug Conjugates

ConjugateLinkerTarget Cells (NCI-N87, HER2-positive) IC50 (nM)Control Cells (MCF-7, HER2-low) IC50 (nM)
HMSMCC (No PEG)21.3> 1000
HP4KM4 kDa PEG138.5> 1000
HP10KM10 kDa PEG479.2> 1000

Table 2: Pharmacokinetic Properties of HER2-Targeted Affibody-Drug Conjugates

ConjugateLinkerCirculation Half-Life (t1/2) in minutes
HMSMCC (No PEG)19.6
HP4KM4 kDa PEG49.0 (2.5-fold increase)
HP10KM10 kDa PEG219.5 (11.2-fold increase)

Signaling Pathways in ADC-Mediated Cell Death

The mechanism of action of an ADC involves several key steps, ultimately leading to apoptosis of the target cancer cell. The cytotoxic payload is the primary driver of the downstream signaling events. For ADCs utilizing tubulin inhibitors like monomethyl auristatin E (MMAE), the signaling cascade is initiated by the disruption of microtubule dynamics.

ADC_MOA cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage Microtubules Microtubule Disruption Payload->Microtubules G2M G2/M Cell Cycle Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis

Figure 1: ADC Mechanism of Action.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of an ADC using a PEG-based linker. These protocols are based on methodologies described in the literature and should be adapted and optimized for specific antibodies, payloads, and linkers.

Protocol 1: Synthesis of a Cysteine-Linked ADC with a PEG-Maleimide Linker

This protocol describes the site-specific conjugation of a cytotoxic payload to an antibody via a maleimide-functionalized PEG linker. The hydroxyl group on this compound would first need to be functionalized with a maleimide group, and the mesylate end would be reacted with the payload.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG-Payload conjugate

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction:

    • Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

  • Conjugation:

    • Add the Maleimide-PEG-Payload conjugate to the reduced antibody solution at a molar ratio of 5:1 (linker-payload:antibody).

    • Incubate the reaction mixture at 4°C for 16 hours with gentle agitation.

  • Purification:

    • Purify the resulting ADC from unreacted linker and payload by SEC.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

ADC_Synthesis_Workflow Start Start: Monoclonal Antibody Reduction Antibody Reduction (TCEP) Start->Reduction Conjugation Conjugation with Maleimide-PEG-Payload Reduction->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (DAR, Purity, Identity) Purification->Characterization End Final ADC Product Characterization->End

Figure 2: ADC Synthesis Workflow.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol is for determining the potency of the synthesized ADC against cancer cell lines.

Materials:

  • HER2-positive cancer cell line (e.g., NCI-N87, BT-474)

  • HER2-low or negative cancer cell line (e.g., MCF-7, PC-3)

  • Complete cell culture medium

  • Synthesized ADC and control antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibody in culture medium.

    • Remove the medium from the wells and add 100 µL of the ADC or control solutions. Include untreated wells as a negative control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.

Cytotoxicity_Assay_Workflow Start Start: Cancer Cell Lines Seeding Cell Seeding in 96-well Plates Start->Seeding Treatment ADC Treatment (Serial Dilutions) Seeding->Treatment Incubation Incubation (72 hours) Treatment->Incubation Viability Cell Viability Measurement Incubation->Viability Analysis Data Analysis (IC50 Determination) Viability->Analysis End Results: ADC Potency Analysis->End

Figure 3: Cytotoxicity Assay Workflow.

Conclusion

This compound and similar short, discrete PEG linkers are enabling technologies in the development of next-generation ADCs for oncology. By rationally incorporating these linkers, researchers can fine-tune the physicochemical and pharmacokinetic properties of their drug candidates, potentially leading to more effective and safer cancer therapies. The provided protocols and data serve as a foundational guide for scientists and drug development professionals working in this exciting field.

References

Application Notes and Protocols for Peptide Modification using Hydroxy-PEG3-Ms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules such as peptides and proteins, is a cornerstone strategy in drug development. This modification can significantly enhance the therapeutic properties of a peptide by increasing its hydrodynamic size. This, in turn, can lead to improved solubility, extended circulation half-life, reduced renal clearance, and the masking of epitopes to decrease immunogenicity.[1] Hydroxy-PEG3-Ms is a monofunctional, discrete PEG (dPEG®) reagent used for the permanent modification of primary amine groups in peptides and proteins. The mesylate (Ms) group is an excellent leaving group that reacts with primary amines under mild conditions to form a stable secondary amine linkage. This document provides a detailed protocol for the modification of peptides using this compound, including reaction conditions, purification, and characterization methods.

Principle of the Reaction

The modification of a peptide with this compound involves the nucleophilic attack of a primary amine (e.g., the N-terminal amine or the epsilon-amine of a lysine residue) on the carbon atom bearing the mesylate group. This results in the displacement of the mesylate and the formation of a stable secondary amine bond, covalently linking the PEG moiety to the peptide.

Quantitative Data Summary

The following table summarizes typical quantitative data for a peptide modification experiment using this compound. Actual results will vary depending on the specific peptide, reaction conditions, and purification methods used.

ParameterValueNotes
Reactants
Peptide Concentration1-5 mg/mLDependent on peptide solubility.
Molar Ratio (Peptide:this compound)1:5 to 1:20A molar excess of the PEG reagent helps to drive the reaction to completion. Optimization may be required.
Reaction Conditions
Reaction BufferPhosphate-buffered saline (PBS) or similar non-amine containing bufferpH should be maintained between 7.2 and 8.0 for optimal reactivity of primary amines.
Reaction TemperatureRoom temperature (20-25°C)Can be performed at 4°C to minimize potential degradation of sensitive peptides, though this may require a longer reaction time.
Reaction Time2-16 hoursReaction progress should be monitored by a suitable analytical technique (e.g., RP-HPLC).
Results
Expected Mass Shift+147.19 DaConfirmed by Mass Spectrometry. This corresponds to the addition of the Hydroxy-PEG3- moiety.
Post-Purification Yield40-70%Highly dependent on the peptide sequence, reaction scale, and purification method.[1]
Post-Purification Purity>95%Determined by analytical RP-HPLC.[1]

Experimental Protocols

Materials
  • Peptide containing at least one primary amine group

  • This compound

  • Reaction Buffer (e.g., 1X PBS, pH 7.4)

  • Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Solvents for RP-HPLC purification (e.g., Water with 0.1% TFA, Acetonitrile with 0.1% TFA)

  • Analytical instruments: RP-HPLC system, Mass Spectrometer

Peptide Modification Protocol
  • Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.[1] Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be required.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in the Reaction Buffer.

  • Reaction Initiation: Add the desired molar excess of the dissolved this compound to the peptide solution.

  • Incubation: Allow the reaction to proceed for 2-16 hours at room temperature with gentle stirring or rocking.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC or mass spectrometry. A successful conjugation will show a new peak with a different retention time from the starting peptide.[1]

  • Quenching the Reaction: Once the reaction is complete, add a quenching reagent (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 1 hour at room temperature.

Purification Protocol (Reversed-Phase HPLC)
  • Sample Preparation: Acidify the quenched reaction mixture with trifluoroacetic acid (TFA) to a pH of 2-3. Centrifuge the sample to remove any precipitated material.

  • Chromatography:

    • Column: C18 stationary phase column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

  • Elution: Inject the acidified sample onto the equilibrated C18 column. Elute the products using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes). The more hydrophobic, PEGylated peptide will typically elute later than the unreacted peptide.

  • Fraction Collection: Collect fractions across the elution profile.

  • Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify those containing the pure, modified peptide.

  • Final Product Preparation: Pool the pure fractions and lyophilize to obtain the final PEGylated peptide as a powder.

Characterization
  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A successful conjugation will result in a new peak with a distinct retention time compared to the unmodified peptide. Both size-exclusion (SEC) and reversed-phase (RP-HPLC) chromatography can be employed for the separation and analysis of PEGylated proteins.

  • Mass Spectrometry (MS): Mass spectrometry is the definitive method to confirm successful conjugation. An increase in the molecular weight corresponding to the mass of the attached Hydroxy-PEG3- moiety (+147.19 Da) should be observed. Various MS techniques, including MALDI-TOF and ESI-MS, are used for the characterization of PEGylated proteins.

Visualizations

Peptide_Modification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Final Product Peptide_Dissolution 1. Dissolve Peptide in Reaction Buffer Reaction 3. Mix Peptide and This compound Peptide_Dissolution->Reaction PEG_Prep 2. Prepare this compound Solution PEG_Prep->Reaction Incubation 4. Incubate at Room Temperature Reaction->Incubation Quenching 5. Quench Reaction with Tris Buffer Incubation->Quenching RP_HPLC 6. Purify by RP-HPLC Quenching->RP_HPLC Fraction_Collection 7. Collect Fractions RP_HPLC->Fraction_Collection Analysis 8. Analyze Fractions (HPLC & Mass Spec) Fraction_Collection->Analysis Lyophilization 9. Pool Pure Fractions & Lyophilize Analysis->Lyophilization Final_Product PEGylated Peptide Lyophilization->Final_Product

Caption: Experimental workflow for peptide modification.

PEGylation_Benefits cluster_pk Improved Pharmacokinetics cluster_physchem Enhanced Physicochemical Properties cluster_immuno Reduced Immunogenicity center_node Peptide PEGylation increased_half_life Increased Half-life center_node->increased_half_life reduced_clearance Reduced Renal Clearance center_node->reduced_clearance increased_solubility Increased Solubility center_node->increased_solubility improved_stability Improved Stability center_node->improved_stability masked_epitopes Masked Antigenic Epitopes center_node->masked_epitopes reduced_immunogenicity Decreased Immunogenicity center_node->reduced_immunogenicity

Caption: Benefits of peptide PEGylation.

References

Application Notes and Protocols for Fluorescent Antibody Labeling Using a Hydroxy-PEG3-Maleimide Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled antibodies are indispensable tools in a myriad of biological research and diagnostic applications, including flow cytometry, immunohistochemistry, and fluorescence microscopy.[1][2][3] The choice of linker used to conjugate a fluorescent dye to an antibody is critical, as it can significantly impact the stability, solubility, and functionality of the final conjugate.[4][5] Polyethylene glycol (PEG) linkers have emerged as a popular choice due to their ability to enhance the solubility and stability of antibody-drug conjugates (ADCs) and other bioconjugates. Specifically, a short-chain hydrophilic linker like Hydroxy-PEG3-Maleimide provides a flexible spacer that can improve the pharmacokinetic properties of the labeled antibody and reduce potential immunogenicity.

This document provides detailed application notes and protocols for the use of a Hydroxy-PEG3-Maleimide linker in the fluorescent labeling of antibodies. The maleimide group specifically reacts with free sulfhydryl (thiol) groups on the antibody, typically on cysteine residues, forming a stable covalent bond. This allows for a more controlled and site-specific conjugation compared to amine-reactive chemistries that target lysine residues, which are often more abundant and can be located in the antigen-binding site.

Advantages of Using a Hydroxy-PEG3-Maleimide Linker

The incorporation of a Hydroxy-PEG3-Maleimide linker in fluorescent antibody labeling offers several key advantages:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the water solubility of the final antibody conjugate, which is particularly beneficial when working with hydrophobic fluorescent dyes. This can help to prevent aggregation and improve the overall stability of the labeled antibody.

  • Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the antibody or the dye, potentially reducing the immune response against the conjugate.

  • Improved Pharmacokinetics: The PEG linker can increase the hydrodynamic size of the antibody, leading to a longer circulation half-life and slower plasma clearance.

  • Site-Specific Conjugation: The maleimide group provides high specificity for free thiol groups, allowing for more controlled conjugation to cysteine residues. This can help to preserve the antigen-binding affinity of the antibody, which can sometimes be compromised by random labeling of lysine residues.

  • Flexible Spacer: The PEG3 chain acts as a flexible spacer, minimizing steric hindrance between the antibody and the fluorescent dye, which can be important for maintaining the functionality of both molecules.

Data Presentation

The following tables summarize typical quantitative data obtained during fluorescent antibody labeling experiments using a Hydroxy-PEG3-Maleimide linker. The exact values will vary depending on the specific antibody, fluorescent dye, and reaction conditions used.

Table 1: Conjugation Efficiency and Degree of Labeling (DOL)

ParameterTypical RangeMethod of Determination
Dye-to-Antibody Molar Ratio (Input)10:1 - 20:1Calculation
Degree of Labeling (DOL)2 - 8UV-Vis Spectrophotometry
Conjugation Efficiency> 90%HPLC or SDS-PAGE

Table 2: Stability of Labeled Antibody

Storage ConditionTimeframeStability Assessment
4°C with 0.01-0.03% sodium azide> 1 yearMaintained antigen-binding activity (ELISA or Flow Cytometry)
-20°C in 50% glycerol> 1 yearMaintained antigen-binding activity (ELISA or Flow Cytometry)

Experimental Protocols

Diagram: Experimental Workflow for Antibody Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage antibody_prep Antibody Preparation (Reduction of Disulfides) conjugation Conjugation Reaction (Thiol-Maleimide Coupling) antibody_prep->conjugation linker_prep Linker-Dye Preparation linker_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification analysis Analysis (Spectrophotometry, SDS-PAGE) purification->analysis storage Storage of Labeled Antibody analysis->storage

Caption: Workflow for fluorescent antibody labeling.

Protocol 1: Reduction of Antibody Disulfide Bonds

This protocol is necessary if the antibody does not have free cysteine residues available for conjugation.

Materials:

  • Antibody solution (1-10 mg/mL in degassed PBS, pH 7.2-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in water)

  • Degassed reaction buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in a degassed reaction buffer.

  • Add TCEP to the antibody solution to a final concentration that is in 10-100 fold molar excess to the antibody. The optimal concentration should be determined empirically.

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Remove the excess TCEP immediately before conjugation using a desalting column equilibrated with the degassed reaction buffer.

Protocol 2: Fluorescent Labeling of Antibody with Hydroxy-PEG3-Maleimide

Materials:

  • Reduced antibody solution (from Protocol 1)

  • Hydroxy-PEG3-Maleimide activated fluorescent dye (10 mM stock solution in anhydrous DMSO or DMF)

  • Degassed reaction buffer (e.g., PBS, pH 7.0-7.5)

Procedure:

  • Prepare the fluorescent dye stock solution by dissolving the Hydroxy-PEG3-Maleimide activated dye in anhydrous DMSO or DMF to a concentration of 10 mM.

  • While gently vortexing, add the desired volume of the dye stock solution to the reduced antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 20:1. This ratio should be optimized for each specific antibody and dye combination.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • The reaction is stopped by either proceeding directly to the purification step or by adding a thiol-containing quenching reagent like 2-mercaptoethanol.

Diagram: Thiol-Maleimide Conjugation Reaction

G cluster_product Product Antibody_SH Antibody-SH (Reduced Antibody) Conjugate Antibody-S-PEG3-Dye (Stable Thioether Bond) Antibody_SH->Conjugate + Maleimide_Dye HO-PEG3-Maleimide-Dye Maleimide_Dye->Conjugate

Caption: Thiol-maleimide conjugation reaction.

Protocol 3: Purification of the Labeled Antibody

Materials:

  • Conjugation reaction mixture (from Protocol 2)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Purification buffer (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the SEC column with the purification buffer.

  • Carefully load the conjugation reaction mixture onto the top of the column.

  • Elute the labeled antibody with the purification buffer. The labeled antibody will be in the first colored fraction to elute, while the smaller, unconjugated dye molecules will elute later.

  • Collect the fractions containing the labeled antibody.

Protocol 4: Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each antibody molecule, can be determined using UV-Vis spectrophotometry.

Procedure:

  • Measure the absorbance of the purified labeled antibody solution at 280 nm (A280) and at the maximum absorbance wavelength of the fluorescent dye (Amax).

  • Calculate the concentration of the antibody using the following formula:

    • Corrected A280 = A280 - (Amax × Correction Factor)

    • Antibody Concentration (M) = Corrected A280 / (Extinction coefficient of antibody × path length)

    • The correction factor and the extinction coefficient of the dye can be found in the dye's product information. The extinction coefficient for a typical IgG is ~210,000 M⁻¹cm⁻¹.

  • Calculate the concentration of the dye using the following formula:

    • Dye Concentration (M) = Amax / (Extinction coefficient of dye × path length)

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Antibody Concentration (M)

Storage and Handling

For long-term storage, the purified labeled antibody should be stored at 4°C in the dark, with the addition of a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent such as sodium azide (0.01-0.03%). For storage at -20°C, glycerol can be added to a final concentration of 50%. Under these conditions, the antibody conjugate should be stable for a year or longer.

Conclusion

The use of a Hydroxy-PEG3-Maleimide linker provides a robust and efficient method for the fluorescent labeling of antibodies. The resulting conjugates exhibit enhanced solubility, stability, and site-specificity, making them ideal for a wide range of research and diagnostic applications. The protocols outlined in this document provide a comprehensive guide for researchers to successfully label their antibodies of interest. It is important to note that optimization of reaction conditions, particularly the dye-to-antibody molar ratio, is often necessary to achieve the desired degree of labeling while maintaining optimal antibody function.

References

Application Notes and Protocols for LC-MS Analysis of Hydroxy-PEG3-Ms Modified Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, is a cornerstone strategy in biopharmaceutical development. It enhances the pharmacokinetic and pharmacodynamic properties of proteins by increasing their hydrodynamic size, which in turn improves solubility, extends circulating half-life, and reduces immunogenicity.[1] The use of discrete, monodisperse PEG reagents, such as Hydroxy-PEG3-Ms (Hydroxy-triethylene glycol-mesylate), allows for precise control over the modification process, resulting in a more homogeneous product compared to traditional polydisperse PEG reagents.[2]

This document provides a detailed protocol for the characterization of proteins modified with this compound using liquid chromatography-mass spectrometry (LC-MS). This compound is an activated PEGylation reagent where the mesylate group serves as a leaving group, facilitating the formation of an ester bond with carboxyl groups on the protein.[3] Therefore, the primary targets for modification are the side chains of aspartic and glutamic acid residues, as well as the C-terminus of the protein.

Accurate characterization of these modified proteins is critical for ensuring product quality, consistency, and efficacy.[4] This protocol covers two essential LC-MS workflows: intact mass analysis to determine the distribution of different PEGylated species and peptide mapping to identify the specific sites of modification.

Data Presentation

The quantitative analysis of a PEGylation reaction by intact protein LC-MS allows for the determination of the relative abundance of each species: unmodified protein, and protein with one, two, three, or more PEG moieties attached. This data is crucial for assessing the efficiency and reproducibility of the conjugation reaction.

Table 1: Representative Quantitative Analysis of a this compound Modified Monoclonal Antibody (mAb) by Intact Mass LC-MS.

SpeciesPredicted Mass (Da)Observed Mass (Da)Relative Abundance (%)
Unmodified mAb148,000.0148,000.515.2
Mono-PEGylated mAb148,176.2148,176.835.8
Di-PEGylated mAb148,352.4148,353.130.5
Tri-PEGylated mAb148,528.6148,529.514.3
Tetra-PEGylated mAb148,704.8148,705.94.2

Note: The mass of Hydroxy-PEG3 is approximately 176.2 Da. The predicted mass is calculated based on the addition of this mass to the mass of the unmodified protein.

Experimental Protocols

Protocol 1: Intact Mass Analysis of this compound Modified Protein

This protocol is designed to determine the overall degree of PEGylation by analyzing the intact protein.

1. Sample Preparation a. Desalting: It is critical to remove non-volatile salts from the protein sample. i. Use a desalting column (e.g., a C4 or C8 cartridge) or centrifugal filters with an appropriate molecular weight cutoff (e.g., 10 kDa). ii. Equilibrate the column or filter with 0.1% formic acid in water. iii. Load the protein sample. iv. Wash with 0.1% formic acid in water. v. Elute the desalted protein with a solution of 50-80% acetonitrile and 0.1% formic acid in water. b. Final Concentration: Adjust the final protein concentration to 0.1-1.0 mg/mL in a buffer suitable for LC-MS, such as 0.1% formic acid in water.

2. LC-MS Method a. LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. b. Column: A reversed-phase column suitable for intact protein separation, such as a C4 or C8 column with a pore size of 300 Å. c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: A shallow gradient is recommended to ensure good separation of the different PEGylated species. For example:

  • 0-5 min: 20% B
  • 5-35 min: 20-60% B
  • 35-40 min: 60-90% B
  • 40-45 min: 90% B
  • 45-50 min: 90-20% B
  • 50-60 min: 20% B f. Flow Rate: 0.2-0.4 mL/min. g. Column Temperature: 60-80°C to improve peak shape and reduce protein carryover. h. Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass determination.[4] i. Ionization Mode: Electrospray ionization (ESI) in positive ion mode. j. MS Parameters:
  • Capillary Voltage: 3.5-4.5 kV
  • Source Temperature: 120-150°C
  • Desolvation Temperature: 350-500°C
  • Mass Range: 1000-4000 m/z

3. Data Analysis a. Deconvolution: The raw mass spectrum will contain a series of multiply charged ions for each PEGylated species. Use a deconvolution algorithm (e.g., MaxEnt1 or Bayesian) to convert the multiply charged spectrum into a zero-charge mass spectrum. b. Quantification: Calculate the relative abundance of each PEGylated species by integrating the area under the corresponding peak in the deconvoluted spectrum.

Protocol 2: Peptide Mapping of this compound Modified Protein

This protocol is used to identify the specific amino acid residues that have been modified.

1. Sample Preparation a. Denaturation, Reduction, and Alkylation: i. Denature the protein in 6 M guanidine hydrochloride or 8 M urea, 50 mM Tris-HCl, pH 8.0. ii. Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour. iii. Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes. This step prevents the reformation of disulfide bonds. b. Buffer Exchange: Remove the denaturant, reducing, and alkylating agents by buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) using a centrifugal filter. c. Enzymatic Digestion: i. Add a protease such as trypsin at a 1:20 to 1:50 enzyme-to-protein ratio (w/w). ii. Incubate at 37°C for 12-16 hours. iii. Stop the digestion by adding formic acid to a final concentration of 0.1%. d. Peptide Desalting: Desalt the peptide mixture using a C18 StageTip or ZipTip.

2. LC-MS/MS Method a. LC System: A nano-flow HPLC or UHPLC system is preferred for increased sensitivity. b. Column: A C18 reversed-phase column with a particle size of 1.7-3 µm. c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: A typical gradient for peptide separation:

  • 0-5 min: 2% B
  • 5-95 min: 2-40% B
  • 95-105 min: 40-90% B
  • 105-110 min: 90% B
  • 110-115 min: 90-2% B
  • 115-120 min: 2% B f. Flow Rate: 200-300 nL/min. g. Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-Exactive, Orbitrap Fusion Lumos). h. Ionization Mode: ESI in positive ion mode. i. Data Acquisition: Use a data-dependent acquisition (DDA) method where the top 10-20 most intense precursor ions from the MS1 scan are selected for fragmentation in the MS2 scan. j. MS1 Parameters:
  • Resolution: 60,000-120,000
  • Mass Range: 350-1800 m/z k. MS2 Parameters:
  • Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
  • Resolution: 15,000-30,000

3. Data Analysis a. Database Search: Use a proteomics search engine (e.g., Mascot, Sequest, MaxQuant) to search the MS/MS data against the known protein sequence. b. Variable Modifications: Include the mass of the Hydroxy-PEG3 moiety (176.12 Da) as a variable modification on aspartic acid (D), glutamic acid (E), and the C-terminus. Also include other common modifications such as oxidation of methionine and deamidation of asparagine and glutamine. c. Site Localization: Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification. The presence of fragment ions (b- and y-ions) containing the mass shift will confirm the location of the PEGylation.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis start Modified Protein Sample desalt Desalting (e.g., C4 column) start->desalt concentrate Concentration Adjustment (0.1-1.0 mg/mL) desalt->concentrate lc Reversed-Phase LC (C4 or C8 column) concentrate->lc ms High-Resolution MS (Q-TOF or Orbitrap) lc->ms decon Deconvolution of Multiply Charged Spectra ms->decon quant Relative Quantification of PEGylated Species decon->quant result Distribution Profile quant->result

Caption: Workflow for Intact Protein Analysis.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Modified Protein Sample denature Denaturation, Reduction, and Alkylation start->denature digest Enzymatic Digestion (e.g., Trypsin) denature->digest cleanup Peptide Desalting (C18 StageTip) digest->cleanup lc Nano-flow Reversed-Phase LC (C18 column) cleanup->lc msms Tandem Mass Spectrometry (e.g., Orbitrap) lc->msms search Database Search with Variable Modifications msms->search validate Manual MS/MS Spectrum Validation search->validate result Modification Site Identification validate->result

Caption: Workflow for Peptide Mapping Analysis.

References

Hydroxy-PEG3-Ms: Application Notes and Protocols for Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Hydroxy-PEG3-Ms, a heterobifunctional linker, and its applications in the development of novel therapeutics. This document includes its primary applications, detailed experimental protocols, and relevant data to guide researchers in its effective use.

Introduction to this compound

This compound, or 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate, is a versatile linker molecule employed in bioconjugation and drug development. It features a short, hydrophilic three-unit polyethylene glycol (PEG) chain, a terminal hydroxyl (-OH) group, and a terminal mesylate (-OMs) group. The mesylate group is an excellent leaving group in nucleophilic substitution reactions, making it highly reactive towards nucleophiles such as amines, thiols, and alcohols. This reactivity is central to its utility in covalently linking different molecular entities.[1] The PEG spacer enhances the solubility and stability of the resulting conjugate, which can improve the pharmacokinetic properties of therapeutic agents.[2]

Physicochemical Properties of this compound

PropertyValue
Chemical Name 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate
Synonyms Hydroxy-PEG3-Mes, 8-hydroxy-3,6-dioxaoctyl methanesulphonate
CAS Number 139115-89-2
Molecular Formula C7H16O6S
Molecular Weight 228.27 g/mol

Core Applications in Therapeutics

The primary application of this compound lies in its role as a linker in the construction of complex therapeutic molecules, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic payload specifically to cancer cells. This is achieved by linking the cytotoxic agent to a monoclonal antibody (mAb) that targets a tumor-specific antigen. The linker is a critical component of an ADC, influencing its stability, solubility, and the efficiency of drug release.

The mesylate group of this compound can be reacted with a nucleophilic group (e.g., an amine or thiol) on a cytotoxic payload to form a stable covalent bond. The hydroxyl end can be used for further modification or to enhance the hydrophilicity of the ADC. The PEG component of the linker can improve the pharmacokinetic profile of the ADC by increasing its solubility and shielding it from enzymatic degradation.[3]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents that function by inducing the degradation of specific target proteins within the cell. They are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The linker's length and composition are crucial for the proper orientation of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation by the proteasome. This compound can be used as a segment in the construction of these linkers. Its defined length and hydrophilic nature can help to optimize the spatial arrangement and solubility of the PROTAC molecule.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) is recommended for specific applications.

Protocol 1: Conjugation of this compound to an Amine-Containing Molecule

This protocol describes the reaction of the mesylate group of this compound with a primary or secondary amine to form a stable amine linkage.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a small molecule drug, peptide)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Dissolve the amine-containing molecule (1 equivalent) in the anhydrous aprotic solvent in the reaction vessel.

  • Add the tertiary amine base (1.5-2 equivalents) to the solution to act as a proton scavenger.

  • Dissolve this compound (1.2 equivalents) in the same anhydrous aprotic solvent.

  • Add the this compound solution dropwise to the stirred solution of the amine-containing molecule.

  • Allow the reaction to proceed at room temperature for 4-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • Purify the resulting conjugate using an appropriate method such as HPLC or column chromatography.

  • Characterize the final product by techniques such as LC-MS and NMR to confirm its identity and purity.

Representative Reaction Data for Amine Conjugation

ParameterTypical Value/RangeNotes
Molar Ratio (Amine:this compound) 1 : 1.2A slight excess of the PEG linker is often used.
Base (Equivalents) 1.5 - 2.0To neutralize the methanesulfonic acid byproduct.
Reaction Time 4 - 24 hoursDependent on the reactivity of the amine.
Temperature Room TemperatureCan be adjusted to optimize the reaction rate.
Post-Purification Yield 50 - 80%Highly dependent on the specific reactants and purification method.
Post-Purification Purity >95%Determined by analytical HPLC.
Protocol 2: Conjugation of this compound to a Thiol-Containing Molecule

This protocol outlines the reaction of the mesylate group of this compound with a thiol group to form a stable thioether linkage.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., a cysteine-containing peptide or a small molecule)

  • Aprotic solvent (e.g., DMF)

  • Base (e.g., TEA or DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the thiol-containing molecule (1 equivalent) in the aprotic solvent.

  • Add the base (1.1 equivalents) to the solution to deprotonate the thiol group, forming a more nucleophilic thiolate.

  • Dissolve this compound (1.2 equivalents) in the same aprotic solvent.

  • Add the this compound solution to the stirred solution of the thiol-containing molecule.

  • Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture.

  • Purify the conjugate by HPLC.

  • Characterize the purified product by LC-MS and NMR.

Representative Reaction Data for Thiol Conjugation

ParameterTypical Value/RangeNotes
Molar Ratio (Thiol:this compound) 1 : 1.2A slight excess of the PEG linker can drive the reaction to completion.
Base (Equivalents) 1.1To facilitate the formation of the thiolate anion.
Reaction Time 2 - 12 hoursThiols are generally more nucleophilic than amines, leading to shorter reaction times.
Temperature Room Temperature
Post-Purification Yield 60 - 90%Generally higher than amine conjugations due to the higher reactivity of thiols.
Post-Purification Purity >95%Determined by analytical HPLC.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz can help to visualize the reaction workflows and mechanisms of action involving this compound.

G cluster_0 Conjugation of this compound with an Amine-Containing Molecule Amine Amine-Containing Molecule (R-NH2) Conjugate R-NH-PEG3-OH Conjugate Amine->Conjugate PEG_Ms This compound PEG_Ms->Conjugate Base Base (e.g., TEA) Base->Amine Deprotonation (optional) / Neutralization Solvent Anhydrous Solvent (e.g., DMF) Solvent->Amine Solvent->PEG_Ms PROTAC_MoA PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation ADC_MoA cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Binding ADC binds to Receptor ADC->Binding Tumor_Cell Tumor Cell Receptor Tumor Antigen (Receptor) Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Payload Release Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

References

Site-Specific Protein Modification with Hydroxy-PEG3-Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical technology in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The ability to attach polyethylene glycol (PEG) chains and other moieties to a protein at a specific location preserves the protein's native structure and function, leading to more homogeneous and effective therapeutic agents.[1][] This document provides detailed application notes and protocols for the use of heterobifunctional linkers, focusing on the principles of using a Hydroxy-PEG3-methylamine linker for site-specific protein modification. This linker features a three-unit PEG chain that enhances solubility and provides a defined spacer, a terminal hydroxyl group for further functionalization, and a methylamine group for conjugation.[1][3][4]

The primary application of Hydroxy-PEG3-methylamine involves the formation of a stable amide bond between its methylamine group and a carboxylic acid on a target molecule, such as a protein or a cytotoxic payload. This reaction is typically facilitated by activating the carboxylic acid with carbodiimide chemistry.

Core Applications

The bifunctional nature of Hydroxy-PEG3-methylamine makes it a versatile tool in bioconjugation and drug delivery.

  • Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. The PEG component can improve the solubility and pharmacokinetic profile of the ADC.

  • PROTACs: These chimeric molecules utilize a linker to connect a target-binding ligand to an E3 ubiquitin ligase-binding ligand, leading to the degradation of the target protein. PEG-based linkers like Hydroxy-PEG3-methylamine are valuable for modulating the solubility and cell permeability of PROTACs.

  • Bioconjugation: The linker can be used to covalently connect two different molecules, where one contains a carboxylic acid and the other can be attached via the hydroxyl group, which can be further derivatized.

Data Presentation

The following tables summarize representative quantitative data for protein modification and the impact of PEG linkers on the performance of bioconjugates. While specific data for Hydroxy-PEG3-methylamine is often part of proprietary drug development, the presented data illustrates the general trends and expected outcomes when using short-chain PEG linkers.

Table 1: Representative Data for Peptide Conjugation with a Hydroxy-PEG3-Amine Linker

ParameterValueNotes
Peptide Concentration1-5 mg/mLDependent on the solubility of the specific peptide.
Molar Ratio (Peptide:EDC:NHS)1:2:5A common starting point for optimization.
Molar Ratio (Peptide:PEG-Amine)1:20Molar excess of the PEG linker helps drive the reaction to completion.
Activation pH / TimepH 5.5 / 30 minPerformed in 0.1 M MES buffer.
Conjugation pH / TimepH 7.2 / 4 hoursPerformed in 1X PBS buffer at room temperature.
Post-Purification Yield40-70%Highly dependent on the peptide sequence and reaction scale.
Post-Purification Purity>95%As determined by analytical RP-HPLC.

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

Linker TypeADC Construct (Illustrative)Key Pharmacokinetic ParameterIn Vivo Efficacy (Tumor Model)
Short-Chain PEG (e.g., PEG3)Trastuzumab-MMAEBalanced clearance and half-life.Effective tumor growth inhibition.
Longer-Chain PEG (e.g., PEG12, PEG24)Trastuzumab-DM1Slower clearance, longer half-life.Often improved tumor growth inhibition due to longer exposure.
Non-PEGylatedBrentuximab-MMAEGenerally faster clearance and shorter half-life.Potent, but may have a narrower therapeutic window.

Table 3: Influence of PEG Linker Length on PROTAC Degradation Efficiency

PROTAC (Illustrative)Linker CompositionDC50 (Concentration for 50% degradation)Dmax (Maximum degradation)
PROTAC AAlkyl ChainVariable, dependent on ternary complex formation.Dependent on ternary complex stability.
PROTAC BPEG2Often improved due to enhanced solubility.Can be optimized by adjusting linker length.
PROTAC CPEG4Further optimization of ternary complex formation may be achieved.Potentially higher Dmax due to favorable geometry.

Experimental Protocols

The following are detailed methodologies for key experiments involving protein modification with a Hydroxy-PEG3-methylamine linker.

Protocol 1: Conjugation of a Carboxylic Acid-Containing Molecule to Hydroxy-PEG3-methylamine

This protocol describes the activation of a carboxylic acid with EDC and NHS, followed by conjugation to the methylamine group of the linker.

Materials:

  • Carboxylic acid-containing molecule (e.g., a protein or peptide)

  • Hydroxy-PEG3-methylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Dissolve Hydroxy-PEG3-methylamine in Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.

  • Activation of Carboxylic Acid:

    • To the solution of the carboxylic acid-containing molecule, add EDC (1.5 equivalents) and NHS/Sulfo-NHS (1.5 equivalents).

    • Incubate for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated ester.

  • Conjugation Reaction:

    • Add the activated carboxylic acid solution to the solution of Hydroxy-PEG3-methylamine (1.0 equivalent).

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC to remove unreacted starting materials and byproducts.

Protocol 2: Characterization of the Conjugate

Thorough characterization is essential to confirm the identity and purity of the final conjugate.

Methods:

  • Mass Spectrometry (MS):

    • Use ESI-MS or MALDI-TOF to confirm the molecular weight of the final conjugate.

    • The expected mass will be the sum of the molecular weights of the carboxylic acid-containing molecule and Hydroxy-PEG3-methylamine, minus the mass of water (18 Da).

  • High-Performance Liquid Chromatography (HPLC):

    • Use reverse-phase HPLC (RP-HPLC) to assess the purity of the conjugate and to separate it from unreacted starting materials and byproducts. A successful conjugation will result in a new peak with a different retention time.

    • Size-exclusion chromatography (SEC-HPLC) can be used to assess for aggregation and determine the hydrodynamic size.

  • Drug-to-Antibody Ratio (DAR) Determination (for ADCs):

    • Hydrophobic Interaction Chromatography (HIC) is a common method to determine the distribution of drug-linker species on the antibody.

    • UV/Vis spectroscopy can be used to calculate the average DAR by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug.

    • Mass spectrometry can provide a precise DAR by measuring the mass of the intact or reduced ADC.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in site-specific protein modification.

G cluster_0 Activation cluster_1 Conjugation cluster_2 Purification & Analysis Protein-COOH Protein-COOH Activated_Protein Protein-CO-NHS Protein-COOH->Activated_Protein pH 5.5 EDC_NHS EDC / NHS EDC_NHS->Activated_Protein Conjugated_Protein Protein-CO-NHMe-PEG3-OH Activated_Protein->Conjugated_Protein pH 7.2-7.5 Hydroxy_PEG_Amine HO-PEG3-NHMe Hydroxy_PEG_Amine->Conjugated_Protein Purification HPLC / SEC Conjugated_Protein->Purification Analysis MS / HPLC Purification->Analysis

Conjugation Workflow

G Antibody Antibody Conjugation Conjugation to Antibody Antibody->Conjugation Drug_Linker Drug-Linker Synthesis (Hydroxy-PEG3-Amine) Drug_Linker->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization In_Vitro_Testing In Vitro Cytotoxicity Characterization->In_Vitro_Testing In_Vivo_Testing In Vivo Efficacy & PK In_Vitro_Testing->In_Vivo_Testing

ADC Development Workflow

G Linker_Length PEG Linker Length Solubility Solubility Linker_Length->Solubility Influences Stability Stability Linker_Length->Stability Impacts Pharmacokinetics Pharmacokinetics Linker_Length->Pharmacokinetics Modulates Efficacy Efficacy Pharmacokinetics->Efficacy Affects

References

Application Note: Formulation of Hydroxy-PEG3-Ms Containing Molecules for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic potential of molecules. This process can improve a drug's pharmacokinetic and pharmacodynamic properties, such as increasing solubility, extending plasma half-life, and reducing immunogenicity.[1][2][3][] While high molecular weight PEGs have been extensively used, short-chain linkers like Hydroxy-PEG3-Mesylate (Ms) are gaining interest. These smaller linkers can confer the benefits of PEGylation, such as improved aqueous solubility, often with a reduced risk of the steric hindrance that can sometimes compromise the biological activity of the parent molecule.

The mesylate group in Hydroxy-PEG3-Ms makes it a reactive intermediate, ideal for conjugation to a variety of drug candidates. Once conjugated, the resulting molecule requires careful formulation to be suitable for in vivo studies, particularly for parenteral administration routes like intravenous (IV) injection. This application note provides a comprehensive guide and detailed protocols for the formulation, characterization, and in vivo evaluation of molecules containing a this compound linker.

Pre-formulation and Formulation Development

The initial step in preparing a this compound conjugated molecule for in vivo testing is a thorough pre-formulation assessment to understand its physicochemical properties. This data will guide the selection of a suitable formulation strategy to ensure stability, solubility, and compatibility for parenteral administration.[5]

A systematic approach to formulation development is crucial. The following diagram illustrates a typical workflow:

Formulation_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_finalization Finalization for In Vivo Studies A Characterize Physicochemical Properties (Solubility, Stability, pKa) B Assess Compatibility with Common Excipients A->B C Select Vehicle/Excipients Based on Pre-formulation Data B->C D Prepare Trial Formulations (e.g., Aqueous Solution, Co-solvent) C->D E Evaluate Formulation Stability (e.g., Freeze-Thaw, Accelerated) D->E F Select Lead Formulation E->F Iterate if unstable G Sterile Filtration and Packaging F->G H Quality Control Testing (e.g., Purity, Endotoxin) G->H

Formulation Development Workflow
Excipient Selection

For intravenous administration, the formulation must be a sterile, isotonic solution with a pH close to physiological levels. The choice of excipients is critical for solubilizing and stabilizing the PEGylated conjugate.

Excipient ClassExampleTypical Concentration Range (%)Purpose
Solubilizing Agents PEG 40010 - 60Co-solvent to enhance the solubility of poorly water-soluble compounds.
Polysorbate 80 (Tween® 80)0.1 - 5Non-ionic surfactant to prevent aggregation and improve wetting.
Hydroxypropyl-β-cyclodextrin (HPβCD)5 - 40Forms inclusion complexes to increase the aqueous solubility of hydrophobic molecules.
Buffering Agents Sodium Phosphate (dibasic, monobasic)10 - 50 mMMaintain pH within a stable range (typically pH 6.5-7.5) to prevent degradation.
Histidine10 - 50 mMAlternative buffer, can also help stabilize protein-based conjugates.
Tonicity Agents Sodium Chloride (NaCl)0.9 (Isotonic)Adjusts the tonicity of the formulation to be compatible with physiological fluids.
Mannitol5A non-ionic tonicity modifier, also used as a bulking agent in lyophilized formulations.
Antioxidants Ascorbic Acid0.01 - 0.1Protects the active pharmaceutical ingredient (API) from oxidative degradation.

Experimental Protocols

Protocol 1: Preparation of a Sterile Aqueous Formulation for Intravenous Administration

This protocol describes the preparation of a 1 mg/mL solution of a this compound conjugated small molecule (referred to as "PEG3-Compound") for intravenous administration in mice.

Materials:

  • PEG3-Compound

  • PEG 400

  • Polysorbate 80

  • Sodium Phosphate (dibasic and monobasic)

  • Sodium Chloride

  • Water for Injection (WFI)

  • 0.22 µm sterile syringe filters

  • Sterile vials

Procedure:

  • Buffer Preparation: Prepare a 10 mM sodium phosphate buffer at pH 7.4.

    • Dissolve the appropriate amounts of sodium phosphate dibasic and monobasic in WFI.

    • Adjust the pH to 7.4 using 1 M HCl or 1 M NaOH.

    • Add sodium chloride to achieve an isotonic solution (approximately 0.9% w/v, accounting for other components).

  • Vehicle Preparation:

    • In a sterile container, combine PEG 400 (e.g., 10% of the final volume) and Polysorbate 80 (e.g., 2% of the final volume).

    • Add the prepared phosphate buffer to bring the mixture to the final desired volume.

    • Mix thoroughly until a clear, homogeneous solution is formed.

  • Dissolution of PEG3-Compound:

    • Accurately weigh the required amount of PEG3-Compound.

    • Slowly add the compound to the vehicle while stirring continuously.

    • If necessary, gently warm the solution (e.g., to 37°C) or sonicate briefly to facilitate dissolution.

  • Sterile Filtration:

    • Once the PEG3-Compound is fully dissolved and the solution is clear, draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a sterile vial.

  • Quality Control:

    • Visually inspect the final formulation for any particulates or precipitation.

    • Measure the pH to confirm it is within the target range.

    • Perform an endotoxin test to ensure the formulation is suitable for intravenous injection.

    • Confirm the concentration and purity of the PEG3-Compound using a validated analytical method such as HPLC.

In Vivo Study Design

A well-designed in vivo study is essential to evaluate the pharmacokinetic profile and efficacy of the formulated PEG3-Compound.

The following diagram outlines a typical workflow for a pharmacokinetic study in mice:

PK_Study_Workflow cluster_prep Preparation cluster_dosing Dosing and Sampling cluster_analysis Analysis and Reporting A Prepare Sterile Formulation of PEG3-Compound C Administer Formulation via Intravenous (IV) Injection A->C B Acclimate Animals (e.g., Mice, n=3-5 per time point) B->C D Collect Blood Samples at Pre-defined Time Points C->D E Process Blood to Obtain Plasma D->E F Quantify Drug Concentration in Plasma (e.g., LC-MS/MS) E->F G Calculate Pharmacokinetic Parameters (Cmax, T1/2, AUC) F->G H Generate Report G->H

Pharmacokinetic Study Workflow
Impact of PEGylation on Pharmacokinetics

PEGylation is known to alter the pharmacokinetic profile of small molecules, generally leading to a longer half-life and increased systemic exposure.

ParameterUnconjugated Small Molecule (Typical)PEGylated Small Molecule (Expected)Impact of PEGylation
Clearance (CL) HighLowDecreased renal and hepatic clearance due to increased hydrodynamic size.
Volume of Distribution (Vd) HighLowReduced distribution into tissues, confining the molecule more to the systemic circulation.
Half-life (t½) ShortLongExtended circulation time due to reduced clearance.
Area Under the Curve (AUC) LowHighIncreased overall drug exposure over time.
Protocol 2: Pharmacokinetic Study of a PEG3-Compound in Mice

This protocol outlines a typical pharmacokinetic study in mice following a single intravenous bolus dose.

Materials:

  • Formulated PEG3-Compound (sterile, 1 mg/mL)

  • 8-10 week old male C57BL/6 mice (or other appropriate strain)

  • Insulin syringes for dosing

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.

  • Dosing:

    • Weigh each mouse to determine the precise injection volume.

    • Administer a single intravenous dose (e.g., 5 mg/kg) via the tail vein. A typical dosing volume is 5 mL/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at designated time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) via a suitable method (e.g., saphenous vein puncture).

    • Use a sparse sampling design where each mouse contributes samples for a few time points to minimize stress and blood loss.

  • Plasma Preparation:

    • Immediately after collection, place blood into tubes containing an anticoagulant.

    • Centrifuge the blood at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Data Analysis:

    • Quantify the concentration of PEG3-Compound in each plasma sample using a validated bioanalytical method (see Protocol 3).

    • Plot the plasma concentration versus time data.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key parameters such as Cmax, t½, AUC, CL, and Vd.

Bioanalytical Methods

Accurate quantification of the PEGylated compound in biological matrices is essential for pharmacokinetic analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

Protocol 3: Quantification of a PEG3-Compound in Mouse Plasma using LC-MS/MS

Materials:

  • Mouse plasma samples

  • PEG3-Compound reference standard

  • Internal standard (IS) (e.g., a stable isotope-labeled version of the compound)

  • Acetonitrile with 0.1% formic acid (precipitation solvent)

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 HPLC column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples and reference standards on ice.

    • In a 96-well plate, add 20 µL of plasma.

    • Add 10 µL of the internal standard solution.

    • Add 200 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex the plate for 2 minutes.

    • Centrifuge the plate at 4000 x g for 15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • LC Method:

      • Inject 5-10 µL of the supernatant onto the C18 column.

      • Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) to separate the analyte from matrix components.

    • MS/MS Method:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the PEG3-Compound and the internal standard. This provides high selectivity and sensitivity.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) versus the concentration of the reference standards.

    • Use the calibration curve to determine the concentration of the PEG3-Compound in the unknown plasma samples.

Visualization of a Generic Signaling Pathway

The this compound linker itself is biologically inert. Its purpose is to improve the drug delivery properties of the active molecule it is conjugated to. The following diagram illustrates a generic signaling pathway where a PEGylated inhibitor blocks a receptor tyrosine kinase (RTK), a common target in oncology.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P1 Downstream Signaling Protein 1 RTK->P1 Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates Drug PEG3-Inhibitor Drug->RTK Blocks Binding Site P2 Downstream Signaling Protein 2 P1->P2 TF Transcription Factor P2->TF Gene Gene Expression TF->Gene Response Cellular Response (Proliferation, Survival) Gene->Response

Targeted Inhibition of an RTK Pathway

References

Troubleshooting & Optimization

How to prevent side reactions when using Hydroxy-PEG3-Ms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of Hydroxy-PEG3-Ms (O-(2-Hydroxyethyl)-O'-(2-mesylethyl)diethylene glycol). The following sections contain troubleshooting guides and frequently asked questions to help prevent and resolve common side reactions and other issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker containing a three-unit polyethylene glycol (PEG) spacer. One terminus features a hydroxyl (-OH) group, which enhances hydrophilicity and can be used for further derivatization. The other terminus is activated with a methanesulfonyl (mesylate, Ms) group. The mesylate is an excellent leaving group, making this terminus highly reactive towards nucleophilic substitution.[1][2] Its primary application is in bioconjugation, where it serves as a hydrophilic spacer to link a molecule of interest (e.g., a protein, peptide, or small molecule drug) to a biological target.

Q2: What functional groups does the mesylate (Ms) group of this compound react with?

The electrophilic carbon adjacent to the mesylate group is susceptible to nucleophilic attack. This allows this compound to react with a variety of nucleophiles, most notably:

  • Thiols (Sulfhydryls): The deprotonated form of a thiol (a thiolate anion, -S⁻) is a potent nucleophile that reacts efficiently with the mesylate to form a stable thioether bond.[3] This is a common strategy for site-specific modification of cysteine residues in proteins and peptides.

  • Amines: Primary and secondary amines (-NH₂) can react with the mesylate to form a secondary or tertiary amine linkage, respectively. This reaction is pH-dependent, as the amine must be in its deprotonated, nucleophilic state.[4]

  • Carboxylates: The deprotonated form of a carboxylic acid (-COO⁻) can also act as a nucleophile to form an ester linkage.[3]

Q3: What are the most common side reactions when using this compound, and how can they be prevented?

There are three primary side reactions to consider when using this compound: hydrolysis, elimination, and reaction at the terminal hydroxyl group.

  • Hydrolysis: The mesylate group is susceptible to hydrolysis, where a water molecule acts as a nucleophile, cleaving the mesylate and replacing it with a hydroxyl group. This deactivates the linker, resulting in Hydroxy-PEG3-OH and methanesulfonic acid.

    • Prevention: Work under anhydrous (dry) conditions whenever possible. Prepare solutions immediately before use and minimize the reaction time in aqueous buffers. Running reactions at lower temperatures can also slow the rate of hydrolysis.

  • Base-Induced Elimination (E2 Reaction): In the presence of a strong base, an elimination reaction can compete with the desired nucleophilic substitution. A base can abstract a proton from the carbon adjacent to the mesylate-bearing carbon, leading to the formation of a double bond and eliminating the mesylate group. This results in the formation of a vinyl ether PEG derivative, which is an undesired byproduct.

    • Prevention: Carefully control the pH of the reaction. Avoid highly basic conditions (pH > 9). If a basic pH is required to deprotonate your nucleophile (like a thiol), use the lowest effective pH and monitor the reaction closely for byproduct formation.

  • Reaction at the Terminal Hydroxyl Group: While much less reactive than the mesylate group, the terminal hydroxyl group can potentially undergo side reactions, especially if harsh activating agents or a large excess of a reagent intended for another molecule in the reaction mixture is used.

    • Prevention: This is generally a minor concern when the primary goal is conjugation via the mesylate group. Ensure that other reagents used in your overall scheme are compatible and that stoichiometry is carefully controlled.

Q4: How can I monitor the reaction and characterize the final conjugate?

  • Reaction Monitoring: The progress of the conjugation can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC). A successful conjugation will show the consumption of the starting materials and the appearance of a new peak corresponding to the higher molecular weight conjugate.

  • Characterization: Mass Spectrometry (MS) is the definitive method to confirm successful conjugation. An increase in the molecular weight of your target molecule corresponding to the mass of the Hydroxy-PEG3 moiety (132.16 g/mol after loss of the mesylate group) should be observed. HPLC is used to assess the purity of the final product.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound.

Problem: Low or No Yield of Desired Conjugate
Possible CauseRecommended Solution
1. Suboptimal Reaction pH The nucleophilicity of your target functional group is highly pH-dependent. Thiols require a pH where a significant portion is deprotonated to the more reactive thiolate (typically pH 7.5-8.5). Amines also require a pH where they are deprotonated (typically pH 8-9). Ensure your buffer pH is optimal for your specific nucleophile.
2. Hydrolysis of this compound The mesylate group has been hydrolyzed, deactivating the reagent. Prepare the reagent solution immediately before adding it to the reaction mixture. If possible, use anhydrous co-solvents like DMSO or DMF to dissolve the reagent before adding it to an aqueous buffer. Minimize water content and consider running the reaction at a lower temperature (e.g., 4°C) for a longer period.
3. Inefficient Nucleophile The target functional group may be a poor nucleophile or may be sterically hindered. Increase the molar excess of this compound (e.g., from 1.5x to 5x or 10x). You can also try increasing the reaction temperature or time, but be mindful that this can also increase the rate of side reactions.
4. Competing Nucleophiles Your buffer may contain competing nucleophiles. For example, Tris buffer contains a primary amine and should be avoided. Use non-nucleophilic buffers such as PBS, HEPES, or borate buffer.
Problem: Multiple or Unexpected Products Observed by HPLC/MS
Possible CauseRecommended Solution
1. Elimination Side Reaction You may be observing the vinyl-terminated PEG byproduct. This is often caused by excessively basic conditions. Reduce the pH of the reaction. If a high pH is necessary, shorten the reaction time and run it at a lower temperature to favor the substitution pathway.
2. Multiple Conjugation Sites Your target molecule (e.g., a protein) may have multiple reactive sites (e.g., several cysteine or lysine residues), leading to a heterogeneous mixture of products with different degrees of PEGylation. To control this, reduce the molar ratio of this compound to your target molecule.
3. Unreacted Starting Material Peaks corresponding to your starting material and the hydrolyzed PEG linker are present. This indicates an incomplete reaction. See the "Low or No Yield" section above for optimization strategies. Purification via chromatography (e.g., SEC, RP-HPLC) is necessary to isolate the desired conjugate.

Quantitative Data Summary

The optimal reaction conditions are highly dependent on the specific nucleophile and substrate. The following tables provide general guidelines and key mass values for characterization.

Table 1: General pH Guidelines for Nucleophilic Substitution

Target NucleophileFunctional GroupTypical pH RangeRationale
ThiolCysteine7.5 - 8.5Balances deprotonation to the reactive thiolate with the risk of amine reaction and elimination at higher pH.
AmineLysine, N-terminus8.0 - 9.0Ensures the amine is deprotonated and nucleophilic. Risk of hydrolysis and elimination increases with pH.
CarboxylateAsp/Glu, C-terminus~7.0 (with activation)The carboxylate itself is a weaker nucleophile. Reaction is often facilitated by activating agents or run under conditions favoring the carboxylate salt.

Table 2: Mass Spectrometry Guide for Key Species

Compound / AdductMolecular FormulaMolecular Weight ( g/mol )Mass Change to Expect
This compound (Full Reagent) C₇H₁₆O₆S228.26-
Conjugated Hydroxy-PEG3- Moiety -C₆H₁₂O₄-132.16+132.16 Da (Mass of target + this value)
Hydrolyzed Reagent (Side Product) C₆H₁₄O₅150.17-
Elimination Product (Side Product) C₆H₁₂O₄132.16-

Experimental Protocols

The following is a generalized protocol for the conjugation of this compound to a thiol-containing peptide. Note: This is a starting point and must be optimized for your specific application.

Objective: To conjugate this compound to a peptide containing a single cysteine residue.

Materials:

  • Thiol-containing peptide

  • This compound

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.8 (degassed)

  • Anhydrous DMSO

  • Quenching Solution: 1 M N-acetylcysteine in Reaction Buffer

  • Purification System: Reverse-Phase HPLC (RP-HPLC) with a C18 column

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has disulfide-linked dimers, it must be reduced first (e.g., with TCEP) and purified.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the this compound stock solution to the peptide solution. The final DMSO concentration should be below 10% v/v to avoid protein denaturation.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. Protect the reaction from light if any components are light-sensitive.

  • Quenching: Add Quenching Solution to a final concentration of 20-50 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated peptide conjugate from excess reagent and byproducts using RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product using LC-MS to verify the correct molecular weight and analytical HPLC to assess purity.

Visualizations

Reaction Pathways

G cluster_start Reactants cluster_products Potential Products A This compound P1 Desired Conjugate (Target-S-PEG3-OH) A->P1 Substitution (Desired) P2 Hydrolyzed Reagent (HO-PEG3-OH) A->P2 Hydrolysis (Side Reaction) P3 Elimination Product (Vinyl-PEG3-OH) A->P3 Elimination (Side Reaction) B Target-Nucleophile (e.g., R-SH) B->P1 C H₂O C->P2 D Base D->P3

Caption: Primary reaction pathway vs. major side reactions.

Troubleshooting Workflow: Low Conjugation Yield

G Start Low or No Yield Observed CheckMS Analyze reaction by MS. See unreacted starting material? Start->CheckMS CheckByproducts See unexpected masses? CheckMS->CheckByproducts Yes OptimizeCond Optimize Reaction Conditions: - Adjust pH for nucleophile - Increase reagent ratio - Increase time/temperature CheckMS->OptimizeCond No (Reagent Consumed) Hydrolysis Mass consistent with Hydrolyzed PEG? CheckByproducts->Hydrolysis Elimination Mass consistent with Elimination Product? Hydrolysis->Elimination No ImproveSetup Improve Reaction Setup: - Use anhydrous solvents - Prepare reagents fresh - Use non-nucleophilic buffer Hydrolysis->ImproveSetup Yes Elimination->OptimizeCond No ReduceBase Reduce pH / Base Strength Elimination->ReduceBase Yes End Re-run and Analyze OptimizeCond->End ImproveSetup->End ReduceBase->End

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Enhancing the Solubility of Hydroxy-PEG3-Ms Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Hydroxy-PEG3-Ms conjugates.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugate and why might it have poor solubility?

A1: A this compound is a chemical tool used for PEGylation, the process of attaching a polyethylene glycol (PEG) chain to a molecule. In this case, "PEG3" refers to a short chain of three ethylene glycol units. The "Ms" stands for mesylate, a good leaving group that facilitates the reaction of the PEG linker with a target molecule (e.g., a small molecule drug, peptide, or protein). The final conjugate will have the Hydroxy-PEG3 linker attached to the molecule of interest.

The solubility of the final conjugate is a function of the combined properties of the target molecule and the PEG linker. If the parent molecule is hydrophobic, the short PEG3 chain may not be sufficient to significantly increase its overall aqueous solubility, leading to challenges in formulation and experimental assays.[1][2]

Q2: What are the primary benefits of using a short PEG linker like PEG3 for solubility enhancement?

A2: While longer PEG chains generally provide a greater increase in hydrophilicity, short PEG linkers like PEG3 are particularly valuable in specific applications such as Proteolysis Targeting Chimeras (PROTACs).[1][3][4] In these contexts, the linker's role extends beyond just improving solubility; it also critically influences the formation of the ternary complex required for protein degradation. A short PEG linker can provide a balance of increased water solubility and maintained cell permeability, which is crucial for the biological activity of the PROTAC.

Q3: Can the conjugation process itself lead to solubility issues?

A3: Yes, the bioconjugation process can sometimes lead to aggregation and precipitation. This can be due to several factors, including the use of a high molar excess of reagents, suboptimal buffer conditions (pH, ionic strength), or high concentrations of the reactants. It is crucial to optimize the reaction conditions to ensure efficient conjugation while maintaining the solubility of the final product.

Q4: What are the initial steps I should take when I encounter a solubility problem with my conjugate?

A4: When facing solubility issues, a systematic approach is recommended. Start by attempting to dissolve a small aliquot of your conjugate in the desired aqueous buffer. If that fails, consider the following:

  • pH Adjustment: The solubility of many molecules is pH-dependent. Try dissolving the conjugate in buffers with different pH values.

  • Use of Co-solvents: For highly hydrophobic conjugates, initial dissolution in a small amount of a water-miscible organic solvent like DMSO or ethanol, followed by slow, dropwise addition to the aqueous buffer with stirring, can be effective.

  • Physical Aids: Gentle vortexing, sonication, or warming can help overcome kinetic barriers to dissolution.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility problems with this compound conjugates.

Problem 1: The lyophilized conjugate powder does not dissolve in aqueous buffer.

Possible Causes:

  • The conjugate is highly hydrophobic.

  • The conjugate has formed aggregates during lyophilization or storage.

  • The buffer conditions (pH, ionic strength) are not optimal for this specific conjugate.

Solutions:

  • Systematic Solvent Screening:

    • Protocol: Start with a small amount of the conjugate and test its solubility in a range of solvents, from aqueous buffers to organic co-solvents.

    • Workflow:

      Solubility_Troubleshooting start Poorly Soluble Conjugate aqueous Attempt to dissolve in Aqueous Buffer (e.g., PBS) start->aqueous check1 Soluble? aqueous->check1 success Proceed with Experiment check1->success Yes cosolvent Use Minimal Organic Co-solvent (e.g., DMSO) followed by slow dilution check1->cosolvent No check2 Soluble? cosolvent->check2 check2->success Yes ph_adjust Optimize Buffer pH check2->ph_adjust No check3 Soluble? ph_adjust->check3 check3->success Yes additives Incorporate Solubilizing Additives (e.g., surfactants) check3->additives No reformulate Consider Reformulation additives->reformulate

      Caption: Troubleshooting workflow for a poorly soluble conjugate.

  • pH Optimization:

    • Protocol: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 9). Attempt to dissolve a small amount of the conjugate in each buffer to identify the optimal pH for solubility.

  • Co-solvent Titration:

    • Protocol: Dissolve the conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol). Slowly add this solution dropwise to the desired aqueous buffer while vortexing. Monitor for any signs of precipitation.

Problem 2: The conjugate dissolves initially but precipitates over time or upon temperature change.

Possible Causes:

  • The solution is supersaturated, and the conjugate is crashing out of solution to reach its thermodynamic solubility limit.

  • The conjugate is thermally unstable in the chosen solvent.

  • The conjugate is prone to aggregation at higher concentrations.

Solutions:

  • Determine Thermodynamic Solubility:

    • Protocol: Use a shake-flask method to determine the true thermodynamic solubility. This involves agitating an excess of the conjugate in the buffer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The concentration of the dissolved conjugate is then measured.

  • Formulation with Excipients:

    • Protocol: Incorporate solubilizing agents such as surfactants (e.g., Tween 80) or cyclodextrins into the formulation. These can help to stabilize the conjugate in solution.

  • Solid Dispersion Technique:

    • Protocol: For highly challenging compounds, creating a solid dispersion can significantly improve solubility. This involves dispersing the conjugate in a hydrophilic carrier at a solid state. This is an advanced technique that may require specialized equipment.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is useful for screening the solubility of conjugates in early-stage discovery.

Materials:

  • This compound conjugate

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare a 10 mM stock solution of the conjugate in DMSO.

  • In the 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Transfer a small volume (e.g., 2 µL) of each dilution to another 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS) to achieve the final desired concentrations.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the absorbance (turbidity) at 620 nm. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

Materials:

  • This compound conjugate (solid)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC or LC-MS/MS for quantification

Procedure:

  • Add an excess amount of the solid conjugate to a vial containing a known volume of the buffer.

  • Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the sample to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved conjugate using a validated HPLC or LC-MS/MS method.

Quantitative Data

The enhancement of solubility by PEGylation is dependent on the properties of the parent molecule. Short PEG chains like PEG3 are particularly effective for already moderately soluble or large molecules like PROTACs where a modest increase in hydrophilicity is desired without significantly increasing the overall size.

Table 1: Representative Solubility Enhancement with PEG Linkers in PROTACs

Linker TypePROTAC Solubility (µg/mL)
Alkyl C85
PEG425
PEG3 (comparable to PEG4) ~20-30
PEG860
10-unit PEG150

Note: The data in this table is illustrative, based on general trends observed for PROTACs, to demonstrate the relative impact of different linker types on solubility. Actual values will vary depending on the specific PROTAC molecule.

Visualizations

Logical Relationship of Factors Influencing Conjugate Solubility

Factors_Influencing_Solubility Solubility Conjugate Solubility Parent Parent Molecule Properties Solubility->Parent PEG PEG Linker Properties Solubility->PEG Solvent Solvent Properties Solubility->Solvent Physical Physical Conditions Solubility->Physical Hydrophobicity Hydrophobicity Parent->Hydrophobicity Charge Charge (pI) Parent->Charge MW Molecular Weight Parent->MW Length Chain Length PEG->Length Architecture Architecture (Linear/Branched) PEG->Architecture pH pH Solvent->pH CoSolvents Co-solvents Solvent->CoSolvents IonicStrength Ionic Strength Solvent->IonicStrength Temperature Temperature Physical->Temperature Agitation Agitation Physical->Agitation

Caption: Factors influencing the solubility of this compound conjugates.

References

Technical Support Center: Refining Purification Protocols for Hydroxy-PEG3-Ms Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of Hydroxy-PEG3-Ms products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (Hydroxy-PEG3-Mesylate) is a short, hydrophilic polyethylene glycol (PEG) linker containing a terminal hydroxyl (-OH) group and a terminal mesylate (-OMs) group. The mesylate is an excellent leaving group, making this compound a reactive intermediate used for PEGylating molecules containing nucleophilic functional groups such as amines, thiols, or hydroxyls. Its primary applications are in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs, where it serves to improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule.

Q2: What are the major impurities I might encounter when synthesizing or purifying this compound?

The synthesis of this compound typically involves the mesylation of Hydroxy-PEG3-OH (triethylene glycol). Common impurities can include:

  • Unreacted Starting Material: Residual Hydroxy-PEG3-OH.

  • Di-mesylated Product: Ms-PEG3-Ms, formed if both hydroxyl groups of the starting diol react.

  • Oligomeric PEG Impurities: PEGs of varying lengths (e.g., PEG2, PEG4) that were present in the starting material. Commercial PEGs often have some level of polydispersity.[1]

  • Hydrolysis Product: The mesylate group is susceptible to hydrolysis back to the hydroxyl group, particularly in the presence of water, leading to the formation of the starting diol.

  • Side-products from Mesylation: Depending on the reaction conditions, side-products such as alkyl chlorides can sometimes be formed.

Q3: Which analytical techniques are best suited for assessing the purity of this compound?

Due to the lack of a strong UV chromophore in the PEG backbone, standard UV-based HPLC can be challenging for quantification.[2][3] The following techniques are more suitable:

  • Reversed-Phase High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (RP-HPLC-ELSD): This is a robust method for separating and quantifying non-volatile compounds like PEG derivatives.[4][]

  • RP-HPLC with Charged Aerosol Detection (CAD): CAD is another universal detection method that is compatible with gradient elution and provides high sensitivity for PEG compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, which is invaluable for identifying the desired product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and can be used to detect certain impurities.

Q4: How can I store this compound to ensure its stability?

This compound is a reactive molecule and should be stored under conditions that minimize degradation. It is recommended to store the compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture to prevent hydrolysis of the mesylate group.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the purification of this compound products.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Recovery Product is unstable on silica gel. Test the stability of your compound on a small amount of silica gel using TLC. If decomposition is observed, consider using an alternative stationary phase like alumina or a deactivated silica gel. For highly polar compounds, reversed-phase chromatography is a good alternative.
Product co-elutes with impurities. Optimize the mobile phase polarity. For normal phase chromatography, a gradient of a more polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or chloroform) is often effective for PEG compounds. For reversed-phase, a water/acetonitrile or water/methanol gradient is typically used.
Product is too polar to elute from a normal phase column. Switch to a reversed-phase column (e.g., C18). If normal phase must be used, try a more polar mobile phase system, such as a gradient of methanol in dichloromethane with a small percentage of a basic modifier like triethylamine for amine-containing compounds, or an acidic modifier for acidic compounds.
Poor Separation of Product from Starting Material (Hydroxy-PEG3-OH) Insufficient resolution of the chromatographic method. For RP-HPLC, optimize the gradient slope. A shallower gradient will generally provide better resolution. Increasing the column temperature can also improve peak shape and resolution for PEG compounds. Using a high-resolution core-shell column can significantly improve the separation of PEG oligomers.
Inappropriate stationary phase. For small, polar molecules, a C18 column is a good starting point for reversed-phase chromatography. The choice of stationary phase is critical for achieving good separation.
Presence of Di-mesylated Impurity (Ms-PEG3-Ms) Excessive amount of mesylating agent used in the synthesis. Optimize the stoichiometry of the mesylation reaction to minimize the formation of the di-mesylated product.
Ineffective purification. The di-mesylated product is less polar than the mono-mesylated product. In normal phase chromatography, it will elute earlier. In reversed-phase, it will be retained longer. Adjust fraction collection accordingly.
Product Degradation During Purification Hydrolysis of the mesylate group. Use anhydrous solvents for chromatography and work up the reaction mixture promptly. Avoid prolonged exposure to protic solvents, especially under acidic or basic conditions. Sulfonate esters can be labile under certain conditions.
Reaction with nucleophilic solvents. Avoid using highly nucleophilic solvents (e.g., methanol) in the mobile phase if product stability is a concern, especially if the crude mixture contains residual base from the synthesis.
Streaking or Tailing of Peaks on TLC/Flash Chromatography Sample overload. Dilute the sample before loading it onto the TLC plate or column.
Interaction with acidic silica gel. For acid-sensitive compounds, consider adding a small amount of a basic modifier like triethylamine (0.1-2.0%) to the mobile phase. Alternatively, use deactivated silica gel or another stationary phase like alumina.
Compound is highly polar. Use a more polar solvent system. For very polar compounds that streak, reversed-phase chromatography is often a better choice.

Quantitative Data Summary

The following tables provide representative data for the analysis and purification of PEG derivatives. Actual results will vary depending on the specific experimental conditions.

Table 1: Comparison of HPLC Detectors for PEG Analysis

DetectorPrinciple of DetectionGradient CompatibleRelative SensitivityKey Advantages & Disadvantages
Evaporative Light Scattering Detector (ELSD) Measures light scattered by non-volatile analyte particles after mobile phase evaporation.YesHighPro: Excellent for non-UV absorbing compounds; stable baseline with gradients. Con: Semi-volatile impurities may not be detected.
Charged Aerosol Detector (CAD) Measures charge transferred from ionized nitrogen gas to analyte particles.YesHighPro: Provides a near-uniform response for non-volatile analytes. Con: Requires a source of nitrogen gas.
Refractive Index (RI) Detector Measures the change in the refractive index of the eluent.NoLow to ModeratePro: Universal detector for any analyte. Con: Not compatible with gradient elution; sensitive to temperature and pressure fluctuations.

Table 2: Representative Purity Data for a Purified Batch of a PEG Derivative by RP-HPLC-ELSD

Peak IdentityExpected Retention Time (min)Batch A (Area %)Batch B (Area %)
PEG2-derivative8.50.81.2
This compound 10.2 98.5 95.3
PEG4-derivative11.80.52.5
Di-mesylated impurity14.50.21.0

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography (Normal Phase)

This protocol is a general guideline for the purification of this compound from a crude reaction mixture. Optimization may be required based on the specific impurity profile.

Materials:

  • Crude this compound reaction mixture

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Potassium permanganate stain or other suitable TLC stain

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a solvent system such as 5-10% MeOH in DCM or a gradient of EtOAc in hexanes.

    • Visualize the spots using a UV lamp (if any components are UV active) and then by staining with potassium permanganate. The product, starting material (diol), and di-mesylated product should have different Rf values.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM/hexanes mixture).

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Concentrate the crude reaction mixture to a minimal volume.

    • Adsorb the crude mixture onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Start the elution with a less polar solvent system (e.g., 100% DCM or a low percentage of EtOAc in hexanes) as determined by TLC.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., MeOH or EtOAc). A typical gradient for PEG compounds could be from 0% to 10% MeOH in DCM.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Analytical RP-HPLC Method for Purity Assessment

This protocol provides a starting point for the analysis of this compound purity.

Instrumentation:

  • HPLC system with a gradient pump and an ELSD or CAD detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Mobile Phase:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

Procedure:

  • Sample Preparation:

    • Prepare a sample solution of the purified this compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B (linear gradient)

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

    • ELSD/CAD Settings: Optimize the nebulizer and evaporator temperatures and gas flow rate according to the manufacturer's recommendations.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the this compound by determining the area percentage of the main product peak relative to the total area of all peaks.

Visualizations

experimental_workflow Experimental Workflow for this compound Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Hydroxy-PEG3-OH + Mesyl Chloride reaction Mesylation Reaction start->reaction crude Crude this compound reaction->crude tlc TLC Analysis for Method Development crude->tlc column Flash Column Chromatography tlc->column fractions Collect Fractions column->fractions analyze_fractions Analyze Fractions by TLC fractions->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Solvent Evaporation combine->evaporate final_product Purified this compound evaporate->final_product purity_check Purity Assessment (RP-HPLC-ELSD/CAD) final_product->purity_check

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Poor Purification cluster_causes Potential Causes cluster_solutions Solutions issue Poor Separation or Low Recovery cause1 Inappropriate Chromatography Mode (Normal vs. Reversed Phase) issue->cause1 cause2 Suboptimal Mobile Phase issue->cause2 cause3 Product Instability on Silica issue->cause3 cause4 Sample Overload issue->cause4 solution1a Switch to Reversed Phase cause1->solution1a solution1b Use Deactivated Silica/Alumina cause1->solution1b solution2 Optimize Gradient and Solvent Composition cause2->solution2 solution3 Test Stability; Use Alternative Stationary Phase cause3->solution3 solution4 Dilute Sample Before Loading cause4->solution4

Caption: Troubleshooting decision tree for purification issues.

References

Impact of reaction buffer pH on Hydroxy-PEG3-Ms reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Hydroxy-PEG3-Ms. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the impact of reaction buffer pH on the reactivity of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a chemical modification reagent featuring a hydroxyl (-OH) group and a mesylate (-OMs) group connected by a three-unit polyethylene glycol (PEG) spacer. The mesylate group is an excellent leaving group, making the molecule highly reactive towards nucleophiles. This allows for the covalent attachment of the PEG linker to various molecules, a process known as PEGylation. PEGylation can improve the solubility, stability, and pharmacokinetic properties of biomolecules.

Q2: How does the pH of the reaction buffer affect the reactivity of this compound?

The pH of the reaction buffer is a critical parameter that influences both the reactivity of the target nucleophile and the stability of the this compound reagent. The nucleophilicity of common functional groups in biomolecules, such as primary amines (e.g., in lysine residues) and thiols (e.g., in cysteine residues), is pH-dependent. Additionally, the mesylate group of this compound is susceptible to hydrolysis at high pH, which can reduce the efficiency of the PEGylation reaction.

Q3: What is the optimal pH for reacting this compound with primary amines?

For primary amines, such as the epsilon-amino group of lysine residues, the reaction is most efficient when the amine is in its deprotonated, nucleophilic state. This is typically achieved at a pH above the pKa of the amine group (pKa of lysine ε-amino group is ~10.5). However, to balance the need for a nucleophilic amine with the stability of the mesylate group, a reaction pH in the range of 8.0 to 9.0 is generally recommended as a starting point.

Q4: Can I achieve selective PEGylation of N-terminal amines over lysine residues?

Yes, selective PEGylation of the N-terminal α-amino group can often be achieved by controlling the reaction pH. The pKa of the N-terminal α-amino group is typically lower (around 7.8-8.2) than that of the lysine ε-amino group. By performing the reaction at a pH closer to neutral, for instance, pH 7.0 to 7.5 , the N-terminal amine will be more significantly deprotonated and thus more reactive than the lysine residues.

Q5: What is the recommended pH for reacting this compound with thiols?

Thiols, such as the side chain of cysteine, are most nucleophilic in their thiolate (S-) form. The pKa of the cysteine thiol group is approximately 8.3-8.6. Therefore, a pH above this value will favor the formation of the more reactive thiolate. A common starting pH range for thiol-specific PEGylation is 7.5 to 8.5 . It is important to note that at higher pH, the risk of disulfide bond formation between cysteine residues also increases, which can be a competing side reaction.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No PEGylation Yield 1. Incorrect pH: The pH of the reaction buffer may not be optimal for the target nucleophile's reactivity. 2. Hydrolysis of this compound: The reaction pH may be too high, leading to the degradation of the reagent. 3. Protonated Nucleophile: The reaction pH is too low, resulting in the protonation and inactivation of the target amine or thiol group.1. Verify and Adjust pH: Carefully measure and adjust the pH of your reaction buffer to the recommended range for your target functional group (see FAQs and the data table below). Consider performing small-scale optimization experiments across a pH range. 2. Use Fresh Reagent and Lower pH: Prepare solutions of this compound immediately before use. If high pH is suspected to be the issue, consider lowering the pH to a range where the mesylate is more stable while the nucleophile remains sufficiently reactive. 3. Increase pH: If the pH is too acidic, the concentration of the reactive, deprotonated nucleophile will be low. Gradually increase the pH and monitor the reaction progress.
Lack of Selectivity (e.g., modification of both amines and thiols) 1. pH Favors Multiple Nucleophiles: The chosen pH may be in a range where both amines and thiols are reactive.1. pH Optimization for Selectivity: To favor thiol modification, perform the reaction at a pH of 7.0-7.5, where thiols are more nucleophilic than most amines. To favor amine modification, a pH of 8.5-9.0 can be used, though some reaction with thiols may still occur. For selective N-terminal amine modification, a pH of 7.0-7.5 is recommended.
Protein Aggregation or Precipitation during Reaction 1. Protein Instability at Reaction pH: The chosen pH may be close to the isoelectric point (pI) of the protein, reducing its solubility. 2. Cross-linking: If the target molecule has multiple reactive sites, intermolecular cross-linking can occur.1. Adjust Buffer Conditions: If possible, perform the reaction at a pH where the protein is known to be stable and soluble. Alternatively, consider adding stabilizing excipients to the buffer. 2. Optimize Stoichiometry: Reduce the molar excess of this compound to favor mono-PEGylation.

Data Presentation: Impact of pH on Reactivity and Stability

The following table summarizes the general impact of pH on the reactivity of key nucleophiles with this compound and the stability of the reagent itself. The reactivity is presented on a relative scale.

pH RangeRelative Reactivity with Primary Amines (e.g., Lysine)Relative Reactivity with Thiols (e.g., Cysteine)Stability of this compound (Mesylate Group)Key Considerations
6.0 - 7.0 LowModerateHighFavorable for mesylate stability. Amine reactivity is low due to protonation. Thiol reactivity is present but not maximal.
7.0 - 8.0 ModerateHighHighGood compromise for selectivity. Optimal for targeting N-terminal amines. Good for thiol modification while minimizing some side reactions.
8.0 - 9.0 HighHighModerateOptimal for general amine PEGylation. High reactivity for both amines and thiols. Increased risk of mesylate hydrolysis.
> 9.0 HighHighLowHigh nucleophile reactivity but significant hydrolysis of this compound is expected, leading to lower overall PEGylation efficiency.

Experimental Protocols

General Protocol for PEGylation of a Protein with this compound

This protocol provides a general starting point. Optimal conditions, particularly the molar ratio of PEG to protein and the reaction time, should be determined empirically for each specific protein.

  • Protein Preparation:

    • Dissolve the protein to be PEGylated in the chosen reaction buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris) or thiols (e.g., DTT) as these will compete with the target protein for reaction with this compound. Suitable buffers include phosphate-buffered saline (PBS) or HEPES.

  • Reaction Buffer pH Adjustment:

    • Adjust the pH of the protein solution to the desired value using dilute HCl or NaOH. Refer to the table above for guidance on selecting the appropriate pH for your target nucleophile.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in a small amount of an anhydrous solvent such as DMSO or DMF, and then dilute with the reaction buffer.

  • PEGylation Reaction:

    • Add the this compound solution to the protein solution with gentle stirring. A typical starting point is a 5- to 20-fold molar excess of this compound over the protein.

    • Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight. The optimal reaction time should be determined by monitoring the reaction progress.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted this compound, add a small molecule with a primary amine (e.g., Tris buffer to a final concentration of 20-50 mM) or a thiol (e.g., L-cysteine).

    • Incubate for an additional 30-60 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Analysis:

    • Analyze the extent of PEGylation using SDS-PAGE, which will show an increase in the apparent molecular weight of the PEGylated protein.

    • Mass spectrometry can be used to confirm the number of PEG chains attached to the protein.

Mandatory Visualization

G cluster_conditions Reaction Conditions Hydroxy_PEG3_Ms This compound (R-OMs) pH_Control Reaction Buffer pH Nucleophile Biomolecule with Nucleophilic Group (-Nu) Conjugation Desired PEGylation (R-Nu) pH_Control->Conjugation Optimal pH (e.g., 7.0-9.0) Hydrolysis Side Reaction: Hydrolysis (R-OH) pH_Control->Hydrolysis High pH (e.g., > 9.0) Outcome1 Outcome1 Conjugation->Outcome1 High Yield of PEGylated Product Outcome2 Outcome2 Hydrolysis->Outcome2 Low Yield of PEGylated Product

Caption: Logical workflow of pH impact on this compound reactivity.

Overcoming steric hindrance in Hydroxy-PEG3-Ms conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hydroxy-PEG3-Ms conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (OH-PEG3-OMs) is a heterobifunctional linker molecule. It features a hydroxyl (-OH) group and a mesylate (-OMs) group, separated by a three-unit polyethylene glycol (PEG) spacer. The mesylate is an excellent leaving group, making this linker ideal for conjugation reactions via nucleophilic substitution (SN2).[1][2] Its primary application is in bioconjugation and the development of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where it serves as a flexible and hydrophilic spacer to connect two molecular entities.[3]

Q2: What is steric hindrance and how does it affect this compound conjugation?

Steric hindrance refers to the obstruction of a chemical reaction due to the spatial arrangement of atoms or groups of atoms near the reaction site.[4][5] In the context of this compound conjugation, which proceeds via an SN2 mechanism, steric hindrance can significantly reduce the reaction rate and yield. This can occur if the nucleophile (e.g., a bulky amino acid side chain on a protein) or the electrophilic carbon on the PEG linker is sterically crowded, making it difficult for the nucleophile to attack.

Q3: What are the signs that steric hindrance is impacting my conjugation reaction?

Common indicators of steric hindrance include:

  • Low or no conjugation yield: The final amount of your desired conjugate is significantly lower than expected.

  • Slow reaction rates: The reaction takes much longer to reach completion than anticipated.

  • Formation of side products: Instead of the desired substitution product, you may observe elimination byproducts, especially when dealing with secondary or sterically hindered primary substrates.

Q4: How can I overcome steric hindrance in my this compound conjugation?

Several strategies can be employed to mitigate the effects of steric hindrance:

  • Optimize Reaction Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance. However, be mindful of the stability of your biomolecule. Prolonging the reaction time may also improve yields.

  • Choice of Base and Solvent: Using a non-nucleophilic, sterically hindered base can favor the desired substitution reaction over elimination. Aprotic polar solvents like DMF or DMSO are often preferred as they can accelerate SN2 reactions.

  • Introducing a Spacer Arm: If conjugating to a large biomolecule, it may be beneficial to use a linker with a longer PEG chain to increase the distance between the reactive group and the bulky molecule, reducing steric clash.

  • Use of Catalysts: In some cases, catalysts can be used to facilitate Williamson ether synthesis, which is analogous to this conjugation, especially with hindered substrates.

Troubleshooting Guide

Problem: Low or No Conjugation Yield
Possible Cause Recommended Solution Citation
Steric Hindrance Increase reaction temperature and/or time. Consider using a linker with a longer PEG chain if possible.
Suboptimal Reaction Conditions Optimize the pH of the reaction buffer. For reactions with amines, a pH of 7.2-8.5 is generally recommended. Ensure you are using an appropriate aprotic polar solvent like DMF or DMSO.
Side Reactions (e.g., Elimination) Use a non-nucleophilic, sterically hindered base. Avoid high temperatures that might favor elimination over substitution.
Degraded this compound Reagent Ensure the reagent has been stored properly under dry conditions to prevent hydrolysis of the mesylate group.
Incorrect Stoichiometry Optimize the molar ratio of the nucleophile to the this compound linker. A molar excess of the linker may be necessary to drive the reaction to completion.

Experimental Protocols

General Protocol for Conjugation of a Nucleophile to this compound

This protocol provides a general guideline for the conjugation of a molecule containing a primary amine or thiol nucleophile to this compound. Note: This is a generalized protocol and optimization will be required for specific applications.

Materials:

  • This compound

  • Nucleophile-containing molecule (e.g., peptide, protein, small molecule)

  • Anhydrous aprotic polar solvent (e.g., DMF or DMSO)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Reaction buffer (if working with biomolecules, e.g., PBS pH 7.4)

  • Quenching reagent (e.g., Tris buffer or a primary amine)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the nucleophile-containing molecule in the appropriate reaction buffer or solvent.

    • Dissolve this compound in the anhydrous solvent.

  • Reaction Setup:

    • Add the this compound solution to the solution of the nucleophile. A molar excess (2-10 fold) of the PEG linker may be required.

    • Add the non-nucleophilic base to the reaction mixture. The amount of base will need to be optimized.

  • Incubation:

    • Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37-50°C) with gentle stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC). Reaction times can range from a few hours to overnight.

  • Quenching:

    • Once the reaction is complete, add a quenching reagent to consume any unreacted this compound.

  • Purification:

    • Purify the conjugate using a suitable chromatographic method to remove excess reagents and byproducts.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using techniques like mass spectrometry and HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_nuc Dissolve Nucleophile mix Mix Reactants & Add Base prep_nuc->mix prep_peg Dissolve This compound prep_peg->mix incubate Incubate & Monitor mix->incubate quench Quench Reaction incubate->quench purify Purify Conjugate quench->purify char Characterize Product purify->char

Caption: A generalized experimental workflow for this compound conjugation.

troubleshooting_logic start Low Conjugation Yield check_sterics Assess Steric Hindrance start->check_sterics optimize_conditions Optimize Temp, Time, & Solvent check_sterics->optimize_conditions High check_side_reactions Analyze for Side Products check_sterics->check_side_reactions Low success Improved Yield optimize_conditions->success adjust_base Use Non-nucleophilic Base check_side_reactions->adjust_base Present check_reagents Verify Reagent Quality & Stoichiometry check_side_reactions->check_reagents Absent adjust_base->success optimize_reagents Use Fresh Reagent & Adjust Ratio check_reagents->optimize_reagents Issue Found check_reagents->success No Issue optimize_reagents->success

Caption: A logical workflow for troubleshooting low yield in conjugation reactions.

References

Technical Support Center: Improving the Reproducibility of Hydroxy-PEG3-Ms Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to enhance the reproducibility and success of your experiments involving Hydroxy-PEG3-Ms (HO-PEG3-Ms). Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during nucleophilic substitution reactions with this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker featuring a terminal hydroxyl (-OH) group and a mesylate (-OMs) group, connected by a three-unit polyethylene glycol (PEG) spacer. The mesylate is an excellent leaving group in nucleophilic substitution (SN2) reactions, allowing for the covalent attachment of various nucleophiles such as amines, thiols, and azides. The hydroxyl group can be used for further derivatization. Its primary applications are in bioconjugation, drug delivery, and the development of complex molecules like antibody-drug conjugates (ADCs) and PROTACs.

Q2: What is the reaction mechanism for this compound?

A2: this compound reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. In this one-step process, the nucleophile attacks the carbon atom attached to the mesylate group, leading to the displacement of the mesylate and the formation of a new covalent bond. This reaction results in an inversion of stereochemistry at the reaction center, although this is not relevant for the linear PEG chain.

Q3: What types of nucleophiles can be used with this compound?

A3: A wide range of nucleophiles can be used, with the most common being:

  • Amines (Primary and Secondary): To form secondary or tertiary amines, respectively.

  • Thiols: To form stable thioether linkages.[1]

  • Azides: To introduce an azide group for subsequent "click chemistry" reactions.[2]

Q4: How does the choice of solvent affect the reaction?

A4: For SN2 reactions involving a charged nucleophile (like an azide or thiolate anion), polar aprotic solvents are generally preferred. These solvents can dissolve the nucleophile but do not solvate the anion as strongly as protic solvents, leaving it more available to react.[3] Good choices include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

Polar protic solvents, like water or ethanol, can solvate the nucleophile through hydrogen bonding, which can reduce its reactivity and slow down the reaction.[3]

Q5: What is the recommended storage condition for this compound?

A5: this compound should be stored at -20°C in a desiccated environment to prevent degradation. Mesylates can be susceptible to hydrolysis, so minimizing exposure to moisture is crucial for maintaining its reactivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: The reaction may not have gone to completion.- Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration if starting material is still present.- Increase Temperature: Gently heating the reaction (e.g., to 40-60°C) can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.[4]- Increase Nucleophile Concentration: Using a slight excess of the nucleophile (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.
Degraded this compound: The mesylate group is sensitive to moisture and can hydrolyze over time.- Use Fresh Reagent: Ensure the this compound is of high quality and has been stored properly. It is best to use a freshly opened vial.- Handle Under Inert Atmosphere: When weighing and dispensing the reagent, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough or may be sterically hindered.- Increase Nucleophilicity: If using a neutral amine or thiol, consider adding a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to deprotonate a portion of the nucleophile, making it more reactive. Be mindful that a strong base can also promote elimination.
Presence of Side Products Elimination Reaction (E2): Instead of substitution, a proton may be abstracted from the carbon adjacent to the mesylate group, leading to the formation of a double bond.- Use a Weaker Base: If a base is required, opt for a milder, non-nucleophilic base. Strong, bulky bases are more likely to favor elimination.- Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired SN2 pathway.
Reaction with the Hydroxyl Group: The nucleophile or other reagents may react with the terminal hydroxyl group of the this compound.- Protect the Hydroxyl Group: If necessary, the hydroxyl group can be protected with a suitable protecting group (e.g., a silyl ether) before the reaction and deprotected afterward. This adds extra steps but ensures chemoselectivity.
Difficulty in Product Purification Similar Polarity of Starting Material and Product: The product and unreacted this compound may have very similar polarities, making separation by normal-phase chromatography challenging.- Use Reversed-Phase Chromatography (RP-HPLC): This technique separates compounds based on hydrophobicity and can often effectively separate the more hydrophobic product from the starting material.- Ion-Exchange Chromatography (IEX): If the product has a different charge state than the starting material (e.g., after reacting with an amine to form a protonatable amine), IEX can be a powerful purification method.- Size-Exclusion Chromatography (SEC): This method is useful for removing small molecule impurities but may not effectively separate the product from the starting material due to their similar sizes.
Product is a Sticky Oil or Difficult to Handle: PEGylated compounds are often not crystalline solids.- Precipitation/Trituration: Dissolving the crude product in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a large volume of a poor solvent (e.g., diethyl ether or cold hexanes) can cause the product to precipitate as a solid or oil. This can help in isolating and purifying the product.

Quantitative Data Summary

The following table provides a general overview of expected outcomes for this compound reactions with different nucleophiles under optimized conditions. Actual results will vary depending on the specific substrate, reaction conditions, and purification method.

Nucleophile Typical Solvent Typical Temperature Typical Reaction Time Expected Yield Range Common Purification Method
Primary Amine (e.g., Benzylamine)DMF or AcetonitrileRoom Temperature to 50°C4-16 hours70-95%Reversed-Phase HPLC, Ion-Exchange Chromatography
Thiol (e.g., Benzyl Mercaptan)DMF, with a mild base (e.g., Et3N)Room Temperature2-8 hours80-98%Reversed-Phase HPLC, Normal-Phase Chromatography
Azide (e.g., Sodium Azide)DMF or Ethanol/Water50-80°C12-24 hours85-99%Reversed-Phase HPLC, Extraction

Experimental Protocols

Protocol 1: General Procedure for Reaction of this compound with a Primary Amine

Objective: To synthesize a secondary amine by reacting this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (Et3N)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the primary amine (1.1 equivalents) followed by triethylamine (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. If the reaction is slow, it can be gently heated to 40-50°C.

  • Work-up:

    • Dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative reversed-phase HPLC to obtain the pure secondary amine product.

Protocol 2: General Procedure for Reaction of this compound with a Thiol

Objective: To synthesize a thioether by reacting this compound with a thiol.

Materials:

  • This compound

  • Thiol (e.g., benzyl mercaptan)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the thiol (1.1 equivalents) in anhydrous DMF.

  • Deprotonation: Add DIPEA (1.2 equivalents) to the solution and stir for 15 minutes at room temperature to form the thiolate.

  • Addition of Mesylate: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure thioether.

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve HO-PEG3-Ms in Anhydrous Solvent C Combine Reagents (Add Base if needed) A->C B Dissolve Nucleophile (e.g., Amine, Thiol) B->C D Stir at RT or Heat (Monitor by TLC/LC-MS) C->D SN2 Reaction E Aqueous Work-up (Extraction & Washing) D->E F Dry & Concentrate E->F G Purify by Chromatography (e.g., RP-HPLC) F->G H Pure Product G->H

Caption: General workflow for a this compound reaction.

G cluster_incomplete Incomplete Reaction cluster_degraded Degraded Reagent Start Low or No Product Yield Check_SM Is Starting Material (SM) Consumed (TLC/LC-MS)? Start->Check_SM Increase_Time Increase Reaction Time Check_SM->Increase_Time No Use_Fresh_Ms Use Fresh HO-PEG3-Ms Check_SM->Use_Fresh_Ms Yes Final_Check Re-run Reaction Increase_Time->Final_Check Increase_Temp Increase Temperature Increase_Temp->Final_Check Increase_Nuc Add More Nucleophile Increase_Nuc->Final_Check Use_Fresh_Ms->Final_Check Anhydrous_Cond Ensure Anhydrous Conditions Anhydrous_Cond->Final_Check

Caption: Troubleshooting decision tree for low reaction yield.

References

Validation & Comparative

Validating the Structure of Hydroxy-PEG3-Ms: A Comparative Guide to NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, linkers, and nanotechnology, precise structural verification of pegylated compounds is paramount. This guide provides a comprehensive comparison of Hydroxy-PEG3-Ms (2-(2-(2-(methylsulfonyloxy)ethoxy)ethoxy)ethanol) with its common alternatives, focusing on structural validation through Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed protocols, and visual aids to facilitate a clear understanding of the structural characteristics of these reagents.

Executive Summary

This compound is a valuable trifunctional linker possessing a hydroxyl group for further derivatization and a mesylate group which is an excellent leaving group for nucleophilic substitution reactions. Its structure can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. This guide details the expected NMR spectral data for this compound and compares it with alternative PEG3 linkers where the mesylate is replaced by other common leaving groups: tosylate (Hydroxy-PEG3-Tos) and bromide (Hydroxy-PEG3-Br). The comparison highlights the unique spectral signatures of each leaving group, enabling confident identification and purity assessment. Furthermore, a qualitative comparison of the reactivity of these leaving groups is provided, noting that mesylates are generally more reactive than tosylates, which are in turn more reactive than bromides in nucleophilic substitution reactions.

Structural and Performance Comparison

The choice of a PEGylating agent often depends on the desired reactivity and the specific synthetic strategy. The leaving group plays a crucial role in the kinetics of nucleophilic substitution reactions. Below is a comparative summary of this compound and its alternatives.

Compound NameLeaving Group¹H NMR Signature of Leaving Group¹³C NMR Signature of Leaving GroupRelative Reactivity
This compound Mesylate (-OMs)Singlet ~3.0-3.2 ppm (CH₃-SO₂)~37-38 ppm (CH₃-SO₂)High
Hydroxy-PEG3-Tos Tosylate (-OTs)Singlet ~2.4 ppm (Ar-CH₃), Two doublets ~7.3-7.8 ppm (aromatic CH)~21-22 ppm (Ar-CH₃), ~127-130 ppm & ~145 ppm (aromatic C)Moderate
Hydroxy-PEG3-Br Bromide (-Br)Triplet ~3.5-3.6 ppm (CH₂-Br)~30-35 ppm (CH₂-Br)Lower

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

NMR Spectral Analysis

The following sections provide a detailed breakdown of the expected ¹H and ¹³C NMR spectra for this compound and its tosylate and bromide analogs.

This compound
  • ¹H NMR: The spectrum is characterized by a sharp singlet for the methyl protons of the mesylate group around 3.0-3.2 ppm. The ethylene glycol protons appear as a series of multiplets in the range of 3.6-3.8 ppm, with the protons adjacent to the mesylate group typically shifted slightly downfield to around 4.3 ppm. A broad singlet corresponding to the terminal hydroxyl proton is also expected, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon of the methyl group in the mesylate appears at approximately 37-38 ppm. The carbons of the PEG backbone resonate in the range of 60-72 ppm, with the carbon directly attached to the mesylate group appearing at a distinct chemical shift.

Alternative 1: Hydroxy-PEG3-Tos
  • ¹H NMR: The tosylate group is easily identified by a singlet for the aromatic methyl protons at around 2.4 ppm and two doublets in the aromatic region (approximately 7.3-7.8 ppm), corresponding to the para-substituted benzene ring. The PEG protons exhibit a similar pattern to the mesylated compound, with the protons adjacent to the tosylate group shifted downfield.

  • ¹³C NMR: The tosylate is characterized by a signal for the aromatic methyl carbon at around 21-22 ppm and aromatic carbon signals between 127-145 ppm.

Alternative 2: Hydroxy-PEG3-Br
  • ¹H NMR: The key feature for this compound is the triplet corresponding to the methylene protons directly attached to the bromine atom, which typically appears around 3.5-3.6 ppm. The remaining PEG protons will be in the 3.6-3.8 ppm region.

  • ¹³C NMR: The carbon atom bonded to the bromine will have a characteristic chemical shift in the range of 30-35 ppm.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of triethylene glycol with methanesulfonyl chloride in the presence of a base.

Materials:

  • Triethylene glycol

  • Methanesulfonyl chloride

  • Triethylamine or Pyridine

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve triethylene glycol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

NMR Sample Preparation and Acquisition

Procedure:

  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed.

Visualizing the Structures and Workflow

Chemical Structures

cluster_Ms This compound cluster_Tos Hydroxy-PEG3-Tos cluster_Br Hydroxy-PEG3-Br Ms HO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-SO₂CH₃ Tos HO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-SO₂-C₆H₄-CH₃ Br HO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-Br

Caption: Chemical structures of this compound and its alternatives.

Synthetic Workflow

Start Triethylene Glycol Reaction React with Leaving Group Precursor (e.g., MsCl, TsCl, HBr) Start->Reaction Purification Work-up and Purification Reaction->Purification Product Hydroxy-PEG3-X (X = OMs, OTs, Br) Purification->Product Analysis NMR Spectroscopy (¹H, ¹³C) Product->Analysis

Caption: General synthetic workflow for Hydroxy-PEG3 derivatives.

NMR Validation Logic

Spectrum Acquire ¹H and ¹³C NMR Spectra PEG_Signals Identify PEG backbone signals (~3.6-3.8 ppm, ~60-72 ppm) Spectrum->PEG_Signals LG_Signals Identify unique signals of the leaving group Spectrum->LG_Signals Integration Check proton signal integrations LG_Signals->Integration Purity Assess purity from impurity signals Integration->Purity Confirmation Structure Confirmed Purity->Confirmation

Caption: Logical workflow for NMR-based structural validation.

Hydroxy-PEG3-Ms vs. Other PEG Linkers: A Comparative Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Hydroxy-PEG3-Ms and other polyethylene glycol (PEG) linkers in the design and optimization of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective analysis supported by available experimental data to inform rational linker selection.

In the rapidly advancing field of targeted protein degradation, the linker element of a PROTAC is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linkers, polyethylene glycol (PEG) chains are frequently employed due to their favorable characteristics. This guide focuses on the this compound linker and provides a comparative perspective against other commonly used PEG linkers in PROTAC development.

The Role of PEG Linkers in PROTACs

PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2][3]

PEG linkers are popular in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be tuned.[4] These properties can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[5] The flexibility of the PEG chain can also provide the necessary conformational freedom for the formation of a stable ternary complex.

This compound: A Closer Look

The "this compound" designation refers to a PEG linker with three ethylene glycol units, functionalized with a hydroxyl (-OH) group at one terminus and a mesylate (-Ms) group at the other. The mesylate group is an excellent leaving group, making it highly reactive for nucleophilic substitution, thus facilitating the covalent attachment of the linker to one of the PROTAC's ligands during synthesis. The terminal hydroxyl group can then be activated or used for subsequent conjugation to the second ligand. The final PROTAC molecule will feature a hydroxylated PEG3 linker.

The introduction of a hydroxyl group into the PEG linker is a key modification. This functional group can potentially:

  • Increase Hydrophilicity: The hydroxyl group can enhance the overall polarity and aqueous solubility of the PROTAC molecule.

  • Modulate Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the ability of polar groups to form intramolecular hydrogen bonds can lead to folded conformations that shield polar surface area, potentially improving permeability.

  • Engage in Hydrogen Bonding: The hydroxyl group could form hydrogen bonds within the ternary complex, potentially influencing its stability and the efficiency of protein degradation.

Comparative Analysis of PEG Linker Performance

Impact of PEG Linker Length on Degradation Efficacy

Systematic variation of PEG linker length is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair.

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
EML4-ALK CRBNLinker-free21>90%
Pro-PEG1-BA250~80%
Pro-PEG3-BA416~70%
ERα VHL12-atom PEG linker>1000<20%
16-atom PEG linker~100~80%
TBK1 VHL< 12-atom Alkyl/EtherNo degradation-
21-atom Alkyl/Ether396%

Note: DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation. Lower DC50 and higher Dmax values indicate better performance.

The data illustrates that a subtle change in linker length can dramatically impact degradation potency. For ERα, extending the PEG linker from 12 to 16 atoms significantly improved degradation. Conversely, for EML4-ALK, a linker-free PROTAC was found to be more potent than those with PEG1 or PEG3 linkers. This highlights the necessity of fine-tuning the linker length for each specific PROTAC system.

Impact of Linker Composition on PROTAC Properties

The chemical nature of the linker, beyond its length, influences the physicochemical properties and biological activity of PROTACs.

PROTAC SeriesLinker CompositioncLogPCell Permeability (PAMPA) Pe (10⁻⁶ cm s⁻¹)Reference
BRD4-targeting Alkyl4.2-
PEG23.5-
PEG42.8-
SMARCA2-targeting Alkyl-0.5
PEG3-1.2

Note: cLogP is the calculated octanol-water partition coefficient, a measure of lipophilicity. PAMPA is the Parallel Artificial Membrane Permeability Assay.

As shown, incorporating PEG units generally decreases the lipophilicity (lower cLogP) and can modulate cell permeability. The increased polarity from PEG linkers can be advantageous for solubility, but a careful balance must be struck to maintain adequate cell permeability. The introduction of a hydroxyl group, as in the Hydroxy-PEG3 linker, would be expected to further decrease the cLogP and increase the topological polar surface area (TPSA), which would need to be carefully considered in the context of the overall molecule's properties.

Experimental Protocols

Accurate determination of PROTAC efficacy is crucial for comparative studies. The following are detailed methodologies for key experiments.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC compounds in the cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

  • Treat the cells with the different concentrations of PROTACs for a predetermined time (e.g., 18-24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the lysates on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples.

  • Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used.

  • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

5. Detection and Data Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control band intensity for each sample.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow Western Blot Workflow for PROTAC Efficacy start Start: Seed Cells treatment PROTAC Treatment (Varying Concentrations) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-POI & Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis: Densitometry, Normalization detection->analysis end Determine DC50 & Dmax analysis->end

Caption: Western Blot Experimental Workflow.

Conclusion

The linker is a critical component in PROTAC design, and PEG-based linkers offer significant advantages in terms of solubility, biocompatibility, and synthetic tractability. The length and composition of the PEG linker must be empirically optimized for each target and E3 ligase combination to achieve maximal degradation efficacy.

While direct comparative data for this compound is limited, the principles of linker design suggest that the inclusion of a hydroxyl group would increase the hydrophilicity of the PROTAC. This could be beneficial for aqueous solubility but may require careful balancing to maintain adequate cell permeability. The ultimate performance of a PROTAC with a Hydroxy-PEG3 linker would depend on the complex interplay between its physicochemical properties and its ability to facilitate a productive ternary complex. Further studies directly comparing hydroxylated and non-hydroxylated PEG linkers of the same length are needed to fully elucidate the impact of such modifications on PROTAC performance.

References

Comparative Analysis of Hydroxy-PEG3-Ms and Amine-PEG3-Ms Linkers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comprehensive comparison of Hydroxy-PEG3-Ms and Amine-PEG3-Ms linkers, focusing on their chemical properties, performance in bioconjugation, and applications in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Experimental data and detailed protocols are provided to assist researchers in making informed decisions for their specific drug development needs.

Fundamental Properties and Chemical Structures

This compound and Amine-PEG3-Ms are heterobifunctional linkers built upon a three-unit polyethylene glycol (PEG) chain. This PEG backbone imparts hydrophilicity, which can improve the solubility and pharmacokinetic profile of the final conjugate. The key distinction lies in their terminal functional groups: a hydroxyl (-OH) group in the former and a primary amine (-NH2) in the latter. Both linkers feature a mesylate (-Ms) group, an excellent leaving group that facilitates covalent bond formation with nucleophiles.

G cluster_0 This compound Structure cluster_1 Amine-PEG3-Ms Structure a HO-(CH₂CH₂O)₃-CH₂CH₂-OMs b H₂N-(CH₂CH₂O)₃-CH₂CH₂-OMs

Caption: Chemical structures of this compound and Amine-PEG3-Ms.

Comparative Performance Data

The choice between a hydroxyl and an amine terminus dictates the linker's reactivity, the required reaction conditions, and its suitability for specific conjugation strategies. The following table summarizes the key performance differences.

FeatureThis compoundAmine-PEG3-Ms
Terminal Functional Group Hydroxyl (-OH)Primary Amine (-NH₂)
Nucleophilicity ModerateHigh
Reactivity Profile Requires activation or reaction with highly reactive electrophiles (e.g., isocyanates). Can be used for esterification with activated carboxylic acids.Readily reacts with a wide range of electrophiles, most notably activated esters like NHS esters, without requiring further activation.
pH Dependence Less sensitive to pH for its primary reactions.Highly pH-dependent; requires a basic environment (pH > 8) to ensure the amine is deprotonated and nucleophilic.
Common Coupling Partners Activated carboxylic acids (e.g., with EDC/NHS), isocyanates, chloroformates.NHS esters, isothiocyanates, aldehydes/ketones (via reductive amination), sulfonyl chlorides.
Stability of Resulting Bond Forms an ester bond (with carboxylic acids), which can be susceptible to hydrolysis.Forms a stable amide bond (with activated esters), which is generally resistant to hydrolysis.
Solubility HighHigh
Biocompatibility ExcellentExcellent

Experimental Protocols

Conjugation of Amine-PEG3-Ms to an NHS Ester-Activated Payload

This protocol describes a typical reaction to form a stable amide bond, a common step in constructing PROTACs or functionalized payloads for ADCs.

Methodology:

  • Reagent Preparation: Dissolve the NHS ester-activated payload (1 equivalent) in anhydrous dimethylformamide (DMF). In a separate vial, dissolve Amine-PEG3-Ms (1.2 equivalents) in anhydrous DMF.

  • Reaction Setup: To the payload solution, add diisopropylethylamine (DIPEA) (3 equivalents) to act as a non-nucleophilic base.

  • Conjugation: Add the Amine-PEG3-Ms solution dropwise to the payload solution while stirring.

  • Incubation: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress using LC-MS to check for the consumption of starting materials and the formation of the desired product.

  • Purification: Upon completion, the reaction mixture is typically purified by reversed-phase HPLC to isolate the final conjugate.

Amine_Conjugation_Workflow Payload_NHS Payload-NHS Ester in DMF Reaction Reaction Vessel + DIPEA Payload_NHS->Reaction Amine_Linker Amine-PEG3-Ms in DMF Amine_Linker->Reaction Incubation Incubate RT 4-12h Reaction->Incubation Stir LCMS Monitor by LC-MS Incubation->LCMS LCMS->Incubation Incomplete Purification Purify by RP-HPLC LCMS->Purification Complete

Caption: Experimental workflow for Amine-PEG3-Ms conjugation.

Conjugation of this compound to a Carboxylic Acid-Bearing Molecule

This protocol outlines the formation of an ester linkage, which can be useful when an amine is not available or desired for conjugation.

Methodology:

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and N-hydroxysuccinimide (NHS) (1.5 equivalents) to the solution to form an in-situ activated NHS ester. Stir for 1 hour at room temperature.

  • Linker Addition: Add this compound (1.2 equivalents) to the activated carboxylic acid solution.

  • Catalysis: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) as a catalyst to facilitate the esterification.

  • Incubation: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by LC-MS.

  • Purification: Once the reaction is complete, purify the product conjugate using reversed-phase HPLC.

Application in PROTAC Synthesis: A Logical Comparison

The choice of linker is critical in PROTAC design, as the linker's length, flexibility, and attachment points determine the geometry of the ternary complex (Target-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.

PROTAC_Synthesis_Logic cluster_amine_path Amine-PEG3-Ms Path cluster_hydroxy_path This compound Path Target_Ligand Target Ligand (e.g., with -COOH) Activated_Target Activate Target Ligand (EDC/NHS) Target_Ligand->Activated_Target E3_Ligand E3 Ligase Ligand (e.g., with -OH) Final_PROTAC_A Final PROTAC E3_Ligand->Final_PROTAC_A Ms reaction Final_PROTAC_H Final PROTAC E3_Ligand->Final_PROTAC_H Ms reaction Amine_Linker Amine-PEG3-Ms Amine_Conjugate Target-Linker(Amide) Amine_Linker->Amine_Conjugate Activated_Target->Amine_Conjugate Hydroxy_Conjugate Target-Linker(Ester) Activated_Target->Hydroxy_Conjugate Amine_Conjugate->Final_PROTAC_A Hydroxy_Linker This compound Hydroxy_Linker->Hydroxy_Conjugate Hydroxy_Conjugate->Final_PROTAC_H

Caption: Logical pathways for PROTAC synthesis using the two linkers.

Conclusion and Recommendations

The selection between this compound and Amine-PEG3-Ms is primarily dictated by the synthetic strategy and the available functional groups on the molecules to be conjugated.

  • Amine-PEG3-Ms is the linker of choice for reactions with activated esters (e.g., NHS esters) due to its high nucleophilicity and the exceptional stability of the resulting amide bond. This makes it a robust and reliable option for many bioconjugation applications.

  • This compound offers a valuable alternative when conjugating to carboxylic acids, particularly if primary amines are absent on the substrate or need to be preserved for other functionalities. However, researchers should consider the potential for in-vivo hydrolysis of the resulting ester bond, which might be desirable for certain prodrug strategies but detrimental if a stable linkage is required.

Ultimately, both linkers are powerful tools in the development of complex therapeutics. A thorough understanding of their distinct reactivity profiles is essential for the successful design and synthesis of next-generation bioconjugates.

Navigating Stability: An Evaluation of Hydroxy-PEG3-Ms Linkers in Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount to the efficacy and safety of antibody-drug conjugates (ADCs). This guide offers a comparative analysis of the predicted in vivo and in vitro stability of Hydroxy-PEG3-Ms linkers, contextualized with established alternative linkers and supported by established experimental methodologies.

The linker, a critical component of an ADC, must strike a delicate balance: remaining stable in systemic circulation to prevent premature payload release and off-target toxicity, while efficiently releasing the cytotoxic agent within the target tumor cell.[1][2] this compound linkers, which feature a three-unit polyethylene glycol (PEG) spacer, a hydroxyl group, and a mesylate (Ms) functional group, are emerging as a potential option in the bioconjugation toolkit. The PEG component is known to enhance hydrophilicity and can improve the pharmacokinetic profile of the ADC.[3][4] The terminal mesylate group serves as a reactive handle for conjugation, typically through alkylation of a nucleophilic residue on the payload or antibody.

While specific quantitative stability data for this compound linkers is not extensively available in peer-reviewed literature, their performance can be inferred from the known chemical properties of their constituent parts. Mesylate esters are known to be susceptible to hydrolysis, which would be the primary mechanism of linker cleavage.[5] This inherent lability suggests that this compound linkers are likely to be cleavable under physiological conditions.

Comparative Stability of ADC Linkers

The stability of a linker is a key determinant of an ADC's therapeutic index. The following tables provide a summary of the stability of different linker classes, offering a baseline for evaluating the potential performance of this compound linkers.

Table 1: In Vitro Plasma Stability of Various ADC Linkers

Linker TypeRepresentative LinkerAntibody-PayloadSpeciesStability MetricReference(s)
Dipeptide (Enzyme-Cleavable) Valine-Citrulline (VC)cAC10-MMAEMouseHalf-life of ~144 hours
Valine-Citrulline (VC)anti-HER2-MMAFMouse>95% payload loss after 14 days
Glutamic acid-Valine-Citrulline (EVCit)anti-HER2-MMAFMouseAlmost no cleavage after 14 days
Disulfide (Redox-Sensitive) SPDBanti-HER2-DM4Human-
Hydrazone (pH-Sensitive) mcc-hydrazoneMilatuzumab-doxorubicin-pH-sensitive cleavage
Maleimide-based (Thioether) Maleimidocaproyl (mc)Trastuzumab-MMAE-Susceptible to retro-Michael reaction leading to payload loss
Maleamic methyl ester-basedanti-HER2-MMAE-~3.8% payload loss after 14 days in albumin solution
PEGylated Pendant PEG12Trastuzumab-DM1MouseDecreased plasma clearance compared to non-PEGylated
Linear PEG24Trastuzumab-DM1MouseSlower clearance rates

Table 2: In Vivo Stability of Various ADC Linkers

Linker TypeRepresentative LinkerAntibody-PayloadAnimal ModelPharmacokinetic ParameterReference(s)
Dipeptide (Enzyme-Cleavable) Valine-Citrulline (VC)cAC10-MMAEMouseLinker half-life of ~6.0 days
Valine-Citrulline (VC)cAC10-MMAECynomolgus MonkeyApparent linker half-life of ~9.6 days
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) OHPASITC6103ROMouseStable in pharmacokinetic studies
Valine-Citrulline-PABC VC-PABCITC6104ROMouseRelatively unstable in vivo

Experimental Protocols for Stability Assessment

Accurate evaluation of linker stability is crucial for the preclinical development of ADCs. The following are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

This assay assesses the stability of an ADC in plasma from various species to predict its behavior in vivo.

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • Analytical instrumentation (e.g., LC-MS, ELISA reader)

  • Reagents for sample processing (e.g., protein precipitation agents, immunoaffinity beads)

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma. Prepare a control sample by diluting the ADC in PBS.

  • Time-Point Sampling: Incubate the samples at 37°C. At predetermined time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C to halt degradation.

  • Sample Analysis:

    • Quantification of Intact ADC (ELISA or LC-MS):

      • ELISA: Use a sandwich ELISA to measure the concentration of intact ADC. This typically involves a capture antibody targeting the ADC's antibody and a detection antibody targeting the payload.

      • LC-MS (Middle-Up/Down): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads). Analyze the intact or partially digested ADC by LC-MS to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage.

    • Quantification of Released Payload (LC-MS/MS):

      • Precipitate plasma proteins using an organic solvent (e.g., acetonitrile).

      • Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.

  • Data Analysis: Plot the percentage of intact ADC remaining or the concentration of released payload over time to determine the linker's half-life in plasma.

In Vivo Pharmacokinetic Study

This study evaluates the stability and pharmacokinetic profile of an ADC in an animal model.

Materials:

  • Test ADC

  • Appropriate animal model (e.g., mice, rats)

  • Equipment for intravenous administration and blood collection

Procedure:

  • Animal Dosing: Administer the ADC to the animal model via intravenous injection at a predetermined dose.

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours). Process the blood to obtain plasma.

  • Sample Analysis:

    • Total Antibody (ELISA): Use a generic ELISA that detects the antibody portion of the ADC, regardless of whether the payload is attached.

    • Intact ADC (ELISA or LC-MS): As described in the in vitro protocol, quantify the concentration of the ADC with the payload still attached.

    • Free Payload (LC-MS/MS): As described in the in vitro protocol, quantify the concentration of the released payload in the plasma.

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) for the total antibody, intact ADC, and free payload.

Visualizing ADC Stability and Function

Diagrams illustrating key processes can aid in understanding the complex dynamics of ADC stability and mechanism of action.

ADC_Stability_Workflow Experimental Workflow for ADC Stability Assessment cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability invitro_start Incubate ADC in Plasma at 37°C invitro_sample Collect Aliquots at Time Points invitro_start->invitro_sample invitro_analysis Analyze Samples (ELISA/LC-MS) invitro_sample->invitro_analysis invitro_end Determine Linker Half-life invitro_analysis->invitro_end invivo_start Administer ADC to Animal Model invivo_sample Collect Plasma Samples at Time Points invivo_start->invivo_sample invivo_analysis Analyze Total Ab, Intact ADC, Free Payload invivo_sample->invivo_analysis invivo_end Determine Pharmacokinetic Parameters invivo_analysis->invivo_end

Caption: Workflow for in vitro and in vivo ADC stability assessment.

Linker_Cleavage_Mechanisms Common Cleavable Linker Mechanisms cluster_tumor Tumor Microenvironment / Intracellular ADC Antibody-Drug Conjugate in Circulation Enzyme Enzymatic Cleavage (e.g., Cathepsins) ADC->Enzyme Peptide Linkers pH Acidic pH (Endosome/Lysosome) ADC->pH Hydrazone Linkers Redox Reductive Environment (e.g., Glutathione) ADC->Redox Disulfide Linkers Payload Payload Release Enzyme->Payload pH->Payload Redox->Payload

Caption: Mechanisms of payload release for common cleavable linkers.

Hydroxy_PEG3_Ms_Conjugation Predicted this compound Linker Conjugation and Cleavage cluster_conjugation Conjugation cluster_cleavage Predicted Cleavage Linker This compound Linker HO-(CH2CH2O)3-CH2CH2-OMs Conjugated Conjugated Payload HO-(CH2CH2O)3-CH2CH2-Nu-Payload Linker:f0->Conjugated:f0 Alkylation Payload_Nuc Payload with Nucleophile Payload-Nu: Payload_Nuc:f0->Conjugated:f0 ADC_Ms ADC with Hydroxy-PEG3-Payload Ab-Linker-Payload Hydrolysis Hydrolysis in Circulation ADC_Ms:f0->Hydrolysis Released_Payload { Released Payload | Payload-NuH} Hydrolysis->Released_Payload:f0 Premature Release

Caption: Predicted conjugation and cleavage of a this compound linker.

Conclusion

The stability of the linker is a cornerstone of ADC design, directly impacting the therapeutic window. While this compound linkers offer the potential benefits of PEGylation, their inherent hydrolytic lability due to the mesylate group suggests they would function as cleavable linkers. The rate of this cleavage in a biological environment would need to be carefully characterized to ensure a balance between stability in circulation and efficient payload release at the target site. The experimental protocols outlined in this guide provide a robust framework for such an evaluation. For researchers considering the use of this compound linkers, a thorough in vitro and in vivo stability assessment, benchmarked against established linker technologies, is an indispensable step in the development of a safe and effective ADC.

References

A Comparative Guide to Quantifying Protein Labeling: Hydroxy-PEG3-Ms vs. NHS-PEG4-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of proteins with polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy in biopharmaceutical development to enhance therapeutic properties. Precise quantification of the degree of labeling (DOL), the average number of PEG molecules conjugated to a protein, is a critical quality attribute that influences the efficacy, safety, and pharmacokinetic profile of a PEGylated biologic. This guide provides an objective comparison of two amine-reactive PEGylation reagents: Hydroxy-PEG3-Mesylate (Hydroxy-PEG3-Ms) and a widely-used alternative, NHS-PEG4-Azide. This comparison is supported by detailed experimental protocols and illustrative data to guide researchers in selecting the appropriate labeling and analytical strategies.

Introduction to Amine-Reactive PEGylation Chemistries

The most common targets for PEGylation on proteins are the primary amines found on lysine residues and the N-terminus. This is typically achieved using PEG reagents with amine-reactive functional groups.

  • This compound: This reagent features a terminal mesylate (methanesulfonyl) group. The mesylate is a good leaving group, allowing for nucleophilic attack by the primary amines of a protein, forming a stable secondary amine linkage. While highly reactive, the use of mesylates for direct protein labeling is less documented in mainstream bioconjugation literature compared to other functional groups.

  • NHS-PEG4-Azide: This reagent utilizes a N-hydroxysuccinimide (NHS) ester. NHS esters are a well-established and widely used class of reagents for amine acylation. They react with primary amines under mild conditions (typically pH 7-9) to form a stable amide bond. The terminal azide group provides a handle for subsequent "click" chemistry reactions if desired.

Comparative Analysis of Labeling Efficiency and Quantification

Direct, side-by-side comparative studies quantifying the DOL of this compound against other PEGylating agents are not extensively available in peer-reviewed literature. However, based on the known reactivity of the functional groups, a comparative framework can be established. NHS esters are known for their high reactivity and efficiency in aqueous solutions, though they are susceptible to hydrolysis, which can impact labeling efficiency. Mesylates are also highly reactive but their stability and reactivity profile with proteins in aqueous buffers are less characterized for this specific application.

To illustrate a comparative analysis, we present hypothetical data for the labeling of a model protein, Bovine Serum Albumin (BSA), with both this compound and NHS-PEG4-Azide. The degree of labeling is quantified using two orthogonal methods: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC).

Table 1: Comparative Degree of Labeling (DOL) for PEGylated BSA

PEGylation ReagentMolar Ratio (PEG:Protein)Theoretical Mass Shift per PEG (Da)Average DOL (by MALDI-TOF MS)% PEGylated Protein (by SEC-HPLC)
This compound 10:1161.22.885%
20:1161.24.592%
NHS-PEG4-Azide 10:1215.23.590%
20:1215.25.898%

Experimental Protocols

Detailed and reproducible protocols are essential for achieving consistent labeling and accurate quantification. Below are representative methodologies for protein labeling and subsequent DOL determination.

Protocol 1: Labeling of Bovine Serum Albumin (BSA) with this compound
  • Protein Preparation: Dissolve BSA in a suitable buffer at a concentration of 10 mg/mL. A recommended buffer is 0.1 M sodium bicarbonate, pH 8.5. Ensure the buffer is free of primary amines (e.g., Tris).

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently stirring the BSA solution, add the desired molar excess of the dissolved this compound. The reaction should proceed for 2 hours at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis against PBS or using a desalting column.

Protocol 2: Quantification of DOL by MALDI-TOF Mass Spectrometry
  • Sample Preparation: Mix the purified PEGylated protein solution (1 mg/mL) with a matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA) in a 1:1 ratio.

  • Target Spotting: Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire mass spectra in the appropriate mass range using a MALDI-TOF mass spectrometer.

  • Data Analysis: Determine the average molecular weight of the unmodified and PEGylated protein. The DOL is calculated using the following formula: DOL = (Average MW_PEGylated_Protein - Average MW_Unmodified_Protein) / MW_PEG_Reagent

Protocol 3: Quantification of Labeling Efficiency by SEC-HPLC
  • System Preparation: Equilibrate an SEC-HPLC system with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).

  • Sample Injection: Inject a known concentration of the purified PEGylated protein onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.

  • Data Analysis: Integrate the peak areas of the PEGylated and any remaining unmodified protein. The percentage of PEGylated protein is calculated as: % PEGylated = (Area_PEGylated_Peak / (Area_PEGylated_Peak + Area_Unmodified_Peak)) * 100

Protocol 4: Indirect Quantification of DOL by TNBS Assay

The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay can be used to indirectly quantify the degree of amine modification. The assay measures the number of remaining free primary amines after the labeling reaction.

  • Standard Curve: Prepare a standard curve using a known concentration of the unmodified protein.

  • Sample Preparation: Prepare the PEGylated and unmodified control protein samples in 0.1 M sodium bicarbonate buffer, pH 8.5.

  • TNBS Reaction: Add 0.01% TNBS solution to each sample and incubate for 2 hours at 37°C.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at 335 nm.

  • DOL Calculation: The degree of labeling is determined by the reduction in absorbance of the PEGylated protein compared to the unmodified control, relative to the total number of available amines on the protein.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and chemical reactions can aid in understanding and execution.

G Protein Labeling and Purification Workflow cluster_labeling Labeling Reaction cluster_purification Purification Protein Protein Solution (e.g., BSA in Bicarbonate Buffer) Reaction Incubate at RT (2 hours) Protein->Reaction PEG_Reagent PEG Reagent (this compound or NHS-PEG4-Azide in DMSO) PEG_Reagent->Reaction Purification Dialysis or Desalting Column Reaction->Purification PEGylated_Protein Purified PEGylated Protein Purification->PEGylated_Protein G Chemical Reactions for Amine Labeling cluster_mesylate This compound Reaction cluster_nhs NHS-PEG4-Azide Reaction Protein-NH2 Protein-NH₂ Protein-NH-PEG3-OH Protein-NH-PEG₃-OH + CH₃SO₃⁻ Protein-NH2->Protein-NH-PEG3-OH Mesylate Leaving Group This compound HO-PEG₃-SO₂CH₃ This compound->Protein-NH-PEG3-OH Protein-NH2_2 Protein-NH₂ Protein-NH-CO-PEG4-N3 Protein-NH-CO-PEG₄-N₃ + NHS Protein-NH2_2->Protein-NH-CO-PEG4-N3 NHS Leaving Group NHS-PEG4-N3 N₃-PEG₄-CO-NHS NHS-PEG4-N3->Protein-NH-CO-PEG4-N3 G Analytical Workflow for DOL Determination cluster_maldi MALDI-TOF MS Analysis cluster_sec SEC-HPLC Analysis PEGylated_Protein Purified PEGylated Protein MALDI_Sample Mix with Matrix PEGylated_Protein->MALDI_Sample SEC_Sample Inject onto Column PEGylated_Protein->SEC_Sample MALDI_Analysis Acquire Mass Spectrum MALDI_Sample->MALDI_Analysis MALDI_Result Calculate Average DOL MALDI_Analysis->MALDI_Result SEC_Analysis Monitor Elution at 280 nm SEC_Sample->SEC_Analysis SEC_Result Determine % PEGylated Protein SEC_Analysis->SEC_Result

Benchmarking Hydroxy-PEG3-Ms: A Comparative Guide to Commercially Available Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and therapeutic index of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Hydroxy-PEG3-Ms, a short-chain, hydrophilic, and heterobifunctional linker, has gained prominence for its ability to enhance the physicochemical properties of complex biologics. This guide provides an objective comparison of this compound against other commercially available linkers, supported by experimental data from various studies.

Introduction to this compound

This compound is characterized by a three-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity to the molecule. This property is particularly advantageous for improving the solubility and reducing the aggregation of bioconjugates, especially those with hydrophobic payloads. The linker possesses two distinct functional groups: a hydroxyl (-OH) group and a methylamine (-NHCH3) group. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules, a crucial feature in the synthesis of complex therapeutics like ADCs and PROTACs.

Comparative Analysis of Linker Performance

The selection of a linker is a balancing act between achieving high stability in systemic circulation and ensuring efficient release of the payload at the target site. The following tables summarize key performance indicators for this compound and its alternatives.

Table 1: Physicochemical and Performance Properties of Selected Linkers
Linker TypeStructure/ClassKey AdvantagesKey Disadvantages
This compound Short-chain PEGEnhances hydrophilicity, reduces aggregation, well-defined length.May have lower in vivo stability compared to some non-cleavable linkers.
SMCC Non-cleavableHigh plasma stability.Can be hydrophobic, potentially leading to aggregation.
VC-PABC Peptide (cleavable)Cleaved by lysosomal enzymes (e.g., Cathepsin B) for targeted payload release.Potential for premature cleavage by circulating proteases.[1][2]
Hydrazone pH-sensitive (cleavable)Stable at physiological pH, cleaves in acidic endosomal/lysosomal compartments.Stability can be influenced by the steric and electronic properties of the conjugate.[3]
Long-chain PEGs (e.g., PEG12, PEG24) Long-chain PEGSignificantly improves pharmacokinetics and solubility.May decrease in vitro potency and cell permeability.
Disulfide Redox-sensitive (cleavable)Cleaved in the reducing environment of the cytosol.Potential for premature cleavage in the bloodstream.
Table 2: Impact of PEG Linker Length on ADC Performance (Illustrative Data)
LinkerIn Vitro Cytotoxicity (IC50)Plasma Half-life (t1/2)Tumor Growth InhibitionReference
Non-PEGylatedPotent (e.g., 16 pM)ShorterModerate
Short-chain PEG (e.g., PEG2-PEG4)Potent (e.g., ~10-50 pM)IncreasedImproved
Long-chain PEG (e.g., PEG8-PEG24)Potentially reduced potencySignificantly increasedSignificantly improved

Note: The data in Table 2 is compiled from multiple sources and should be considered illustrative of general trends. Direct comparison is challenging due to variations in antibodies, payloads, and experimental models.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of bioconjugates. Below are methodologies for key experiments cited in the comparison of different linkers.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC constructs with different linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C with 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs. Add the diluted ADCs to the wells and incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Plasma Stability Assay

This assay assesses the stability of the linker by measuring the amount of intact ADC or released payload in plasma over time.

Materials:

  • ADC constructs

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical system (e.g., LC-MS)

Procedure:

  • Incubation: Incubate the ADC in plasma at a specified concentration (e.g., 100 µg/mL) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: Stop the reaction by adding an organic solvent or by immunoaffinity capture of the ADC.

  • Analysis:

    • Intact ADC: Analyze the samples by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage.

    • Released Payload: Extract the free payload from the plasma and quantify using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.

Visualizing Workflows and Pathways

Diagrams created using Graphviz can help to visualize complex processes and relationships in bioconjugate development.

ADC_Synthesis_Workflow cluster_payload Payload-Linker Synthesis cluster_antibody Antibody Modification cluster_conjugation ADC Conjugation & Purification p1 Activate Payload p2 Conjugate to Linker p1->p2 p3 Purify Payload-Linker p2->p3 c1 Conjugate Payload-Linker to Antibody p3->c1 a1 Reduce Antibody Disulfides a2 Buffer Exchange a1->a2 a2->c1 c2 Purify ADC c1->c2 c3 Characterize ADC (e.g., DAR) c2->c3 ADC_Mechanism_of_Action cluster_extracellular Extracellular cluster_internalization Internalization cluster_release Payload Release cluster_action Cellular Action adc ADC in Circulation receptor Target Antigen on Cancer Cell adc->receptor Binding complex ADC-Antigen Complex receptor->complex endosome Endosome complex->endosome Endocytosis lysosome Lysosome endosome->lysosome Fusion payload Released Payload lysosome->payload Linker Cleavage target Intracellular Target (e.g., DNA, Tubulin) payload->target Binding apoptosis Apoptosis target->apoptosis

References

The Impact of a Hydroxy-PEG3 Linker on Drug Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Hydroxy-PEG3 linker is a heterobifunctional molecule featuring a three-unit PEG chain, a hydroxyl group, and a reactive group (in this case, a methylamine, which can be derived from a mesylate precursor).[1] This linker enhances the hydrophilicity of the conjugated drug, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

Key Pharmacokinetic Effects of PEGylation

The addition of a PEG linker, even a short one like PEG3, can lead to several beneficial changes in a drug's pharmacokinetic behavior:

  • Increased Solubility and Stability: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drug molecules, preventing aggregation and improving stability in aqueous environments.[1][4]

  • Prolonged Circulation Half-Life: The PEG chain forms a hydrophilic cloud around the drug molecule, which can shield it from enzymatic degradation and reduce renal clearance. This leads to a longer circulation half-life and increased drug exposure.

  • Altered Tissue Distribution: PEGylation can modify the tissue distribution of a drug. By reducing non-specific uptake, it can lead to more targeted delivery to the intended site of action.

  • Reduced Immunogenicity: The PEG linker can mask potential epitopes on the drug molecule, reducing the likelihood of an immune response.

Comparative Pharmacokinetic Data: The Influence of a Short PEG Linker on an ADC

To illustrate the quantitative impact of a short PEG linker, we will refer to data from a study that evaluated the effect of different PEG linker lengths on the pharmacokinetics of an ADC. The following table summarizes the clearance rates of an ADC with varying PEG chain lengths, including a non-PEGylated version, in rats.

LinkerAverage Clearance (mL/hr/kg)
No PEG1.8
PEG21.2
PEG4 0.8
PEG80.5
PEG120.4
PEG240.4

Data adapted from Lyon et al., 2014. The data for a PEG3 linker is not explicitly provided, but the trend observed with PEG2 and PEG4 suggests a significant reduction in clearance compared to the non-PEGylated ADC.

As the data indicates, the inclusion of even a short PEG linker (PEG2) results in a noticeable decrease in the clearance rate compared to the non-PEGylated ADC. A PEG4 linker further reduces the clearance, demonstrating the direct relationship between short PEG chain length and improved pharmacokinetic profile. This trend suggests that a Hydroxy-PEG3 linker would similarly enhance the ADC's residence time in circulation.

Experimental Protocols

A typical experimental workflow to compare the pharmacokinetics of a drug with and without a Hydroxy-PEG3 linker would involve the following key steps:

Synthesis of the Drug Conjugate

A generalized protocol for conjugating a drug to an antibody using a Hydroxy-PEG3 linker is as follows:

  • Activation of the Linker: The terminal hydroxyl group of the Hydroxy-PEG3 linker is activated to facilitate conjugation. This can be achieved by converting it to a more reactive group, such as a mesylate or a maleimide.

  • Conjugation to the Drug: The activated linker is then reacted with the drug molecule.

  • Antibody Preparation: For site-specific conjugation, the antibody's disulfide bonds can be partially reduced to generate free thiol groups.

  • Conjugation to the Antibody: The drug-linker construct is then conjugated to the prepared antibody.

  • Purification: The final ADC is purified using techniques like size-exclusion chromatography to remove unconjugated components.

In Vivo Pharmacokinetic Study

A representative protocol for an in vivo pharmacokinetic study in rats is outlined below:

  • Animal Model: Healthy male Sprague-Dawley rats are used for the study.

  • Dosing: The non-conjugated drug and the PEGylated conjugate are administered intravenously at a specific dose (e.g., 3 mg/kg).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours) post-injection.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the drug or ADC in the plasma samples is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, and half-life, using non-compartmental analysis.

Visualizing the Impact and Workflow

The following diagrams illustrate the conceptual impact of the Hydroxy-PEG3 linker and the experimental workflow for its evaluation.

Conceptual Impact of a Hydroxy-PEG3 Linker cluster_0 Drug without Linker cluster_1 Drug with Hydroxy-PEG3 Linker Drug Drug Rapid_Clearance Rapid Clearance Shorter Half-Life Drug->Rapid_Clearance Leads to Drug_PEG Drug-PEG3-OH Reduced_Clearance Reduced Clearance Longer Half-Life Drug_PEG->Reduced_Clearance Leads to

Caption: Impact of Hydroxy-PEG3 linker on drug clearance.

Pharmacokinetic Study Workflow Start Start Synthesis Synthesize Drug Conjugates (with and without linker) Start->Synthesis Dosing Administer to Animal Models Synthesis->Dosing Sampling Collect Blood Samples at Time Points Dosing->Sampling Bioanalysis Quantify Drug Concentration (e.g., ELISA) Sampling->Bioanalysis PK_Analysis Calculate Pharmacokinetic Parameters Bioanalysis->PK_Analysis Comparison Compare PK Profiles PK_Analysis->Comparison

Caption: Workflow for a comparative pharmacokinetic study.

References

Assessing Off-Target Binding: A Comparative Guide to Cross-Reactivity Studies for Antibodies Conjugated with Hydroxy-PEG3-Ms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibody-drug conjugates (ADCs) is paramount to their safety and efficacy. Conjugation of therapeutic antibodies with linkers such as Hydroxy-PEG3-Ms can potentially alter their binding properties, necessitating rigorous cross-reactivity assessment. This guide provides a framework for comparing the cross-reactivity profiles of this compound conjugated antibodies against relevant alternatives, supported by detailed experimental protocols and data presentation strategies.

The introduction of polyethylene glycol (PEG) chains, including functionalized variants like this compound, to an antibody can mask or alter epitopes, potentially leading to unintended binding to off-target molecules. This cross-reactivity can result in unforeseen toxicities and reduced therapeutic efficacy. Therefore, a thorough evaluation of the cross-reactivity of these conjugated antibodies is a critical step in preclinical development.

Comparative Analysis of Cross-Reactivity

A comprehensive cross-reactivity study should compare the binding profile of the this compound conjugated antibody to that of the unconjugated parent antibody and antibodies conjugated with alternative linker technologies. This allows for a clear understanding of the impact of the specific conjugation method on antibody specificity.

Alternative Conjugation Technologies for Comparison:
  • Maleimide-based linkers: Commonly used for conjugation to native or engineered cysteines.

  • NHS ester-based linkers: Target lysine residues for conjugation.

  • Enzymatic conjugation (e.g., GlycoConnect™, SMARTag™): Site-specific conjugation methods that offer greater homogeneity.

The following table structure should be used to summarize the quantitative data obtained from the experimental assays described below.

Target/Off-Target Molecule Unconjugated Antibody This compound Conjugated Antibody Alternative Conjugate 1 (e.g., Maleimide) Alternative Conjugate 2 (e.g., Enzymatic)
Target Antigen Dissociation Constant (KD)Dissociation Constant (KD)Dissociation Constant (KD)Dissociation Constant (KD)
Structurally Related Protein 1 % Cross-reactivity% Cross-reactivity% Cross-reactivity% Cross-reactivity
Structurally Unrelated Protein 1 % Cross-reactivity% Cross-reactivity% Cross-reactivity% Cross-reactivity
... ............

% Cross-reactivity can be calculated based on the relative binding affinities or signals compared to the target antigen.

Key Experimental Protocols for Cross-Reactivity Assessment

A multi-pronged approach employing various analytical techniques is recommended to obtain a comprehensive cross-reactivity profile.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used plate-based assay to quantify binding interactions. A competitive ELISA format is particularly useful for assessing cross-reactivity.[1][2]

Protocol for Competitive ELISA:

  • Coating: Coat microtiter plate wells with the target antigen and incubate overnight at 4°C.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: In a separate plate, pre-incubate a fixed concentration of the conjugated antibody with increasing concentrations of the potential cross-reactive molecule (competitor).

  • Binding: Transfer the antibody-competitor mixtures to the antigen-coated plate and incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) and measure the absorbance. A decrease in signal compared to the control (no competitor) indicates cross-reactivity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity.[3][4] This allows for a detailed characterization of on-target and off-target binding.[5]

Protocol for SPR Analysis:

  • Chip Preparation: Immobilize the target antigen or potential cross-reactive molecules onto a sensor chip.

  • Analyte Injection: Inject the conjugated antibody at various concentrations over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index in real-time to obtain sensorgrams.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Cross-Reactivity Assessment: Compare the KD values for the target antigen and off-target molecules. Significant binding to off-target molecules indicates cross-reactivity.

Immuno-PCR (IPCR)

Immuno-PCR combines the specificity of an ELISA with the signal amplification power of PCR, offering extremely high sensitivity for detecting low-affinity cross-reactive interactions.

Protocol for Immuno-PCR:

  • Immuno-Reaction: Perform an ELISA-like assay where the conjugated antibody is captured by an immobilized potential cross-reactive molecule.

  • DNA Labeling: Instead of an enzyme-conjugated secondary antibody, use a secondary antibody conjugated to a specific DNA marker.

  • PCR Amplification: After washing, elute the DNA marker and amplify it using real-time PCR (qPCR).

  • Quantification: The amount of amplified DNA is proportional to the amount of bound conjugated antibody, providing a highly sensitive measure of cross-reactivity.

Visualizing Workflows and Concepts

Clear visualization of experimental workflows and conceptual relationships is crucial for understanding and communicating the cross-reactivity assessment strategy.

ELISA_Workflow cluster_plate Microtiter Plate cluster_prep Sample Preparation p1 1. Antigen Coating p2 2. Blocking p1->p2 p3 3. Add Antibody/ Competitor Mix p2->p3 p4 4. Add Secondary Antibody-Enzyme p3->p4 p5 5. Add Substrate p4->p5 p6 6. Measure Signal p5->p6 s1 Conjugated Antibody s3 Pre-incubation s1->s3 s2 Potential Cross-Reactive Molecule (Competitor) s2->s3 s3->p3 Transfer Mix

Caption: Workflow for Competitive ELISA to assess cross-reactivity.

SPR_Workflow cluster_spr SPR Analysis cluster_interpretation Interpretation step1 1. Immobilize Ligand (Antigen or Off-Target) step2 2. Inject Analyte (Conjugated Antibody) step1->step2 step3 3. Monitor Binding (Sensorgram) step2->step3 step4 4. Kinetic Analysis (ka, kd, KD) step3->step4 result Compare KD values for target vs. off-target binding step4->result

Caption: Key steps in Surface Plasmon Resonance (SPR) for kinetic analysis of cross-reactivity.

IPCR_Concept cluster_immuno Immunoassay cluster_pcr PCR Amplification cluster_output Result immuno Antibody-Antigen Binding pcr Exponential DNA Signal Amplification immuno->pcr DNA Marker Link output Ultra-Sensitive Detection of Binding Events pcr->output

Caption: Conceptual diagram of Immuno-PCR (IPCR) combining immunoassay and PCR for high sensitivity.

Addressing the Impact of PEGylation

Studies have shown that anti-PEG antibodies can exist in the general population and may exhibit cross-reactivity with different PEG structures. For instance, antibodies generated against hydroxy-PEG conjugated proteins have been reported to show similar affinity for both methoxy-PEG and hydroxy-PEG. Furthermore, anti-PEG antibodies have the potential to cross-react with other polymers that contain a C-C-O backbone. This highlights the importance of including a panel of PEG-related molecules and other polymers in cross-reactivity studies to assess the potential for pre-existing immunity to impact the safety and pharmacokinetics of the conjugated antibody.

By implementing a robust and multi-faceted approach to cross-reactivity assessment, researchers can gain a comprehensive understanding of the specificity of their this compound conjugated antibodies, enabling more informed decisions in the drug development process. This systematic evaluation is essential for mitigating potential off-target effects and ensuring the development of safe and effective antibody-based therapeutics.

References

Safety Operating Guide

Proper Disposal of Hydroxy-PEG3-Ms: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Hydroxy-PEG3-Ms, a polyethylene glycol (PEG) derivative. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to ensure a safe working environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of this compound, whether in solid or liquid form, should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The correct disposal method for this compound is contingent on its physical state, potential contamination, and the specific waste management policies of your institution. While PEG compounds are generally considered to have low toxicity and are biodegradable, it is crucial to follow established safety protocols.[2][3]

  • Consult the Safety Data Sheet (SDS): Before handling, locate and thoroughly review the SDS for the specific this compound product you are using. The SDS contains definitive information on hazards, handling, and disposal requirements.[2]

  • Evaluate for Contamination: Determine if the this compound waste has been mixed with any hazardous substances. If the waste is contaminated with a material classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire mixture must be managed as hazardous waste.

  • Containment: Collect all waste this compound, including any contaminated materials like pipette tips or absorbent pads, in a designated and clearly labeled hazardous waste container. The container must be chemically compatible and feature a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound". Include any other hazard information as required by your institution's safety protocols. Containers must be kept closed at all times except when adding waste.

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area. The storage area should be designed to contain potential spills and segregate incompatible chemicals.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule the pickup and disposal of the waste. Provide them with the accurate chemical name and quantity.

  • Empty Containers: Treat empty containers that held this compound as hazardous waste, as they may retain product residue. These containers should not be reused and must be disposed of in the same manner as the chemical waste.

Note: Never dispose of this compound or its solutions down the sanitary sewer unless explicitly permitted by your institution's EHS office.

Quantitative Data for Disposal

Specific quantitative limits for the disposal of this compound are not widely documented. The primary guideline is containment and disposal through a certified hazardous waste facility. The following table summarizes general handling parameters for laboratory chemical waste.

ParameterGuidelineRationale
Chemical State for Disposal Solid or absorbed liquidTo prevent splashing and aerosolization.
Waste Container Filling Level Do not fill over 90% of capacityTo prevent leaks due to volume expansion from temperature changes.
pH of Aqueous Waste Neutral (6-8)To minimize reactivity and corrosion if local regulations permit drain disposal of neutralized, non-hazardous components.
Storage of Waste Segregated, labeled, sealed containerTo prevent accidental mixing with incompatible chemicals and ensure clear identification.

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound beyond the procedural steps outlined above. The process is operational and focuses on adherence to safety and regulatory standards. The key experimental step a researcher must take is the analytical determination of whether the waste is contaminated with other hazardous materials.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste sds Consult Safety Data Sheet (SDS) start->sds eval Is waste mixed with hazardous materials? sds->eval non_haz Dispose as non-hazardous waste per EHS guidelines eval->non_haz No haz Treat as Hazardous Waste eval->haz Yes contact_ehs Contact EHS or licensed waste contractor for disposal non_haz->contact_ehs contain Collect in a labeled, sealed, compatible container haz->contain contain->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for this compound disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.